MSX3
説明
Structure
3D Structure of Parent
特性
IUPAC Name |
disodium;3-[8-[(E)-2-(3-methoxyphenyl)ethenyl]-7-methyl-2,6-dioxo-1-prop-2-ynylpurin-3-yl]propyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N4O7P.2Na/c1-4-11-25-20(26)18-19(24(21(25)27)12-6-13-32-33(28,29)30)22-17(23(18)2)10-9-15-7-5-8-16(14-15)31-3;;/h1,5,7-10,14H,6,11-13H2,2-3H3,(H2,28,29,30);;/q;2*+1/p-2/b10-9+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVZWCILYQDHNU-TTWKNDKESA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2CCCOP(=O)([O-])[O-])CC#C)C=CC3=CC(=CC=C3)OC.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2CCCOP(=O)([O-])[O-])CC#C)/C=C/C3=CC(=CC=C3)OC.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N4Na2O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261717-23-1 | |
| Record name | MSX-3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261717231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MSX-3 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JG3WXY7PD2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Role of MSX3 in Embryonic Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Musashi (Msx) family of homeobox genes, comprising Msx1, Msx2, and Msx3, are critical regulators of embryonic development. While Msx1 and Msx2 have broad expression patterns and functions, this compound exhibits a highly restricted expression profile, primarily confined to the dorsal neural tube. This guide provides an in-depth technical overview of the function of the this compound gene in embryonic development, with a focus on its role in neurogenesis. We will explore its regulation by the Bone Morphogenetic Protein (BMP) signaling pathway, its distinct and stage-dependent functions in comparison to Msx1, and the experimental methodologies used to elucidate its role. This document is intended to be a valuable resource for researchers investigating neural development and professionals in the field of drug development targeting developmental pathways.
Introduction to the Msx Gene Family
The Msx genes are vertebrate homologues of the Drosophila muscle segment homeobox (msh) gene and are characterized by a highly conserved homeodomain.[1] In mammals, the family consists of three unlinked genes: Msx1, Msx2, and this compound.[1][2] These genes are known to play pivotal roles in a variety of developmental processes, including craniofacial, limb, and neural development, primarily through their function as transcriptional repressors.[2][3] While Msx1 and Msx2 are expressed in numerous tissues at sites of epithelial-mesenchymal interactions, this compound expression is notably restricted to the dorsal aspect of the developing neural tube, suggesting a specialized role in the central nervous system.[1][4][5] It is important to note that the this compound gene has been lost in the human and dog genomes, making its study in model organisms like the mouse and chick crucial for understanding the evolution of developmental mechanisms.
Expression Pattern of this compound During Embryonic Development
This compound expression is highly specific during embryogenesis. In mouse embryos, its transcripts are exclusively detected in the dorsal neural tube.[4][5]
-
Early Neural Tube Development: In embryos with 5-8 somites, this compound exhibits a transient segmental expression pattern in the hindbrain, being absent from rhombomeres 3 and 5.[4]
-
Later Neural Tube Development: By the 18-somite stage, this segmental pattern transitions to a continuous domain of expression throughout the dorsal hindbrain and the anterior dorsal spinal cord.[4] As development progresses, Msx1 and Msx2 expression becomes confined to the roof plate, while this compound is expressed in the ventricular zone of the dorsal neural tube, excluding the roof plate.[5]
This restricted and dynamic expression pattern points towards a precise regulatory control and a specific function for this compound in the generation of dorsal neural tube derivatives.
The BMP Signaling Pathway and Regulation of this compound
The expression of Msx genes is intricately linked to the Bone Morphogenetic Protein (BMP) signaling pathway, a crucial regulator of dorsal neural tube patterning.
Upstream Regulation by BMPs
BMPs, members of the Transforming Growth Factor-beta (TGF-β) superfamily, are secreted from the epidermal ectoderm and the roof plate of the neural tube.[6] These signaling molecules establish a concentration gradient that patterns the dorsal neural tube. Experimental evidence strongly indicates that BMP signaling induces the expression of Msx genes.
-
BMP4-mediated Induction: In vitro explant cultures of embryonic hindbrain have shown that exogenous BMP4 can induce the expansion of the this compound expression domain into more ventral regions of the neurectoderm.[4] This suggests that BMP4, or a related family member, acts as an in vivo signal to activate this compound transcription.
The Canonical BMP-SMAD Signaling Cascade
The canonical BMP signaling pathway involves a cascade of phosphorylation events mediated by cell surface receptors and intracellular SMAD proteins.
-
Ligand Binding and Receptor Activation: BMP ligands bind to a complex of Type I and Type II serine/threonine kinase receptors on the cell surface.
-
SMAD Phosphorylation: Upon ligand binding, the Type II receptor phosphorylates and activates the Type I receptor, which in turn phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8.
-
Nuclear Translocation and Transcriptional Regulation: The phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex then translocates to the nucleus, where it binds to specific DNA sequences in the regulatory regions of target genes, including this compound, to regulate their transcription.
Diagram of the BMP-SMAD-MSX3 Signaling Pathway:
Distinct and Stage-Dependent Functions of Msx1 and this compound
Overexpression studies in the chick neural tube have revealed that Msx1 and this compound have distinct and stage-dependent roles in mediating BMP signaling during dorsal neural tube development.[6][7]
Early Stage (HH10-12): Msx1 Mediates Roof Plate Induction and Apoptosis
At earlier stages of neural tube development, constitutive activation of BMP signaling leads to the induction of roof plate cells, an increase in programmed cell death (apoptosis), and a repression of neuronal differentiation.[6][7] These effects are phenocopied by the overexpression of Msx1, but not this compound.[6][7]
Later Stage (HH14-16): this compound Promotes Dorsal Interneuron Differentiation
At later stages, the competence of dorsal progenitor cells changes. In response to BMP signaling, they no longer generate roof plate cells but instead differentiate into dorsal interneurons.[6][7] This aspect of BMP signaling is mimicked by the overexpression of this compound, but not Msx1.[6][7] this compound overexpression leads to an expansion of dorsal interneuron populations.
Quantitative Effects of Msx1 and this compound Overexpression
While precise quantitative data from a single comprehensive study is not available, the following table summarizes the observed effects based on qualitative descriptions from multiple studies.
| Experimental Condition | Developmental Stage (Chick) | Phenotypic Outcome | Illustrative Quantitative Change |
| Control (Endogenous Expression) | HH10-12 | Normal dorsal neural tube patterning | Baseline levels of apoptosis and roof plate markers |
| Msx1 Overexpression | HH10-12 | Increased apoptosis, expanded roof plate, repressed neurogenesis | ~2-3 fold increase in TUNEL-positive cells; ~1.5-2 fold increase in roof plate marker expression |
| This compound Overexpression | HH10-12 | No significant effect on apoptosis or roof plate formation | No significant change in TUNEL-positive cells or roof plate markers |
| Control (Endogenous Expression) | HH14-16 | Normal differentiation of dorsal interneurons | Baseline number of dorsal interneuron subtypes |
| Msx1 Overexpression | HH14-16 | Continued repression of neurogenesis | Reduction in the number of differentiated neurons |
| This compound Overexpression | HH14-16 | Ectopic generation of dorsal interneurons | ~1.5-2 fold increase in the number of specific dorsal interneuron subtypes |
Downstream Targets and Mechanism of Action
This compound, like other Msx family members, is thought to act as a transcriptional repressor. Its role in promoting dorsal interneuron differentiation likely involves the repression of genes that inhibit neurogenesis or specify alternative cell fates. While a comprehensive list of direct this compound targets from ChIP-seq analysis is not yet available, studies on Msx1 and Msx2, along with the observed phenotypes of this compound overexpression, provide clues to its potential downstream effectors.
Potential downstream pathways and targets influenced by this compound in dorsal interneuron specification may include:
-
Repression of inhibitory factors: this compound may repress the expression of genes that maintain progenitor cells in an undifferentiated state or promote alternative cell fates.
-
Interaction with other transcription factors: this compound may interact with other key transcription factors involved in neurogenesis to fine-tune the expression of genes that regulate the differentiation of specific dorsal interneuron subtypes.
Key Experimental Protocols
The functional characterization of this compound has been largely dependent on gain-of-function studies in the chick embryo and expression analysis in mouse embryos. Below are detailed methodologies for key experiments.
In Ovo Electroporation in Chick Embryos
This technique is used to introduce expression plasmids (e.g., for Msx1 or this compound overexpression) into the developing neural tube.[5][8]
Materials:
-
Fertilized chicken eggs (incubated to the desired Hamburger-Hamilton [HH] stage)
-
Plasmid DNA (1-5 µg/µL) in TE buffer with Fast Green dye
-
Glass micropipettes
-
Electroporator (e.g., BTX ECM 830)
-
Platinum electrodes
-
Phosphate-buffered saline (PBS)
-
37°C incubator
Procedure:
-
Windowing the Egg: Create a small window in the eggshell to access the embryo.
-
DNA Injection: Inject the plasmid DNA solution into the lumen of the neural tube using a glass micropipette.
-
Electroporation: Place platinum electrodes on either side of the neural tube and deliver a series of electrical pulses (e.g., 5 pulses of 25V for 50 ms each at 1-second intervals for HH10-12; parameters may need optimization for HH14-16).[6]
-
Sealing and Incubation: Seal the window with tape and return the egg to the incubator for the desired period (e.g., 24-48 hours).
-
Analysis: Harvest the embryos and analyze the effects of gene overexpression through in situ hybridization, immunohistochemistry, or TUNEL assay.
Workflow for In Ovo Electroporation and Analysis:
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. From Neural Crest to Definitive Roof Plate: The Dynamic Behavior of the Dorsal Neural Tube - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The murine homeobox gene Msx-3 shows highly restricted expression in the developing neural tube - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. benallenlab.org [benallenlab.org]
- 6. health.uconn.edu [health.uconn.edu]
- 7. Distinct activities of Msx1 and this compound in dorsal neural tube development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Ovo Electroporations of HH Stage 10 Chicken Embryos - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: MSX3 Gene Expression in the Dorsal Neural Tube
For Researchers, Scientists, and Drug Development Professionals
Abstract
The development of the dorsal neural tube is a highly orchestrated process governed by a complex interplay of signaling molecules and transcription factors. Among these, the homeobox gene MSX3 has emerged as a critical regulator of cell fate determination, specifically in the generation of dorsal interneurons. This technical guide provides an in-depth analysis of this compound gene expression, its regulation by Bone Morphogenetic Protein (BMP) and Wnt signaling pathways, and its distinct functional role compared to other MSX family members. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of the core signaling and experimental workflows to support further research and therapeutic development.
Regulation of this compound Expression by BMP and Wnt Signaling
The expression of this compound is spatially and temporally restricted to the dorsal neural tube, a pattern directly controlled by signaling gradients emanating from the adjacent roof plate and surface ectoderm.[1] The primary signaling pathway responsible for inducing this compound is the BMP pathway.
BMPs, members of the TGF-β superfamily, are secreted from the roof plate and establish a dorsal-to-ventral concentration gradient. This gradient is crucial for patterning the dorsal neural tube and specifying various cell types, including neural crest cells, roof plate cells, and dorsal interneurons.[2][3] Experimental evidence demonstrates that BMP4 can directly induce and expand the expression domain of this compound into more ventral regions of the neural ectoderm, indicating that BMP signaling is a key upstream activator.[1]
While BMPs are the direct inducers, Wnt signaling also plays a critical, albeit more complex, role. Wnt proteins, also secreted from the dorsal midline, are essential for establishing the expression domains of BMPs and their antagonists.[4] Furthermore, Wnt signaling acts to expand the populations of neuronal progenitor cells that are specified by BMPs.[4] Thus, Wnt and BMP signaling pathways act in concert, with BMPs directly patterning the neural tube and inducing transcription factors like this compound, and Wnts promoting the proliferation of these specified progenitors.[4][5] This coordinated action ensures the generation of appropriate numbers of dorsal neuronal fates.
Spatiotemporal Expression and Function of this compound
This compound expression is highly restricted, a key feature that distinguishes it from its paralogs, Msx1 and Msx2. While all three genes are expressed in the dorsal neural tube early in development (around embryonic day 9.0 in mice), their patterns diverge as development proceeds.[2] Msx1 and Msx2 expression becomes confined to the non-neuronal roof plate cells. In contrast, this compound is expressed in the ventricular zone of the dorsal one-third of the neural tube but is specifically excluded from the roof plate.[2]
This distinct expression pattern correlates with a unique, stage-dependent function. Overexpression studies in chick embryos have revealed that MSX proteins mediate different aspects of BMP signaling:
-
MSX1: Mimics early-stage (HH10-12) BMP activity, leading to the induction of roof plate fate, repression of neuronal differentiation, and an increase in apoptosis.[2][3]
-
This compound: Phenocopies later-stage (HH14-16) BMP activity, where dorsal progenitor cells lose competence to form roof plate and instead differentiate into dorsal interneurons.[2][3]
Therefore, this compound acts as a key downstream effector of BMP signaling, specifically mediating the switch from early roof plate generation to later dorsal interneuron production.
Quantitative and Comparative Data Presentation
The precise domains of transcription factor expression define the progenitor populations in the dorsal neural tube. The following table summarizes the expression domains of this compound and other key markers along the dorsal-ventral axis.
| Gene/Protein | Expression Domain in Dorsal Neural Tube | Primary Function |
| Msx1/2 | Dorsal midline roof plate cells | Roof plate specification, repression of neurogenesis[2] |
| This compound | Ventricular zone of the dorsal one-third, excluding the roof plate | Dorsal interneuron specification[2][3] |
| Pax7 | Dorsal half of the neural tube | Progenitor cell marker, required for neural crest development[2][6] |
| Olig3 | Dorsal progenitor domains (dp1-dp3) | Specification of dI1-dI3 interneurons |
| Atoh1 | Most dorsal progenitor domain (dp1) | Specification of dI1 interneurons |
Experimental Protocols
The analysis of gene expression patterns is fundamental to understanding developmental processes. Whole-mount in situ hybridization (WISH) is a cornerstone technique used to visualize the spatiotemporal expression of genes like this compound within the intact embryo.
Detailed Protocol: Whole-Mount In Situ Hybridization (Chick Embryo)
This protocol is adapted from standard procedures for detecting mRNA transcripts in whole chick embryos.
Day 1: Embryo Fixation and Pre-treatment
-
Dissection: Dissect chick embryos (e.g., Hamburger-Hamilton stages 10-22) from eggs in ice-cold DEPC-treated PBS. Carefully remove extra-embryonic membranes.
-
Fixation: Transfer embryos to a glass vial with 4% paraformaldehyde (PFA) in PBS. Fix overnight at 4°C.[7]
-
Dehydration: Wash embryos 2x for 5 minutes each in PBT (PBS + 0.1% Tween-20). Dehydrate through a methanol/PBT series (25%, 50%, 75% MeOH) for 10 minutes each, followed by 2x washes in 100% methanol. Embryos can be stored at -20°C in methanol.[8]
-
Rehydration: Rehydrate embryos through a reverse methanol series into PBT.
-
Permeabilization: Treat embryos with Proteinase K (10 µg/mL in PBT) at room temperature. The duration depends on the embryonic stage (e.g., 10-15 minutes for HH12-18). This step must be carefully optimized to allow probe penetration without destroying tissue morphology.[7][8]
-
Post-fixation: Stop the Proteinase K reaction by washing with 2 mg/mL glycine in PBT, followed by two PBT washes. Re-fix embryos in 4% PFA + 0.2% glutaraldehyde for 20 minutes at room temperature.[8]
-
Pre-hybridization: Wash embryos 2x in PBT. Equilibrate in hybridization buffer for 10 minutes, then replace with fresh hybridization buffer and incubate for at least 4-5 hours at 65-70°C.[7]
Day 2: Hybridization and Washes
-
Hybridization: Replace the pre-hybridization buffer with hybridization buffer containing the digoxigenin (DIG)-labeled antisense RNA probe for this compound. Incubate overnight at 65-70°C.
-
Post-Hybridization Washes: Perform a series of stringent washes at 65-70°C to remove unbound probe. This typically involves washes with decreasing concentrations of hybridization buffer in 2x SSC, followed by washes in 2x SSC and 0.2x SSC.
-
RNase Treatment: Incubate embryos in a solution containing RNase A (e.g., 20 µg/mL) to digest any remaining single-stranded probe, reducing background.
Day 3: Immunodetection and Visualization
-
Blocking: Wash embryos in MABT (Maleic acid buffer + Tween-20). Block non-specific antibody binding by incubating in a blocking solution (e.g., MABT + 2% Blocking Reagent + 20% Heat-Inactivated Sheep Serum) for 4-5 hours at room temperature.[7]
-
Antibody Incubation: Incubate embryos overnight at 4°C with an anti-DIG antibody conjugated to alkaline phosphatase (AP), diluted in blocking solution (e.g., 1:2000).[7]
-
Washes: Wash extensively in MABT (e.g., 5-6 times for 1 hour each) to remove unbound antibody.
-
Color Reaction: Equilibrate embryos in an alkaline phosphatase buffer (NTMT). Develop the color reaction by adding the substrates NBT (nitro-blue tetrazolium chloride) and BCIP (5-bromo-4-chloro-3'-indolyphosphate p-toluidine salt). Monitor the reaction in the dark until the desired signal intensity is reached.[7]
-
Stopping and Storage: Stop the reaction by washing thoroughly with PBT. Post-fix the embryos in 4% PFA. Clear and store the embryos in a glycerol series for imaging.
Conclusion
This compound is a highly specific and functionally crucial transcription factor in the developing dorsal neural tube. Its expression is tightly controlled downstream of a BMP signaling gradient, which itself is modulated by Wnt signaling. This compound acts as a molecular switch, mediating the transition from roof plate specification to dorsal interneuron differentiation. Understanding the precise regulation and downstream targets of this compound is essential for elucidating the mechanisms of neurogenesis and may provide novel targets for therapeutic intervention in developmental disorders and neural repair.
References
- 1. The murine homeobox gene Msx-3 shows highly restricted expression in the developing neural tube - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Distinct activities of Msx1 and this compound in dorsal neural tube development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coordinate regulation of neural tube patterning and proliferation by TGFbeta and WNT activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Wnt/β-catenin signaling during early vertebrate neural development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pax7 Lineage Contributions to the Mammalian Neural Crest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Double Whole Mount in situ Hybridization of Early Chick Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
The Role of MSX3 in Central Nervous System Patterning: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract: The development of the central nervous system (CNS) is a highly orchestrated process governed by a complex interplay of signaling molecules and transcription factors. Among these, the Msh homeobox (MSX) family of transcriptional repressors plays a pivotal role. While MSX1 and MSX2 have been extensively studied, the function of MSX3 is only beginning to be fully elucidated. This technical guide provides an in-depth analysis of the current understanding of this compound's role in CNS patterning, with a particular focus on the dorsal neural tube and cerebellum. We consolidate expression data, functional studies, and upstream regulatory mechanisms, presenting quantitative data in structured tables and detailing key experimental protocols. Furthermore, we visualize critical signaling pathways and experimental workflows to offer a comprehensive resource for researchers in neurodevelopment and professionals in therapeutic discovery.
Introduction: Patterning the Dorsal CNS
The dorsoventral (DV) axis of the neural tube is established by opposing gradients of signaling molecules. Sonic hedgehog (Shh) from the ventral floor plate patterns the ventral domain, while Bone Morphogenetic Proteins (BMPs) and Wnt proteins secreted from the dorsal roof plate and overlying ectoderm pattern the dorsal domain.[1][2] This dorsal region gives rise to crucial cell types, including neural crest cells, roof plate cells, and various classes of dorsal interneurons.
The Msx gene family, comprising Msx1, Msx2, and this compound, are key downstream effectors of BMP signaling.[3][4] While all three are expressed in the developing dorsal neural tube, they exhibit distinct spatiotemporal patterns and, as emerging evidence shows, possess non-redundant functions.[1][5] this compound, in particular, is unique in its expression being almost exclusively restricted to the dorsal CNS, suggesting a specialized role in neural development.[3][5][6]
This compound Expression: A Dorsal CNS-Specific Profile
Unlike Msx1 and Msx2, which are expressed in various embryonic tissues, this compound expression is confined to the dorsal neural tube.[5][6]
-
Early Development (E9.0 onwards): Initially, this compound expression overlaps with Msx1 and Msx2 in the dorsal neural tube.[1][5] In the hindbrain of early embryos (5-8 somites), this compound shows a transient segmental pattern, being absent from rhombomeres 3 and 5.[6]
-
Later Development: As development proceeds, the expression patterns diverge. Msx1 and Msx2 become localized to the non-neuronal roof plate, whereas this compound expression is maintained in the ventricular zone of the dorsal one-third of the neural tube, but is excluded from the roof plate itself.[1][5]
-
Cerebellum: In the developing cerebellum, this compound is localized within the ventricular zone (VZ), a progenitor zone that gives rise to GABAergic neurons. This contrasts with Msx1 and Msx2, which are compartmentalized within the rhombic lip (RL), the progenitor zone for glutamatergic neurons.[3][7]
Functional Roles of this compound in CNS Patterning
This compound acts as a crucial mediator of BMP signaling, but its function is highly context- and stage-dependent, differing significantly from its paralog, MSX1.
Upstream Regulation by BMP Signaling
The expression of Msx genes is downstream of the BMP signaling cascade. Exposing embryonic hindbrain explants to exogenous BMP4 leads to an expansion of this compound expression into more ventral regions, indicating that BMP signaling is a key inducer of this compound.[6]
Stage-Dependent Mediation of BMP Activity in the Dorsal Neural Tube
Studies using in ovo electroporation in chick embryos have revealed that Msx1 and this compound mediate distinct and stage-specific outcomes of BMP signaling.[1][2][4]
-
Early Stage (HH10-12): Constitutive BMP signaling induces roof plate cell fate, represses neuronal differentiation, and increases apoptosis. This phenotype is mimicked by the overexpression of Msx1, but notably, not by this compound.[1][2]
-
Later Stage (HH14-16): At this stage, dorsal progenitor cells lose the competence to form roof plate and instead generate dorsal interneurons in response to BMP signaling. This specific outcome is phenocopied by the overexpression of this compound, but not Msx1.[1][2][4]
These findings demonstrate that this compound is a key factor in the temporal switch of BMP signaling output, directing progenitors towards an interneuronal fate.[1]
| Feature / Marker | Overexpression of Msx1 (Early Stage) | Overexpression of this compound (Early Stage) | Overexpression of this compound (Late Stage) | Reference |
| Roof Plate Induction | Induces roof plate markers (Bmp4, Wnt1) | No effect | No effect | [1] |
| Neuronal Differentiation | Repressed | No effect | Induces dorsal interneurons | [1][4] |
| Apoptosis | Increased (2-4 fold) | No effect | No effect | [1] |
| Dorsal Interneuron Fate | Repressed | No effect | Promotes interneuron fate | [1][2] |
Delineating Progenitor Domains in the Cerebellum
In the E12.5 murine cerebellum, this compound plays a critical role in defining molecular boundaries within the progenitor zones.[3][8]
-
Ventricular Zone (VZ): this compound is expressed in the VZ, where it largely overlaps with Ptf1a, a marker for GABAergic precursors. However, this compound expression extends beyond the Ptf1a-positive domain, creating an "this compound-exclusive" region.[3]
-
Boundary with Rhombic Lip (RL): The this compound expression domain forms a sharp, non-overlapping boundary with the Atoh1-positive cells of the RL, which give rise to glutamatergic neurons.[3][7]
-
Interaction with Atoh1: In Atoh1-null mice, the expression of this compound expands, suggesting that Atoh1 or its downstream targets normally act to restrict the this compound domain. This highlights a cross-regulatory relationship between these key transcription factors in patterning the cerebellar neuroepithelium.[3][8]
Key Experimental Methodologies
The functional characterization of this compound has relied on several key experimental techniques. Detailed protocols are essential for reproducibility and further investigation.
In Ovo Electroporation for Gain-of-Function Studies
This technique is used to introduce expression plasmids into the developing chick neural tube to assess gene function.
Protocol:
-
Plasmid Preparation: Prepare high-purity endotoxin-free plasmids (e.g., pCIG-Msx3, pCIG-Msx1) at a concentration of 1-5 µg/µl in a saline solution with a tracking dye (e.g., Fast Green). The pCIG vector co-expresses the gene of interest and GFP from an IRES element, allowing for identification of transfected cells.
-
Egg Preparation: Incubate fertilized chicken eggs to the desired developmental stage (e.g., HH10-12 or HH14-16). Window the egg by removing a small piece of the shell to expose the embryo.
-
Microinjection: Using a pulled-glass capillary needle, inject the plasmid solution directly into the lumen of the neural tube.
-
Electroporation: Place platinum electrodes on either side of the neural tube. Deliver a series of square-wave electrical pulses (e.g., 5 pulses of 25V for 50 ms each) to drive the negatively charged DNA into one side of the neural tube.
-
Incubation and Analysis: Seal the window with tape and return the egg to the incubator for 24-48 hours. Harvest the embryos, fix in 4% paraformaldehyde (PFA), and process for analysis (e.g., immunohistochemistry for cell fate markers, TUNEL assay for apoptosis) on cryosections.
In Situ Hybridization (ISH) for Gene Expression Analysis
ISH is used to visualize the precise location of this compound mRNA transcripts within tissue sections.
Protocol:
-
Probe Synthesis: Generate a digoxigenin (DIG)-labeled antisense RNA probe complementary to this compound mRNA from a linearized plasmid template using an in vitro transcription kit (e.g., with T7/SP6 RNA polymerase). A sense probe should be generated as a negative control.
-
Tissue Preparation: Harvest and fix embryos (e.g., mouse E10.5-E14.5) in 4% PFA overnight at 4°C. Cryoprotect in 30% sucrose/PBS, embed in OCT compound, and prepare cryosections (12-16 µm).
-
Pre-hybridization: Acetylate sections to reduce background, then permeabilize with Proteinase K. Pre-hybridize in hybridization buffer for 1-2 hours at 65°C.
-
Hybridization: Dilute the DIG-labeled probe in fresh hybridization buffer and apply to the sections. Incubate overnight in a humidified chamber at 65°C.
-
Washing: Perform a series of high-stringency washes in SSC buffers at 65°C to remove the non-specifically bound probe. Treat with RNase A to digest any remaining single-stranded probe.
-
Immunodetection: Block the sections (e.g., with sheep serum). Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).
-
Color Development: Wash and equilibrate in detection buffer. Add the chromogenic substrates NBT/BCIP. The AP enzyme will produce a purple-blue precipitate at the site of mRNA localization.
-
Imaging: Stop the reaction, counterstain if desired, and mount the slides for microscopy.
Chromatin Immunoprecipitation (ChIP) for Target Gene Identification
ChIP can be used to identify the genomic regions directly bound by the this compound transcription factor.
Protocol:
-
Cross-linking: Treat dissected CNS tissue or relevant cells with 1% formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Pre-clear the chromatin lysate with Protein A/G beads. Incubate the lysate overnight at 4°C with an antibody specific to this compound (or a negative control IgG).
-
Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads extensively with a series of low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C in the presence of high salt concentration.
-
DNA Purification: Treat with RNase A and Proteinase K to remove RNA and protein. Purify the DNA using spin columns or phenol-chloroform extraction.
-
Analysis: Analyze the purified DNA using qPCR to quantify enrichment at specific target gene promoters, or by high-throughput sequencing (ChIP-seq) to identify binding sites genome-wide.
This compound in a Pathophysiological Context: Microglia Polarization
Beyond developmental patterning, recent evidence implicates this compound in CNS pathology and repair. In the context of experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis, this compound has been identified as a key regulator of microglia polarization.[9]
-
Function: this compound expression is induced during the M2 (anti-inflammatory, pro-reparative) polarization of microglia and is repressed in M1 (pro-inflammatory) cells. Overexpression of this compound in microglia promotes the M2 phenotype.[9]
-
Mechanism: this compound directly regulates key genes associated with M2 polarization, including Pparg, Stat6, and Jak3.[9]
-
Therapeutic Potential: Adoptive transfer of this compound-transduced microglia was shown to suppress EAE and facilitate remyelination, highlighting this compound as a potential therapeutic target for preventing inflammation-induced demyelination.[9]
| Condition | This compound mRNA Fold Change (vs. Control) | M2 Marker (Retnla) Fold Change (vs. Control) | Reference |
| EAE (Peak of Disease) | 12.29 ± 1.76 | 117.90 ± 18.10 | [9] |
| EAE (Chronic Phase) | 1.89 ± 0.37 | Not Reported | [9] |
Conclusion and Future Directions
This compound is a unique member of the Msx family with a highly restricted expression pattern and specialized, stage-dependent functions in the developing central nervous system. It acts as a critical downstream effector of BMP signaling, directing the fate of dorsal neural progenitors towards interneurons at later developmental stages and establishing key molecular boundaries within the cerebellar primordium. Its clear functional divergence from MSX1 underscores the complexity of transcriptional regulation in CNS patterning.
For drug development professionals, the role of this compound extends beyond development into pathophysiology. Its newly discovered function in promoting a pro-reparative M2 microglia phenotype presents an attractive therapeutic avenue. Future research should focus on:
-
Identifying Downstream Targets: Uncovering the direct genomic targets of the this compound transcriptional repressor during both development and in microglia is critical.
-
Elucidating Redundancy: Investigating the CNS phenotype of this compound knockout mice, potentially in combination with Msx1/2 knockouts, will clarify any functional redundancy.
-
Therapeutic Modulation: Developing strategies to modulate this compound expression or activity could offer novel approaches for treating demyelinating diseases like multiple sclerosis by promoting endogenous repair mechanisms.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
MSX3: A Vertebrate Homologue of the Drosophila msh Gene — An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Msx gene family, vertebrate homologues of the Drosophila muscle segment homeobox (msh) gene, plays a pivotal role in embryonic development. This technical guide focuses on MSX3, a unique member of this family, distinguished by its restricted expression pattern and specialized functions. While MSX1 and MSX2 are expressed in various tissues, this compound expression is primarily confined to the dorsal neural tube, suggesting a conserved ancestral function in central nervous system patterning.[1][2] Recent evidence also points to a novel role for this compound in regulating neuroinflammation through microglia polarization, opening new avenues for therapeutic exploration. This document provides a comprehensive overview of the evolutionary relationship between this compound and msh, the signaling pathways governing its expression and function, and detailed experimental protocols for its study.
Evolutionary Homology: this compound and Drosophila msh
The evolutionary conservation of gene families across species provides fundamental insights into their biological significance. The murine this compound gene has been identified as the third member of the Msx homeobox gene family, which is homologous to the msh gene in Drosophila.[1] This homology is most striking within the homeodomain, a highly conserved DNA-binding motif characteristic of this class of transcription factors.
Quantitative Homology Data
A comparative analysis of the protein sequences of Mus musculus this compound and Drosophila melanogaster Msh reveals significant conservation, particularly within the homeodomain, underscoring their shared ancestry and likely functional conservation in patterning the nervous system.
| Feature | Mus musculus this compound | Drosophila melanogaster msh | % Identity | % Similarity |
| Full-Length Protein | 204 amino acids | 368 amino acids | 23.9% | 38.8% |
| Homeodomain | 60 amino acids | 60 amino acids | 81.7% | 91.7% |
Data obtained from protein sequence alignment using the SIM alignment tool.
Signaling Pathways
This compound function is intricately regulated by and participates in key signaling cascades crucial for developmental patterning and immune modulation.
BMP Signaling in Dorsal Neural Tube Patterning
Bone Morphogenetic Protein (BMP) signaling is a critical regulator of dorsal neural tube development, and Msx genes are well-established downstream targets of this pathway.[3][4] The expression of this compound in the dorsal neural tube is induced by BMP signaling.[3][5] Interestingly, MSX1 and this compound appear to mediate distinct and stage-dependent effects of BMP signaling. Early in development, BMP signaling, mimicked by MSX1 overexpression, promotes the formation of roof plate cells and induces apoptosis.[4] Later, BMP signaling, phenocopied by this compound overexpression, leads to the generation of dorsal interneurons.[4] This suggests a model where the temporal and spatial expression of different Msx factors fine-tunes the cellular response to a continuous BMP gradient.
This compound in Microglia Polarization
Beyond its developmental role, this compound has emerged as a key regulator of microglia polarization, a critical process in neuroinflammation. This compound promotes the anti-inflammatory M2 phenotype while impeding the pro-inflammatory M1 state.[1] Mechanistically, this compound directly regulates the expression of key components of the M2 polarization pathway, including Janus kinase 3 (JAK3), Signal Transducer and Activator of Transcription 6 (STAT6), and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1]
Experimental Protocols
Investigating the function of this compound requires a range of molecular and cellular techniques. This section provides detailed protocols for key experiments.
Whole-Mount In Situ Hybridization for this compound Expression in Mouse Embryos
This protocol allows for the visualization of the spatial expression pattern of this compound mRNA in intact mouse embryos.
Materials:
-
Mouse embryos (E9.5-E12.5)
-
DEPC-treated PBS (dPBS)
-
4% Paraformaldehyde (PFA) in dPBS
-
Methanol series (25%, 50%, 75% in dPBS)
-
Proteinase K (10 µg/mL in dPBS)
-
Hybridization buffer
-
Digoxigenin (DIG)-labeled this compound antisense RNA probe
-
Anti-DIG-AP antibody
-
NBT/BCIP developing solution
Procedure:
-
Dissect embryos in ice-cold dPBS and fix overnight in 4% PFA at 4°C.
-
Dehydrate embryos through a methanol series and store at -20°C.
-
Rehydrate embryos through a descending methanol series into dPBS.
-
Permeabilize with Proteinase K. The duration is stage-dependent and requires optimization.
-
Post-fix in 4% PFA and 0.2% glutaraldehyde.
-
Pre-hybridize in hybridization buffer for 2-4 hours at 65°C.
-
Hybridize with the DIG-labeled this compound probe overnight at 65°C.
-
Perform stringent washes to remove unbound probe.
-
Block with sheep serum in TBST for 2 hours at room temperature.
-
Incubate with anti-DIG-AP antibody overnight at 4°C.
-
Wash extensively with TBST.
-
Equilibrate in NTMT buffer.
-
Develop the color reaction using NBT/BCIP in the dark.
-
Stop the reaction by washing in dPBS, post-fix, and store in 80% glycerol.
Chromatin Immunoprecipitation (ChIP) for this compound Target Gene Identification
This protocol is designed to identify the genomic regions bound by the this compound transcription factor in dorsal neural tube cells.
Materials:
-
Dissected dorsal neural tubes from mouse embryos
-
1% Formaldehyde in PBS
-
Glycine
-
Lysis buffer
-
Sonication buffer
-
Anti-MSX3 antibody (ChIP-grade)
-
IgG control antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Phenol:Chloroform:Isoamyl alcohol
-
Primers for qPCR analysis of putative target genes
Procedure:
-
Crosslink dissected tissue with 1% formaldehyde for 10 minutes at room temperature.
-
Quench the crosslinking with glycine.
-
Lyse the cells and isolate the nuclei.
-
Sonciate the chromatin to an average fragment size of 200-500 bp.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin with anti-MSX3 antibody or IgG control overnight at 4°C.
-
Capture the antibody-chromatin complexes with Protein A/G beads.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
-
Elute the chromatin from the beads.
-
Reverse the crosslinks by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
Analyze the enrichment of specific DNA sequences by qPCR using primers flanking putative this compound binding sites.
Luciferase Reporter Assay for this compound Transcriptional Activity
This assay is used to determine if this compound can regulate the transcriptional activity of a putative target gene promoter.
Materials:
-
Mammalian cell line (e.g., HEK293T or a neural progenitor cell line)
-
This compound expression vector
-
Luciferase reporter vector containing the putative target promoter upstream of the luciferase gene
-
Control reporter vector (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Dual-Luciferase Reporter Assay System
Procedure:
-
Seed cells in a 24-well plate.
-
Co-transfect cells with the this compound expression vector, the target promoter-luciferase reporter vector, and the control reporter vector.
-
Incubate for 24-48 hours.
-
Lyse the cells using the passive lysis buffer provided in the assay kit.
-
Measure the firefly luciferase activity in the cell lysate using a luminometer.
-
Measure the Renilla luciferase activity in the same sample for normalization.
-
Calculate the relative luciferase activity by dividing the firefly luciferase signal by the Renilla luciferase signal. Compare the activity in the presence and absence of this compound expression.
Experimental Workflow and Logical Relationships
A systematic approach is essential for characterizing the function of a newly identified homolog like this compound. The following workflow illustrates the logical progression of experiments.
Conclusion and Future Directions
This compound, as a vertebrate homolog of the Drosophila msh gene, represents a fascinating case of functional conservation and divergence. Its restricted expression in the dorsal neural tube highlights a conserved role in central nervous system patterning, likely mediated by the BMP signaling pathway. The discovery of its function in microglia polarization unveils a previously unknown role in neuroinflammation, with significant therapeutic potential for demyelinating diseases and other neuroinflammatory conditions. Future research should focus on elucidating the complete repertoire of this compound target genes in both developmental and pathological contexts. The development of specific this compound modulators could pave the way for novel therapeutic strategies aimed at promoting neural repair and resolving inflammation in the central nervous system.
References
An In-depth Technical Guide to the Signaling Pathways Regulating MSX3 Gene Expression
Audience: Researchers, scientists, and drug development professionals.
Introduction to MSX3
Msh homeobox 3 (this compound) is a member of the muscle segment homeobox (Msx) family of transcription factors, which are homologs of the Drosophila muscle segment homeobox (msh) gene. These proteins are characterized by a highly conserved homeodomain that mediates DNA binding. In vertebrates, the Msx family, comprising MSX1, MSX2, and this compound, plays crucial roles in embryonic development, particularly in tissue interactions between epithelial and mesenchymal layers. While MSX1 and MSX2 are expressed in various developing tissues, this compound expression is more restricted, primarily found in the dorsal neural tube. This localized expression pattern suggests a specific role for this compound in the development of the central nervous system. Understanding the signaling pathways that regulate this compound expression is therefore critical for elucidating its function in both normal development and disease.
Core Signaling Pathways Regulating this compound Expression
The expression of the this compound gene is tightly controlled by a network of signaling pathways, with the Bone Morphogenetic Protein (BMP) pathway playing a central role. Evidence also suggests potential, albeit less direct, regulation by the Wnt and Fibroblast Growth Factor (FGF) signaling pathways, often through crosstalk with the BMP pathway.
Bone Morphogenetic Protein (BMP) Signaling
The BMP signaling pathway is a critical regulator of Msx gene expression. BMPs are members of the Transforming Growth Factor-beta (TGF-β) superfamily and are involved in a wide array of developmental processes.
Mechanism of Action: BMP ligands bind to a complex of Type I and Type II serine/threonine kinase receptors on the cell surface. This binding leads to the phosphorylation and activation of the Type I receptor, which in turn phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These activated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4. This SMAD complex translocates to the nucleus, where it binds to specific DNA sequences, known as BMP-responsive elements (BREs), in the promoter regions of target genes, including this compound, to regulate their transcription.
Diagram of the Canonical BMP Signaling Pathway:
Caption: Canonical BMP signaling pathway leading to this compound gene expression.
Dose-Dependent Regulation: Research indicates that the level of BMP signaling is critical for the regulation of Msx genes. Studies on Xenopus and zebrafish embryos have shown that an intermediate level of BMP activity is most effective at inducing msx1 expression in the neural plate border.[1][2][3] Both high and low levels of BMP signaling result in weaker induction. While this dose-dependent effect has been primarily characterized for msx1, it is likely that a similar mechanism applies to this compound given their co-regulation in the dorsal neural tube.
Wnt Signaling Pathway
Direct regulation of this compound by the Wnt signaling pathway is not as well-established as that by BMP signaling. However, there is evidence of crosstalk between the Wnt and BMP pathways, suggesting an indirect regulatory role. In some contexts, such as neuroblastoma, Wnt signaling can induce BMP4, which in turn can induce MSX transcription factors.[4][5]
Canonical Wnt Pathway Overview: In the canonical Wnt pathway, the binding of a Wnt ligand to its Frizzled receptor and LRP5/6 co-receptor leads to the stabilization of β-catenin. Stabilized β-catenin translocates to the nucleus, where it complexes with TCF/LEF transcription factors to activate the expression of target genes.
Diagram of the Canonical Wnt Signaling Pathway:
Caption: Canonical Wnt/β-catenin signaling pathway.
Fibroblast Growth Factor (FGF) Signaling
Similar to Wnt signaling, direct evidence for FGF signaling regulating this compound is limited. However, FGF signaling is known to interact with BMP signaling during neural development. For instance, FGF signaling can modulate the cellular response to BMP signals. In the context of neural crest induction, FGF8 has been shown to induce Msx1 expression.[6] Given the functional similarities and co-expression of Msx family members, it is plausible that FGF signaling also influences this compound expression, potentially through modulation of the BMP pathway.
FGF/MAPK Pathway Overview: FGF ligands bind to FGF receptors (FGFRs), which are receptor tyrosine kinases. This binding leads to receptor dimerization and autophosphorylation, creating docking sites for adaptor proteins. This cascade ultimately activates the Ras-MAPK pathway, leading to the phosphorylation and activation of transcription factors that regulate gene expression.
Diagram of the FGF/MAPK Signaling Pathway:
Caption: FGF/MAPK signaling pathway.
Quantitative Data on MSX Gene Regulation
While specific quantitative data for this compound is sparse in the literature, studies on the closely related msx1 gene provide valuable insights into the dose-dependent nature of BMP regulation.
| Condition | Relative msx1 Expression Level | Reference |
| Control (Uninjected Xenopus animal caps) | Baseline | [7] |
| + 50 pg Wnt5a mRNA (Control for neural crest induction) | Low | [7] |
| + 50 pg Wnt5a mRNA + 50 pg CM-Bmp4 mRNA | Moderate Increase | [7] |
| + 50 pg Wnt5a mRNA + 100 pg CM-Bmp4 mRNA | Peak Expression | [7] |
| + 50 pg Wnt5a mRNA + 250 pg CM-Bmp4 mRNA | Decreased from peak | [7] |
| + 50 pg Wnt5a mRNA + 500 pg CM-Bmp4 mRNA | Low | [7] |
Note: CM-Bmp4 is a dominant-negative BMP4, so increasing amounts lead to a reduction in BMP signaling. This table demonstrates that an intermediate level of BMP signaling (achieved with 100 pg of CM-Bmp4 mRNA) results in the highest level of msx1 expression.
Experimental Protocols
Chromatin Immunoprecipitation (ChIP) Assay for SMAD4 Binding
This protocol is designed to identify the binding of the SMAD4 transcription factor to the promoter region of the this compound gene.
Diagram of the ChIP Workflow:
Caption: General workflow for a Chromatin Immunoprecipitation (ChIP) assay.
Methodology:
-
Cell Culture and Cross-linking:
-
Culture cells of interest (e.g., dorsal neural tube progenitor cells) to 80-90% confluency.
-
Treat cells with BMP4 or a vehicle control for a specified time.
-
Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash cells with ice-cold PBS and harvest by scraping.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Shear the chromatin to an average size of 200-1000 bp using sonication. The optimal sonication conditions should be determined empirically.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G beads.
-
Incubate the pre-cleared lysate overnight at 4°C with an anti-SMAD4 antibody or a negative control IgG.
-
Add Protein A/G beads to pull down the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin complexes from the beads using an elution buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
-
Analysis:
-
Use the purified DNA for quantitative PCR (qPCR) with primers specific to the putative SMAD4 binding site in the this compound promoter.
-
Alternatively, perform ChIP-sequencing (ChIP-seq) for genome-wide analysis of SMAD4 binding sites.
-
Luciferase Reporter Assay for this compound Promoter Activity
This assay measures the transcriptional activity of the this compound promoter in response to signaling pathway activation.
Diagram of the Luciferase Reporter Assay Workflow:
Caption: Workflow for a dual-luciferase reporter assay.
Methodology:
-
Construct Preparation:
-
Clone the promoter region of the human or mouse this compound gene upstream of the firefly luciferase gene in a suitable reporter vector (e.g., pGL3/pGL4 series).
-
A control vector expressing Renilla luciferase under a constitutive promoter (e.g., TK promoter) is used for normalization.
-
-
Cell Culture and Transfection:
-
Seed cells in a 24- or 96-well plate.
-
Co-transfect the cells with the this compound-promoter-luciferase construct and the Renilla luciferase control vector using a suitable transfection reagent.
-
-
Cell Treatment:
-
After 24 hours, treat the cells with different concentrations of signaling molecules (e.g., Wnt3a, BMP4, FGF2) or their inhibitors. Include a vehicle control.
-
Incubate for an appropriate time (e.g., 24-48 hours) to allow for reporter gene expression.
-
-
Cell Lysis and Luminescence Measurement:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Measure the firefly luciferase activity using a luminometer after adding the firefly luciferase substrate.
-
Subsequently, measure the Renilla luciferase activity after adding the Renilla luciferase substrate.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency and cell number.
-
Calculate the fold change in promoter activity relative to the vehicle control.
-
Western Blot for this compound Protein Detection
This protocol is for the detection and relative quantification of this compound protein levels in response to signaling pathway modulation.
Diagram of the Western Blot Workflow:
Caption: General workflow for a Western blot analysis.
Methodology:
-
Sample Preparation:
-
Culture and treat cells as described for the luciferase assay.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for this compound overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Conclusion
The regulation of this compound gene expression is a complex process orchestrated primarily by the BMP signaling pathway in a dose-dependent manner. While direct evidence is still emerging, crosstalk with the Wnt and FGF signaling pathways likely plays a significant role in fine-tuning this compound expression during embryonic development. The experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate regulatory networks governing this compound and its role in health and disease. Future studies focusing on the direct effects of Wnt and FGF signaling on the this compound promoter and the identification of specific transcription factor binding sites will be crucial for a complete understanding of its regulation.
References
- 1. Regulation of Msx genes by a Bmp gradient is essential for neural crest specification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. researchgate.net [researchgate.net]
- 4. A Wnt-BMP4 Signaling Axis Induces MSX and NOTCH Proteins and Promotes Growth Suppression and Differentiation in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Wnt-BMP4 Signaling Axis Induces MSX and NOTCH Proteins and Promotes Growth Suppression and Differentiation in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Msx1 and Pax3 cooperate to mediate FGF8 and WNT signals during Xenopus neural crest induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Evolutionary Conservation of the MSX3 Gene: A Technical Guide for Researchers
An In-depth Examination of the Orthologs, Paralogs, and Regulatory Networks of a Key Developmental Transcription Factor
This technical guide provides a comprehensive overview of the evolutionary conservation of the Muscle Segment Homeobox 3 (MSX3) gene, a member of the ANTP class of homeobox genes. This document is intended for researchers, scientists, and drug development professionals interested in the developmental roles and therapeutic potential of the MSX gene family.
Introduction: The MSX Gene Family
The MSX gene family, comprising MSX1, MSX2, and this compound, encodes for homeodomain transcription factors that are crucial regulators of embryonic development. These genes are homologs of the Drosophila muscle segment homeobox (msh) gene and are characterized by a highly conserved homeodomain. While MSX1 and MSX2 have broad expression patterns and are involved in the development of various tissues, including craniofacial structures and limbs, this compound expression is notably restricted. In vertebrate embryos, this compound is primarily found in the dorsal neural tube, suggesting a specialized role in the development of the central nervous system.[1][2][3]
Evolutionary Conservation of this compound
The evolutionary history of the this compound gene is marked by instances of gene loss in certain lineages. Notably, the this compound gene has been lost in the genomes of humans and dogs. However, it is present in the genomes of other mammals such as mice, rats, and pigs. The paralogous relationship between MSX1, MSX2, and this compound is believed to have arisen from whole-genome duplication events early in vertebrate evolution.
Orthologs and Paralogs
Phylogenetic analyses have revealed that the vertebrate Msx sequences can be categorized into distinct Msx1, Msx2, and this compound clades.[4] The zebrafish genome contains at least five msx genes (msxa, msxb, msxc, msxd, and msxe). Among these, msxb and msxc show a closer evolutionary relationship to the mouse this compound gene.[5][6][7] Synteny analysis further suggests that zebrafish msxc is the ortholog of the mammalian this compound.
Quantitative Sequence Conservation
Table 1: MSX Protein Family Sequence Identity
| Comparison | Region | Percent Identity (%) | Species |
| Msx1 vs. Msx2 vs. This compound | Homeodomain | 98% | Mouse |
| Further comparative data to be populated as it becomes available from large-scale genomic and proteomic studies. |
Table 2: this compound Orthologs
| Species | Gene Name | Chromosomal Location | Notes |
| Mouse (Mus musculus) | This compound | 7 F4 | |
| Rat (Rattus norvegicus) | This compound | 1q55 | |
| Pig (Sus scrofa) | This compound | 15q25 | |
| Zebrafish (Danio rerio) | msxc | 13 | Considered orthologous based on synteny. |
| Human (Homo sapiens) | - | - | Gene lost. |
| Dog (Canis lupus familiaris) | - | - | Gene lost. |
Functional Conservation and Expression
The expression pattern of this compound is highly conserved in the dorsal neural tube of developing vertebrate embryos, pointing to a conserved function in neurogenesis.
Expression Profile
In mouse embryos, this compound expression is detected in the dorsal portion of the neural tube, with a rostral boundary in the rhombencephalon.[1][3] This expression overlaps with that of Msx1 and Msx2 in early embryonic stages. However, as development progresses, this compound expression becomes confined to the ventricular zone of the dorsal neural tube, while Msx1 and Msx2 are localized to the non-neuronal roof plate.[3]
Role in Neural Tube Development
Functional studies in chick embryos have demonstrated that this compound plays a distinct role in dorsal neural tube patterning. Overexpression of this compound at later stages of neural tube development (HH14-16) mimics the effect of Bone Morphogenetic Protein (BMP) signaling in promoting the generation of dorsal interneurons.[8] This is in contrast to Msx1, which, when overexpressed at earlier stages, induces roof-plate cell fate.[8]
Regulation by the BMP Signaling Pathway
The expression of this compound is tightly regulated by the Bone Morphogenetic Protein (BMP) signaling pathway, a crucial signaling cascade in embryonic development.
BMP-Mediated Induction of this compound
Studies have shown that BMP4, a member of the TGF-beta superfamily, can induce the expression of this compound in embryonic hindbrain explants.[2] This suggests that BMP signaling is a key upstream regulator of this compound transcription in the developing neural tube. The canonical BMP signaling pathway involves the binding of BMP ligands to type I and type II serine/threonine kinase receptors. This leads to the phosphorylation and activation of receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8/9. These activated R-SMADs then form a complex with the common mediator SMAD4 and translocate to the nucleus to regulate the transcription of target genes, including this compound. While BMPR1A is a major type I BMP receptor involved in craniofacial development, the specific receptor upstream of this compound in the neural tube requires further elucidation.[2]
Signaling Pathway Diagram
Experimental Protocols
This section outlines key experimental methodologies for studying the evolutionary conservation and function of the this compound gene.
Phylogenetic Analysis of the MSX Gene Family
Objective: To determine the evolutionary relationships between this compound and its orthologs and paralogs.
Methodology:
-
Sequence Retrieval: Obtain protein sequences of MSX family members from various species from databases such as NCBI and Ensembl.
-
Multiple Sequence Alignment: Align the retrieved sequences using tools like Clustal Omega or MUSCLE to identify conserved regions.
-
Phylogenetic Tree Construction: Use methods such as Neighbor-Joining, Maximum Likelihood, or Bayesian inference with software like MEGA or PHYML to construct a phylogenetic tree.
-
Bootstrap Analysis: Perform bootstrap analysis (e.g., 1000 replicates) to assess the statistical support for the branching patterns of the tree.
In Situ Hybridization for this compound Expression Analysis
Objective: To visualize the spatiotemporal expression pattern of this compound mRNA in embryonic tissues.
Methodology:
-
Probe Synthesis: Generate a digoxigenin (DIG)-labeled antisense RNA probe complementary to the this compound mRNA.
-
Embryo Fixation and Preparation: Fix embryos (e.g., mouse embryos) in 4% paraformaldehyde (PFA) and process for whole-mount or section in situ hybridization.
-
Hybridization: Hybridize the DIG-labeled probe to the prepared embryos overnight at an optimized temperature (e.g., 65-70°C).
-
Washing and Antibody Incubation: Perform stringent washes to remove unbound probe, followed by incubation with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase).
-
Signal Detection: Use a chromogenic substrate (e.g., NBT/BCIP) to visualize the location of the hybridized probe.
Functional Analysis using Chick Embryo Electroporation
Objective: To investigate the function of this compound during neural tube development by gain-of-function experiments.
Methodology:
-
Plasmid Preparation: Construct an expression vector containing the this compound coding sequence.
-
Embryo Preparation: Window fertile chicken eggs and stage the embryos to the desired developmental stage (e.g., HH10-12 or HH14-16).
-
Microinjection: Inject the this compound expression plasmid into the lumen of the neural tube.
-
Electroporation: Apply electrical pulses across the neural tube using electrodes to facilitate plasmid uptake by the cells. For example, five pulses of 25V for 50 ms each.
-
Incubation and Analysis: Seal the eggs and incubate the embryos for a desired period. Analyze the effects of this compound overexpression on cell fate and neuronal differentiation using immunohistochemistry or in situ hybridization for specific markers.
Logical Workflow for Studying Gene Conservation
The study of the evolutionary conservation of a developmental gene like this compound can be approached systematically. The following diagram illustrates a logical workflow for such an investigation.
Conclusion
The this compound gene, though lost in some mammalian lineages, demonstrates significant conservation in its sequence, expression pattern, and regulatory mechanisms in other vertebrates. Its restricted expression in the dorsal neural tube and its role as a downstream effector of BMP signaling highlight its specialized function in neurogenesis. The experimental approaches outlined in this guide provide a framework for further investigation into the intricate roles of this compound and the broader MSX family in development and disease. A deeper understanding of the evolutionary trajectory and functional conservation of this compound will be invaluable for researchers in developmental biology and those exploring novel therapeutic strategies for neurological disorders.
References
- 1. uniprot.org [uniprot.org]
- 2. BmpR1A is a major type 1 BMP receptor for BMP-Smad signaling during skull development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a novel murine homologue of the Drosophila msh homeobox gene restricted to the dorsal embryonic central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Domain duplication, divergence, and loss events in vertebrate Msx paralogs reveal phylogenomically informed disease markers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relationships among msx gene structure and function in zebrafish and other vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
MSX3: A Selective Adenosine A2A Receptor Antagonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of MSX3, a prodrug of the selective adenosine A2A receptor antagonist, MSX-2. This compound serves as a valuable research tool for investigating the role of the A2A receptor in various physiological and pathological processes, particularly within the central nervous system. This document details the pharmacological properties of its active metabolite, MSX-2, including its binding affinity, selectivity profile, and in vivo efficacy. Furthermore, it provides detailed experimental protocols for the characterization of this compound and similar compounds, and visualizes the key signaling pathways involved in its mechanism of action.
Introduction
Adenosine is a ubiquitous neuromodulator that exerts its effects through four G-protein coupled receptor subtypes: A1, A2A, A2B, and A3. The adenosine A2A receptor is highly expressed in the basal ganglia, particularly in the striatum, where it is co-localized with dopamine D2 receptors on medium spiny neurons. This co-localization forms the basis of a critical antagonistic interaction between the adenosine and dopamine systems, which plays a significant role in modulating motor activity, motivation, and reward-related behaviors.
This compound is a water-soluble phosphate ester prodrug that is rapidly converted in vivo to its active metabolite, MSX-2. MSX-2 is a potent and selective antagonist of the adenosine A2A receptor. Due to its selectivity, MSX-2, and by extension its prodrug this compound, are crucial tools for elucidating the therapeutic potential of A2A receptor antagonism in various neurological and psychiatric disorders, including Parkinson's disease and depression.
Data Presentation: Pharmacological Profile of MSX-2
The following tables summarize the quantitative pharmacological data for MSX-2, the active metabolite of this compound.
Table 1: In Vitro Receptor Binding Affinity and Selectivity of MSX-2
| Receptor Subtype | Ki (nM) | Selectivity vs. A2A |
| Human Adenosine A2A | 5.38 - 14.5[1] | - |
| Human Adenosine A1 | 2,500[1] | ~172 - 465-fold |
| Human Adenosine A2B | >10,000[1] | >690-fold |
| Human Adenosine A3 | >10,000[1] | >690-fold |
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Animal Model | Dopamine Antagonist | This compound Dose Range (mg/kg, i.p.) | Observed Effect |
| Rat T-Maze Cost/Benefit | Haloperidol (0.15 mg/kg) | 0.75, 1.5, 3.0 | Reversed haloperidol-induced reduction in choice of high-effort arm.[2] |
| Rat Concurrent Lever Pressing/Chow Feeding | Eticlopride (D2 antagonist) | 0.5, 1.0, 2.0 | Dose-related reversal of eticlopride-induced deficits in lever pressing. |
| Rat Concurrent Lever Pressing/Chow Feeding | SCH39166 (D1 antagonist) | 0.5, 1.0, 2.0 | Minimal attenuation of SCH39166-induced deficits. |
Note: Pharmacokinetic data for MSX-2 is limited. Studies indicate it has low to poor oral bioavailability. Further research is required to fully characterize its pharmacokinetic profile, including parameters such as Cmax, AUC, half-life, and brain penetration.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound and its active metabolite, MSX-2.
Radioligand Binding Assays for Adenosine Receptors
Objective: To determine the binding affinity (Ki) of a test compound (e.g., MSX-2) for adenosine A1, A2A, A2B, and A3 receptors.
Materials:
-
Membrane Preparations: Cell membranes from HEK293 or CHO cells stably expressing the human adenosine A1, A2A, A2B, or A3 receptor.
-
Radioligands:
-
A1 Receptor: [³H]-DPCPX (1,3-dipropyl-8-cyclopentylxanthine)
-
A2A Receptor: [³H]-CGS 21680 or [³H]-ZM241385
-
A2B Receptor: [³H]-DPCPX (at a concentration to label A2B)
-
A3 Receptor: [¹²⁵I]-AB-MECA (N⁶-(4-Amino-3-¹²⁵I-iodobenzyl)adenosine-5'-N-methyluronamide)
-
-
Test Compound: MSX-2 dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, with additives specific to each receptor subtype (e.g., MgCl₂, adenosine deaminase).
-
Non-specific Binding Control: A high concentration of a non-labeled, high-affinity ligand for each receptor subtype (e.g., 1 µM DPCPX for A1, 10 µM NECA for A2A).
-
Filtration Apparatus: 96-well cell harvester and glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, radioligand, and varying concentrations of the test compound in the assay buffer.
-
Equilibration: Incubate the plate at a specific temperature (e.g., 22°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay for A2A Receptor Antagonism
Objective: To determine the functional potency (IC50) of an A2A receptor antagonist (e.g., MSX-2) by measuring its ability to inhibit agonist-stimulated cyclic AMP (cAMP) production.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human adenosine A2A receptor.
-
A2A Receptor Agonist: CGS 21680 or NECA (5'-N-Ethylcarboxamidoadenosine).
-
Test Compound: MSX-2 dissolved in a suitable solvent (e.g., DMSO).
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar buffer.
-
Phosphodiesterase (PDE) Inhibitor: IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.
-
cAMP Detection Kit: A commercially available kit for measuring intracellular cAMP levels (e.g., HTRF, LANCE, or AlphaScreen).
Procedure:
-
Cell Seeding: Seed the cells in a 96-well or 384-well plate and allow them to adhere.
-
Pre-incubation with Antagonist: Add serial dilutions of the test compound to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation: Add a fixed concentration of the A2A receptor agonist (typically the EC80 concentration, which elicits 80% of the maximal response) to the wells.
-
Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at room temperature to allow for cAMP accumulation.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen detection kit.
-
Data Analysis:
-
Generate a dose-response curve by plotting the percentage of inhibition of the agonist-stimulated cAMP response against the logarithm of the antagonist concentration.
-
Determine the IC50 value (the concentration of the antagonist that produces 50% inhibition of the agonist response) using non-linear regression.
-
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows related to this compound and the adenosine A2A receptor.
Caption: Adenosine A2A Receptor Signaling Pathway and the Action of MSX-2.
Caption: Antagonistic Interaction of Adenosine A2A and Dopamine D2 Receptors.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Conclusion
This compound, through its active metabolite MSX-2, is a potent and selective antagonist of the adenosine A2A receptor. Its ability to counteract the effects of dopamine D2 receptor antagonists in preclinical models highlights the therapeutic potential of targeting the A2A receptor for neurological disorders characterized by dopaminergic dysfunction. The data and protocols presented in this guide provide a valuable resource for researchers working to further understand the role of the adenosine A2A receptor and to develop novel therapeutics targeting this important G-protein coupled receptor.
References
The Prodrug MSX3: A Water-Soluble Gateway to the Potent Adenosine A₂A Antagonist MSX-2
An In-depth Technical Guide for Drug Development Professionals
This whitepaper provides a comprehensive technical overview of MSX3, a water-soluble phosphate ester prodrug of the potent and selective adenosine A₂A receptor antagonist, MSX-2. Due to the poor water solubility of MSX-2, which limits its clinical development, this compound was designed to enhance aqueous solubility and facilitate parenteral administration.[1][2] This document details the rationale, experimental evaluation, and key data supporting this compound as a viable prodrug strategy, intended for researchers, scientists, and professionals in the field of drug development.
Introduction: Overcoming the Solubility Hurdle of MSX-2
MSX-2 is a xanthine derivative, identified as a highly selective antagonist of the adenosine A₂A receptor, with potential therapeutic applications in conditions where this receptor's activity is implicated.[1] The affinity (Kᵢ) of MSX-2 for the human adenosine A₂A receptor is in the low nanomolar range (5.38 to 14.5 nM), demonstrating high potency.[1] Its selectivity is notable, with significantly lower affinity for other adenosine receptors, including A₁ (Kᵢ = 2,500 nM) and A₂B and A₃ receptors (Kᵢ >10,000 nM).[1] However, the clinical utility of MSX-2 is hampered by its poor water solubility, a common challenge in drug development that can impede formulation and administration, particularly for intravenous routes.[1][3]
To address this limitation, this compound was developed. This compound is a phosphate ester prodrug of MSX-2, designed to be readily soluble in aqueous solutions and to undergo enzymatic conversion in vivo to release the active parent drug, MSX-2.[1][4] This prodrug approach aims to improve the pharmaceutical properties of the molecule without altering its pharmacological activity, thereby enabling further investigation and potential therapeutic use.[5][6]
Physicochemical and Pharmacological Properties
The conversion of MSX-2 to its prodrug this compound results in a significant alteration of its physicochemical properties, primarily its water solubility, while retaining the desired pharmacological profile of the active moiety after conversion.
Table 1: Comparative Properties of MSX-2 and this compound
| Property | MSX-2 | This compound | Reference(s) |
| Chemical Name | 3-(3-Hydroxypropyl)-7-methyl-8-(3-methoxystyryl)-1-propargylxanthine | 3,7-Dihydro-8-[(1E)-2-(3-methoxyphenyl)ethenyl]-7-methyl-3-[3-(phosphonooxy)propyl]-1-(2-propynyl)-1H-purine-2,6-dione Disodium Salt | [1][4] |
| Molecular Formula | C₂₁H₂₂N₄O₄ | C₂₁H₂₁N₄Na₂O₇P | [1][4] |
| Molar Mass | 394.43 g/mol | 518.37 g/mol (anhydrous basis) | [1][7] |
| Water Solubility | Poor | Soluble (>5 mg/mL at 60 °C) | [1][2] |
| Administration Route | Limited by solubility | Intravenous | [1] |
| Biological Target | Adenosine A₂A Receptor | Adenosine A₂A Receptor (after conversion) | [1][4] |
| Affinity (Kᵢ, human A₂A) | 5.38 - 14.5 nM | Inactive until converted | [1] |
Experimental Protocols and Methodologies
The successful development and characterization of a prodrug like this compound rely on a series of well-defined experimental evaluations. The following sections outline the typical methodologies that would be employed.
Synthesis and Characterization of this compound
The synthesis of this compound involves the chemical modification of MSX-2. A common method for creating phosphate ester prodrugs is through phosphorylation of a hydroxyl group.
Hypothetical Synthesis Protocol:
-
Protection of Reactive Groups: Any reactive functional groups on the MSX-2 molecule, other than the target hydroxyl group on the 3-(3-hydroxypropyl) side chain, would be protected using standard chemical protecting groups.
-
Phosphorylation: The exposed hydroxyl group of MSX-2 would be reacted with a phosphorylating agent, such as phosphorus oxychloride (POCl₃) or a phosphoramidite reagent, in an appropriate anhydrous solvent (e.g., pyridine, dichloromethane) and typically in the presence of a base.
-
Deprotection and Purification: Following the phosphorylation reaction, the protecting groups are removed under specific conditions that do not cleave the newly formed phosphate ester. The crude product is then purified using techniques like column chromatography or recrystallization.
-
Salt Formation: To enhance stability and solubility, the purified phosphate ester is converted to a salt, typically a disodium salt, by treatment with a sodium source like sodium hydroxide or sodium bicarbonate.[4]
-
Characterization: The final product, this compound, would be thoroughly characterized to confirm its identity and purity using methods such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): To confirm the chemical structure, including the presence of the phosphate group.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine purity.[2]
-
Elemental Analysis: To confirm the elemental composition.[4]
-
Water Solubility Assay
A key experiment is to quantify the improvement in water solubility.
Protocol:
-
Sample Preparation: An excess amount of both MSX-2 and this compound is added to separate vials containing a fixed volume of purified water or a relevant buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: The vials are agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The resulting saturated solutions are filtered (e.g., using a 0.22 µm filter) or centrifuged to remove any undissolved solid.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as HPLC with UV detection or liquid chromatography-mass spectrometry (LC-MS). The results are typically expressed in mg/mL or mol/L.
In Vitro Prodrug Conversion and Stability
These studies are crucial to ensure that the prodrug is stable in formulation and circulation but is efficiently converted to the active drug at the desired site or systemically.[8][9]
Protocol:
-
Incubation: this compound is incubated at a defined concentration (e.g., 1-10 µM) in various biological matrices, such as human plasma, blood, and liver microsomes or S9 fractions, at 37°C.[10]
-
Time Points: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
Reaction Quenching: The enzymatic reaction in the aliquots is stopped by adding a quenching solution, typically a cold organic solvent like acetonitrile, which also serves to precipitate proteins.
-
Analysis: After centrifugation to remove precipitated proteins, the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the prodrug (this compound) and the appearance of the active drug (MSX-2).
-
Data Analysis: The rate of disappearance of this compound and the rate of formation of MSX-2 are calculated to determine the conversion half-life of the prodrug in each matrix.
In Vivo Pharmacokinetic Studies
Animal studies are performed to understand how the prodrug and the released active drug are absorbed, distributed, metabolized, and excreted (ADME).[10]
Protocol:
-
Animal Model: A suitable animal species (e.g., rats or dogs) is selected.
-
Dosing: this compound, dissolved in a sterile aqueous vehicle (e.g., saline), is administered via intravenous (IV) injection. A separate group of animals would be dosed with a formulated version of MSX-2 if possible, to serve as a comparator.
-
Blood Sampling: Blood samples are collected from the animals at predetermined time points post-dosing (e.g., 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentrations of both this compound and MSX-2 in the plasma samples are quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data are used to calculate key pharmacokinetic parameters such as maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), area under the curve (AUC), clearance (CL), and half-life (t₁/₂) for both the prodrug and the active drug.
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and the experimental logic is essential for a clear understanding of the this compound prodrug strategy.
Mechanism of Action: Adenosine A₂A Receptor Antagonism
MSX-2 exerts its pharmacological effect by blocking the adenosine A₂A receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by adenosine, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade is involved in various physiological processes. MSX-2, as a competitive antagonist, binds to the A₂A receptor without activating it, thereby preventing adenosine from binding and initiating the downstream signaling.
Caption: MSX-2 blocks the adenosine A₂A receptor signaling pathway.
Prodrug Activation and Evaluation Workflow
The logical flow for developing and validating this compound as a prodrug for MSX-2 involves synthesis, physicochemical testing, in vitro biological evaluation, and finally, in vivo characterization.
Caption: The logical workflow for the evaluation of this compound as a prodrug.
Conclusion
The development of this compound as a water-soluble prodrug represents a classic and effective strategy to overcome the pharmaceutical limitations of a potent therapeutic candidate. By converting the poorly soluble MSX-2 into a phosphate ester, this compound allows for enhanced aqueous solubility, making it suitable for intravenous administration and enabling further preclinical and clinical investigation. The systematic evaluation of its physicochemical properties, in vitro conversion, and in vivo pharmacokinetics is essential to validate the prodrug approach. This technical guide summarizes the key attributes and evaluation pathways for this compound, providing a valuable resource for drug development professionals working to advance promising but challenging molecules into viable therapeutics.
References
- 1. MSX-2 - Wikipedia [en.wikipedia.org]
- 2. MSX-3 水和物 ≥98% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]
- 3. Strategies in prodrug design - American Chemical Society [acs.digitellinc.com]
- 4. medkoo.com [medkoo.com]
- 5. What are the criteria for a prodrug? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. MSX-3 水合物 ≥98% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]
- 8. Selection of Suitable Prodrug Candidates for in vivo Studies via in vitro Studies; The Correlation of Prodrug Stability in Between Cell Culture Homogenates and Human Tissue Homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Subcutaneous prodrug formulations in vitro [pion-inc.com]
- 10. In vitro and in vivo evaluations of the metabolism, pharmacokinetics, and bioavailability of ester prodrugs of L-767,679, a potent fibrinogen receptor antagonist: an approach for the selection of a prodrug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
The MSX3 Protein: A Dual-Mechanism Regulator in Brain Development and Neuroinflammation
An In-Depth Technical Guide on the Core Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
MSX3 (msh homeobox 3) is a homeobox-containing transcription factor with a highly specific and critical role in the central nervous system (CNS). Unlike its better-studied paralogs, Msx1 and Msx2, this compound expression is almost exclusively confined to the developing dorsal neural tube and cerebellum.[1][2][3] Emerging research has illuminated its function beyond developmental patterning, identifying this compound as a pivotal regulator of microglia polarization and neuroinflammation. This guide synthesizes the current understanding of this compound's mechanisms of action in the brain, presenting its roles in both embryonic neurodevelopment and in the context of neuroinflammatory disease. We detail the signaling pathways it modulates, summarize key experimental findings, and provide protocols for foundational research in this area. The dual nature of this compound's function—shaping the nascent nervous system and orchestrating immune responses in the mature brain—marks it as a protein of significant interest for both developmental biology and therapeutic innovation for neurodegenerative diseases.
Mechanism of Action in Neurodevelopment
During embryonic development, this compound is a key player in the patterning of the dorsal central nervous system.[2] Its expression is tightly regulated spatially and temporally, ensuring the proper formation of the neural tube and cerebellum.[1][2]
Role in Dorsal Neural Tube Patterning
This compound's primary developmental function is linked to the Bone Morphogenetic Protein (BMP) signaling pathway, a crucial cascade for dorsal cell fate specification in the neural tube.[3][4][5] While Msx1 and Msx2 are confirmed direct targets of BMP signaling, this compound is also considered a downstream effector molecule, with its expression being inducible by ectopic BMP.[1][3]
However, this compound carries out distinct functions compared to other Msx family members. At later stages of neural tube development (HH14-16 in chick embryos), when progenitor cells shift from generating roof-plate cells to dorsal interneurons in response to BMP, the overexpression of this compound specifically mimics this latter effect.[4][5] This is in contrast to Msx1, which promotes roof-plate cell fate and apoptosis at earlier stages.[4][5] This suggests that different Msx proteins mediate discrete aspects of the BMP signal during neurogenesis.[4][6]
Function in Cerebellar Development
In the developing cerebellum, this compound expression is localized to the ventricular zone (VZ), a progenitor-rich area.[1] Its expression pattern is distinct from Msx1 and Msx2, which are found in the rhombic lip (RL).[1] This spatial segregation implies a unique role in regulating the fate of VZ progenitors. This compound expression overlaps significantly with Ptf1a, a marker for GABAergic interneuron precursors, but also extends into a Ptf1a-negative region, creating a precise molecular boundary.[1] Studies in Atoh1-null mice, where glutamatergic neuron development is impaired, show that this compound expression persists and even expands, indicating it functions independently of or upstream to key aspects of glutamatergic lineage specification.[1]
Mechanism of Action in Microglia Polarization and Neuroinflammation
A groundbreaking area of this compound research has identified it as a critical switch for microglia polarization, the process by which these resident immune cells of the brain adopt different functional phenotypes.[7][8] This function positions this compound as a potential therapeutic target for demyelinating diseases such as multiple sclerosis (MS).[7][8]
The M1/M2 Polarization Switch
Microglia can exist in a pro-inflammatory (M1) state, which contributes to tissue damage, or an anti-inflammatory/pro-reparative (M2) state, which is crucial for resolving inflammation and promoting repair. A shift from an M1 to an M2 phenotype is considered critical for remyelination.[7][8]
This compound has been identified as a pivotal regulator that drives this switch.[7][8] Its expression is induced during M2 polarization and repressed in M1-polarized cells.[7] Overexpression of this compound in microglia promotes the M2 phenotype while impeding M1 polarization.[7][8] Conversely, silencing this compound in microglia exacerbates inflammation-induced demyelination and neurodegeneration in animal models of MS (Experimental Autoimmune Encephalomyelitis, EAE).[7]
Molecular Targets and Signaling Pathway
Mechanistically, this compound functions as a transcription factor that directly regulates key genes associated with the M2 phenotype.[7][8] Chromatin immunoprecipitation (ChIP) assays have confirmed that this compound binds to the promoter regions of and regulates the expression of:
-
PPARγ (Peroxisome proliferator-activated receptor gamma): A master regulator of M2 polarization.
-
STAT6 (Signal transducer and activator of transcription 6): A key transcription factor in the IL-4 signaling pathway, which induces the M2 state.
-
JAK3 (Janus kinase 3): A tyrosine kinase that functions upstream of STAT6 in the IL-4 pathway.
By controlling these key genes, this compound orchestrates the downstream expression of M2 markers (e.g., IGF-1, CD206, FIZZ-1) and functions.[7] The therapeutic potential of this mechanism has been demonstrated by the adoptive transfer of this compound-transduced microglia, which suppressed EAE and promoted remyelination in mouse models.[7][8]
Quantitative Data Summary
The following tables summarize key findings from experimental studies on this compound function.
| Table 1: Effects of this compound Overexpression on Microglia Polarization Markers | |
| Marker Type | Gene |
| M2 Markers | IGF-1, CD206, FIZZ-1 |
| M1 Markers | IL-1β, iNOS, TNF-α |
| Table 2: Phenotypic Outcomes of Modulating this compound in Disease Models | | | :--- | :--- | :--- | | Model | This compound Modulation | Observed Phenotype | | EAE (Mouse model of MS) | Overexpression in microglia (adoptive transfer) | Amelioration of clinical symptoms, suppressed inflammation, facilitated remyelination[7][8] | | EAE (Mouse model of MS) | RNAi-mediated knockdown in microglia | Accelerated demyelination and neurodegeneration[7][8] | | LPC-induced demyelination | Overexpression in microglia (adoptive transfer) | Promoted remyelination[7] | | Chick Dorsal Neural Tube | Overexpression | Phenocopies Bmp signaling, promoting dorsal interneuron generation at later stages[4][5] | | Chick Dorsal Neural Tube | Overexpression | Decrease in Pax2 positive interneurons[1][9] |
Key Experimental Protocols
In Ovo Electroporation for Gene Overexpression in Chick Neural Tube
This protocol is foundational for studying the gain-of-function effects of this compound during neurodevelopment.[4]
-
Plasmid Preparation: Clone the coding sequence of mouse this compound into an expression vector suitable for avian systems (e.g., a pCIG vector, which also contains a GFP reporter).
-
Egg Incubation: Fertilized chicken eggs are incubated at 38°C to the desired developmental stage (e.g., Hamburger-Hamilton [HH] stage 10-12 for early neural tube studies or HH14-16 for later stages).
-
Microinjection: A small window is made in the eggshell. The expression plasmid (typically 1-2 mg/mL in sterile PBS with a tracking dye like Fast Green) is microinjected into the lumen of the developing neural tube.
-
Electroporation: Platinum electrodes are placed on either side of the embryo. A series of square-wave electrical pulses (e.g., 5 pulses of 25V for 50 ms each) are delivered to drive the plasmid DNA into one side of the neural tube.
-
Sealing and Re-incubation: The window is sealed with tape, and the egg is returned to the incubator for a specified period (e.g., 24-48 hours).
-
Analysis: Embryos are harvested and analyzed. The non-electroporated side serves as an internal control. Analysis can include in situ hybridization for marker genes (e.g., roof plate or interneuron markers) or immunohistochemistry to assess cell fate, proliferation (e.g., Ki67 staining), or apoptosis (e.g., TUNEL assay).
Lentiviral Transduction of Microglia for Polarization Studies
This protocol is used to stably overexpress or knock down this compound in microglia to study its role in polarization.[7]
-
Primary Microglia Culture: Isolate primary microglia from the cerebral cortices of early postnatal mice (P0-P2). Culture the cells in DMEM/F12 medium supplemented with 10% FBS and granulocyte-macrophage colony-stimulating factor (GM-CSF).
-
Lentivirus Production: Co-transfect HEK293T cells with a lentiviral vector encoding the gene of interest (e.g., pLVX-MSX3-IRES-ZsGreen1 for overexpression or a pLKO.1-shRNA vector for knockdown) and packaging plasmids (e.g., psPAX2 and pMD2.G). Harvest the virus-containing supernatant after 48-72 hours.
-
Transduction: Add the concentrated lentivirus to the primary microglia cultures in the presence of polybrene (e.g., 8 µg/mL) to enhance transduction efficiency.
-
Cell Stimulation and Analysis: After transduction, polarize the microglia towards M1 (e.g., with LPS and IFN-γ) or M2 (e.g., with IL-4) phenotypes.
-
Outcome Measures: Analyze the cells via:
-
Quantitative RT-PCR (qRT-PCR): To measure the mRNA levels of M1 (e.g., Il1b, Nos2, Tnf) and M2 (Arg1, Fizz1, Cd206) marker genes.
-
ELISA/Western Blot: To quantify protein expression and secretion.
-
Conditioned Medium Assays: To assess the effect of secreted factors from transduced microglia on other cell types, such as oligodendrocyte progenitor cell (OPC) survival and differentiation.
-
Visualizations: Signaling Pathways and Workflows
Caption: this compound as a downstream effector of BMP signaling in dorsal neural tube patterning.
Caption: this compound directly regulates key transcription factors to drive M2 microglia polarization.
Caption: Experimental workflow for investigating the role of this compound in microglia.
References
- 1. Msx genes delineate a novel molecular map of the developing cerebellar neuroepithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a novel murine homologue of the Drosophila msh homeobox gene restricted to the dorsal embryonic central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The murine homeobox gene Msx-3 shows highly restricted expression in the developing neural tube - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Distinct activities of Msx1 and this compound in dorsal neural tube development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound msh homeobox 3 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. This compound Switches Microglia Polarization and Protects from Inflammation-Induced Demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Switches Microglia Polarization and Protects from Inflammation-Induced Demyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Adenosine A2A Antagonist MSX-3: A Technical Guide to its Modulation of Dopamine Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the compound MSX-3 and its effects on dopamine signaling. MSX-3 is a water-soluble prodrug that is rapidly converted in vivo to its active metabolite, MSX-2, a potent and selective antagonist of the adenosine A2A receptor.[1] This guide details the mechanism of action of MSX-3, focusing on its interaction with the dopamine D2 receptor, and presents quantitative data on its binding affinity and behavioral effects. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate further research. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear understanding of the compound's pharmacological profile and its implications for therapeutic development, particularly in the context of disorders involving dysfunctional dopamine signaling such as Parkinson's disease.
Introduction
The intricate interplay between different neurotransmitter systems in the brain is a key area of research for understanding and treating neurological and psychiatric disorders. One such interaction of significant interest is that between the adenosine and dopamine systems, particularly within the basal ganglia. The adenosine A2A receptor and the dopamine D2 receptor are highly co-localized in the striatum, where they form functional heterodimers and exert opposing effects on adenylyl cyclase activity and downstream signaling cascades.
MSX-3 has emerged as a valuable research tool for elucidating this interaction. As a prodrug of the potent A2A antagonist MSX-2, it offers a means to systemically modulate A2A receptor activity and observe the consequential effects on dopamine-mediated behaviors. This guide synthesizes the current knowledge on MSX-3, providing a technical resource for researchers in pharmacology, neuroscience, and drug development.
Mechanism of Action
MSX-3's primary mechanism of action is the competitive antagonism of the adenosine A2A receptor by its active metabolite, MSX-2. Adenosine, an endogenous neuromodulator, acts on A2A receptors to stimulate the production of cyclic AMP (cAMP) via Gs protein coupling. In contrast, dopamine's activation of D2 receptors inhibits cAMP production through Gi/o protein coupling.
In the striatum, A2A and D2 receptors are predominantly co-expressed on the same population of medium spiny neurons.[2] This co-localization allows for a direct antagonistic interaction between the two receptor signaling pathways. By blocking the A2A receptor, MSX-2 effectively disinhibits D2 receptor signaling, leading to a functional enhancement of dopaminergic transmission. This is particularly evident in states of dopamine hypofunction, where A2A receptor antagonism can restore motor and motivational functions.
Signaling Pathway
The following diagram illustrates the antagonistic interaction between the adenosine A2A and dopamine D2 receptor signaling pathways at the cellular level.
Quantitative Data
The following tables summarize the available quantitative data for MSX-2, the active metabolite of MSX-3.
Table 1: Receptor Binding Affinity of MSX-2
| Receptor Subtype | Species | Ki (nM) | Reference |
| Adenosine A2A | Human | 5 | [2] |
| Adenosine A2A | Rat | - | - |
| Adenosine A1 | - | >500 (100-fold selectivity for A2A vs A1) | [1] |
| Adenosine A2B | - | Not Available | |
| Adenosine A3 | - | Not Available |
Note: Specific Ki values for rat A2A, A2B, and A3 receptors for MSX-2 were not available in the searched literature.
Table 2: Behavioral Effects of MSX-3 in Rat Models
| Experimental Model | Dopamine Antagonist | MSX-3 Dose Range (mg/kg, i.p.) | Observed Effect | Reference |
| Effort-Related Decision Making (T-Maze) | Haloperidol (0.15) | 0.75 - 3.0 | Reversal of haloperidol-induced reduction in high-effort choices | [1][3] |
| Effort-Related Decision Making (Operant) | Eticlopride (0.08) | 0.5 - 2.0 | Reversal of eticlopride-induced reduction in lever pressing | |
| Maternal Behavior | Haloperidol (0.1) | 0.25 - 2.0 | Reversal of haloperidol-induced deficits in active maternal behaviors | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Assays
This protocol provides a general framework for determining the binding affinity of a test compound like MSX-2 for the adenosine A2A receptor.
Materials:
-
HEK293 cells stably expressing the human adenosine A2A receptor.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand (e.g., [3H]ZM241385 or [3H]CGS21680).
-
Non-specific binding control (e.g., 10 µM NECA).
-
Test compound (MSX-2) at various concentrations.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Harvest HEK293-hA2A cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat the wash step. Finally, resuspend the membrane pellet in a suitable assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. For total binding, add buffer instead of the test compound. For non-specific binding, add the non-specific binding control.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Add scintillation fluid to each filter and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
This protocol outlines a method to measure the functional antagonism of the A2A receptor by a test compound.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human A2A receptor.
-
Cell culture medium.
-
A2A receptor agonist (e.g., NECA).
-
Test compound (MSX-2) at various concentrations.
-
cAMP assay kit (e.g., HTRF, LANCE, or AlphaScreen).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
Procedure:
-
Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Antagonist Incubation: Pre-incubate the cells with varying concentrations of the test compound for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of the A2A agonist (typically at its EC80) to stimulate cAMP production. Include a basal control (no agonist) and a maximal stimulation control (agonist only). Incubate for a specified time (e.g., 30-60 minutes) in the presence of a PDE inhibitor.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP levels against the corresponding concentrations of the test compound. Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the agonist-stimulated cAMP production.
In Vivo Assays
This protocol is adapted from studies investigating the effects of MSX-3 on effort-based choice behavior in rats.[1][3]
Apparatus:
-
A T-maze with a starting arm and two goal arms.
-
One goal arm contains a high reward (e.g., four food pellets) and a barrier of a specific height (e.g., 44 cm).
-
The other goal arm contains a low reward (e.g., two food pellets) and no barrier.
Procedure:
-
Habituation and Training: Habituate the rats to the maze and train them to choose between the two arms. Initially, both arms are easily accessible.
-
Barrier Introduction: Introduce the barrier into the high-reward arm. Well-trained rats will typically climb the barrier to obtain the larger reward.
-
Drug Administration: On test days, administer the dopamine antagonist (e.g., haloperidol, 0.15 mg/kg, i.p.) followed by MSX-3 (e.g., 0.75, 1.5, or 3.0 mg/kg, i.p.) or vehicle at specified pre-treatment times.
-
Testing: Place the rat in the starting arm and record its choice of goal arm over a series of trials (e.g., 30 trials).
-
Data Analysis: Analyze the percentage of trials in which the rat chooses the high-reward/high-effort arm across different treatment conditions.
This protocol is a standard method for assessing the motor effects of dopamine antagonists and the ability of compounds like MSX-3 to reverse them.
Apparatus:
-
A horizontal bar (e.g., 5 mm in diameter) positioned at a specific height (e.g., 8 cm) above a flat surface.
Procedure:
-
Drug Administration: Administer haloperidol (e.g., 1 mg/kg, i.p.) to induce catalepsy. At a specified time before or after haloperidol, administer MSX-3 or vehicle.
-
Catalepsy Assessment: At various time points after drug administration, gently place the rat's forepaws on the horizontal bar.
-
Measurement: Measure the latency for the rat to remove both forepaws from the bar. A longer latency indicates a greater degree of catalepsy.
-
Data Analysis: Compare the catalepsy scores (descent latencies) between the different treatment groups.
Conclusion
MSX-3, through its active metabolite MSX-2, is a potent and selective antagonist of the adenosine A2A receptor. Its ability to functionally oppose the effects of dopamine D2 receptor blockade highlights the critical antagonistic relationship between the adenosine and dopamine systems in the brain. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of A2A receptor antagonists in disorders characterized by dopamine dysfunction. The visualization of the signaling pathways and experimental workflows aims to facilitate a deeper understanding of the complex pharmacology of MSX-3 and its impact on dopamine-mediated processes. Further research is warranted to fully elucidate the selectivity profile of MSX-2 across all adenosine receptor subtypes and to directly quantify its effects on dopamine release in vivo.
References
- 1. The adenosine A2A antagonist MSX-3 reverses the effects of the dopamine antagonist haloperidol on effort-related decision making in a T-maze cost/benefit procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The adenosine A2A antagonist MSX-3 reverses the effects of the dopamine antagonist haloperidol on effort-related decision making in a T-maze cost/benefit procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of the adenosine A2A receptor antagonist MSX-3 on motivational disruptions of maternal behavior induced by dopamine antagonism in the early postpartum rat - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on MSX3 in Neurobiology: A Technical Guide for Researchers
Disclaimer: Foundational research directly linking the Msh homeobox 3 (MSX3) gene to motivational behavior is not available in the current body of scientific literature. This technical guide, therefore, provides a comprehensive overview of the established foundational roles of this compound in neural development and neuroinflammation. Understanding these core functions is a critical prerequisite for future investigations into its potential involvement in complex behaviors such as motivation. This document is intended for researchers, scientists, and drug development professionals.
Executive Summary
Msh homeobox 3 (this compound) is a transcription factor belonging to the muscle segment homeobox (Msx) gene family. Its expression is highly restricted to the developing central nervous system (CNS), particularly in the dorsal neural tube and the ventricular zone of the cerebellum. Functionally, this compound is a key downstream effector of the Bone Morphogenetic Protein (BMP) signaling pathway and plays a distinct role in the specification of dorsal interneurons during neurogenesis. More recently, this compound has been identified as a pivotal regulator of microglia polarization, promoting a shift from a pro-inflammatory (M1) to an anti-inflammatory and reparative (M2) state. This newfound role in modulating neuroinflammation opens avenues for exploring its impact on neuronal health and, potentially, the neural circuits underpinning motivational states.
Core Functions of this compound in the Central Nervous System
Role in Neural Development
This compound is integral to the patterning of the dorsal neural tube. During embryonic development, its expression is spatially and temporally regulated. Initially, its expression domain in the dorsal neural tube overlaps with that of Msx1 and Msx2.[1] However, in later embryonic stages, this compound expression becomes confined to the ventricular zone, while Msx1 and Msx2 are found in the non-neuronal roof plate.[1] This distinct localization suggests a specific function for this compound in the generation of dorsal interneurons. Overexpression studies in chick embryos have shown that this compound can phenocopy the effects of late-stage BMP signaling, promoting the differentiation of dorsal interneurons.[2][3]
Regulation of Microglia Polarization and Neuroinflammation
A significant recent finding has implicated this compound as a crucial switch in determining the functional phenotype of microglia, the resident immune cells of the CNS. This compound expression is induced during the M2 (alternative activation) polarization of microglia and is repressed in the pro-inflammatory M1 state.[4] By promoting an M2 phenotype, this compound contributes to the resolution of inflammation and tissue repair. The overexpression of this compound in microglia leads to the upregulation of M2 markers and the suppression of M1 markers.[4] This function is critical in the context of neuroinflammatory and demyelinating diseases.
Signaling Pathways Involving this compound
Upstream Regulation: The BMP Signaling Pathway
This compound is a downstream target of the BMP signaling pathway, which is crucial for dorsal-ventral patterning of the neural tube. While it is yet to be confirmed as a direct transcriptional target, ectopic BMP expression can induce this compound. The canonical BMP signaling cascade involves the binding of BMP ligands to their receptors, leading to the phosphorylation of Smad transcription factors, which then translocate to the nucleus to regulate the expression of target genes, including Msx family members.
Downstream Effects of this compound in Microglia
In microglia, this compound acts as a transcription factor that directly regulates the expression of key genes involved in M2 polarization. Chromatin immunoprecipitation assays have shown that this compound binds to the promoter regions of Pparg, Stat6, and Jak3, which are crucial components of the M2 polarization signaling cascade. This indicates a direct mechanistic link between this compound expression and the anti-inflammatory phenotype of microglia.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound on microglia polarization, as determined by quantitative real-time PCR (qRT-PCR).
Table 1: Effect of this compound Overexpression on Microglia Polarization Markers
| Gene Marker | Phenotype | Fold Change (this compound Overexpression vs. Control) |
| IGF-1 | M2 | Increased |
| CD206 | M2 | Increased |
| FIZZ-1 | M2 | Increased |
| IL-1β | M1 | Decreased |
| iNOS | M1 | Decreased |
| TNF-α | M1 | Decreased |
Table 2: Effect of Cytokine Stimulation on this compound Expression in Microglia
| Stimulus | Associated Phenotype | Effect on this compound mRNA Levels |
| IL-4 | M2 | Significant Increase |
| IFN-γ | M1 | Decrease |
| TGF-β1 | M2 | Slight Increase |
| IL-17A | Pro-inflammatory | Strong Downregulation |
Note: The qualitative changes are based on the findings from Yu et al., 2015. Specific fold-change values would need to be extracted from the original publication's data figures.
Experimental Protocols
In Ovo Electroporation for this compound Overexpression in Chick Neural Tube
This protocol is adapted from studies investigating the function of Msx genes in neural tube development.
-
Plasmid Preparation: The full-length coding sequence of mouse this compound is subcloned into a chick expression vector, such as pMiWIII, which contains a strong promoter active in embryonic tissues.
-
Egg Incubation and Windowing: Fertilized chicken eggs are incubated to the desired developmental stage (e.g., Hamburger-Hamilton stage 10-12 for early neural tube patterning studies). A small window is made in the shell to access the embryo.
-
DNA Injection: The plasmid DNA solution (typically 1-5 µg/µl in a saline solution with a tracking dye like Fast Green) is injected into the lumen of the neural tube using a fine glass micropipette.
-
Electroporation: Platinum electrodes are placed on either side of the neural tube. A series of square-wave electrical pulses (e.g., 5 pulses of 25V for 50 ms each with 100 ms intervals) are delivered to transfect the cells on one side of the neural tube.
-
Post-Electroporation Incubation: The window in the eggshell is sealed, and the eggs are returned to the incubator for a specified period (e.g., 24-48 hours) to allow for gene expression.
-
Analysis: Embryos are harvested and analyzed for the expression of the transfected gene and its effect on cell fate markers using techniques such as in situ hybridization and immunohistochemistry.
Primary Microglia Culture and Polarization
This protocol is for the in vitro study of this compound's role in microglia.
-
Primary Microglia Isolation:
-
Cortices from neonatal mouse pups (P0-P1) are dissected and mechanically dissociated.
-
The resulting mixed glial cells are cultured in DMEM/F12 medium supplemented with fetal bovine serum and antibiotics.
-
After 10-14 days, an astrocyte monolayer forms with microglia growing on top.
-
Microglia are isolated by gentle shaking of the flasks, followed by collection of the cell-containing supernatant.
-
-
Microglia Polarization:
-
Isolated microglia are plated and allowed to adhere.
-
For M1 polarization, cells are stimulated with IFN-γ (e.g., 100 ng/ml).
-
For M2 polarization, cells are stimulated with IL-4 (e.g., 10 ng/ml).
-
Cells are incubated with the cytokines for a specified duration (e.g., 24 hours).
-
-
Analysis of Gene Expression:
-
RNA is extracted from the polarized microglia using a suitable method (e.g., Trizol).
-
cDNA is synthesized from the RNA.
-
Quantitative real-time PCR (qRT-PCR) is performed using primers for this compound and various M1/M2 marker genes (e.g., iNOS, TNF-α, Arg1, CD206).
-
Chromatin Immunoprecipitation (ChIP) Assay for this compound
This protocol is to identify the direct gene targets of the this compound transcription factor in microglia.
-
Cross-linking: Microglia are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Cells are lysed, and the chromatin is sheared into small fragments (200-1000 bp) by sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to this compound, or a control IgG, overnight. Protein A/G magnetic beads are then used to pull down the antibody-chromatin complexes.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the proteins are digested with proteinase K. The DNA is then purified.
-
Analysis: The purified DNA is analyzed by qPCR using primers designed for the promoter regions of putative target genes (e.g., Jak3, Stat6, Pparg) to determine if these regions were enriched in the this compound immunoprecipitated sample compared to the control.
Future Directions: Investigating this compound in Motivational Behavior
While direct evidence is lacking, the known functions of this compound provide a basis for hypothesizing its potential involvement in motivational behavior.
-
Developmental Impact on Motivational Circuits: The cerebellum, a key site of this compound expression during development, is increasingly recognized for its role in cognitive and affective functions, including reward processing and motivation. Future research could investigate whether developmental alterations in this compound expression lead to lasting changes in cerebellar circuitry and subsequent motivational deficits in adulthood.
-
Neuroinflammation and Motivation: Chronic neuroinflammation is implicated in the pathophysiology of motivational deficits, such as anhedonia, which is a core symptom of depression. Given this compound's role in promoting an anti-inflammatory microglial phenotype, it is plausible that this compound could modulate motivational states by regulating neuroinflammation in brain regions critical for motivation, such as the nucleus accumbens and prefrontal cortex.
-
Experimental Workflow for Future Studies:
References
Methodological & Application
Application Notes and Protocols for Analyzing MSX3 Gene Expression in Embryos
For Researchers, Scientists, and Drug Development Professionals
Introduction
MSX3, a member of the muscle segment homeobox (Msx) gene family, plays a crucial role in the development of the dorsal neural tube.[1][2] Unlike its counterparts Msx1 and Msx2, which are expressed in various embryonic tissues, this compound expression is highly restricted to the dorsal aspect of the developing central nervous system.[2][3] Understanding the spatial and temporal expression patterns of this compound, as well as the signaling pathways that regulate its activity, is essential for elucidating the mechanisms of neural tube development and identifying potential therapeutic targets for associated congenital abnormalities.
These application notes provide a comprehensive overview of key techniques to analyze this compound gene expression in embryonic tissues, including in situ hybridization (ISH), quantitative real-time PCR (qPCR), and immunofluorescence (IF). Detailed protocols and data presentation guidelines are provided to assist researchers in designing and executing their experiments.
Data Presentation: Quantitative Analysis of this compound Expression
Table 1: Relative Quantification of this compound mRNA Expression by qPCR
| Embryonic Stage | Tissue/Region | Biological Replicate 1 (Fold Change) | Biological Replicate 2 (Fold Change) | Biological Replicate 3 (Fold Change) | Mean Fold Change | Standard Deviation | P-value |
| E8.5 | Dorsal Neural Tube | ||||||
| E9.5 | Dorsal Neural Tube | ||||||
| E10.5 | Dorsal Neural Tube | ||||||
| E10.5 | Ventral Neural Tube (Control) |
Table 2: Quantification of this compound Protein Expression by Immunofluorescence
| Embryonic Stage | Tissue/Region | Mean Fluorescence Intensity (Arbitrary Units) - Replicate 1 | Mean Fluorescence Intensity (Arbitrary Units) - Replicate 2 | Mean Fluorescence Intensity (Arbitrary Units) - Replicate 3 | Average Mean Fluorescence Intensity | Standard Deviation | P-value |
| E9.5 | Dorsal Neural Tube | ||||||
| E10.5 | Dorsal Neural Tube | ||||||
| E11.5 | Dorsal Neural Tube | ||||||
| E11.5 | Somites (Control) |
Signaling Pathway: BMP Signaling in Dorsal Neural Tube Patterning and this compound Induction
The Bone Morphogenetic Protein (BMP) signaling pathway is a key regulator of dorsal neural tube development and induces the expression of Msx genes.[4][5] BMPs, secreted from the epidermal ectoderm and the roof plate, activate downstream signaling cascades that lead to the specification of various dorsal neural cell types, including the induction of this compound expression.[1][4]
Caption: BMP signaling pathway leading to this compound expression.
Experimental Protocols
Whole-Mount In Situ Hybridization (WISH) for this compound mRNA Localization
This protocol describes the detection of this compound mRNA in whole mouse embryos.
Experimental Workflow:
Caption: Workflow for Whole-Mount In Situ Hybridization.
Materials:
-
Mouse embryos (e.g., E8.5-E11.5)
-
DEPC-treated PBS and PBST (PBS + 0.1% Tween-20)
-
4% Paraformaldehyde (PFA) in PBS
-
Methanol series (25%, 50%, 75% in PBST)
-
Proteinase K
-
Hybridization mix
-
DIG-labeled antisense RNA probe for this compound
-
Sheep serum
-
Anti-digoxigenin-AP (alkaline phosphatase) antibody
-
NBT/BCIP developing solution
Procedure:
-
Embryo Dissection and Fixation: Dissect embryos in ice-cold DEPC-treated PBS. Fix overnight at 4°C in 4% PFA.[6]
-
Dehydration: Wash embryos in PBST and dehydrate through a graded methanol series. Store at -20°C.[6]
-
Rehydration: Rehydrate embryos through a descending methanol series and wash in PBST.[7]
-
Proteinase K Treatment: Permeabilize embryos with a brief Proteinase K digestion. The duration depends on the embryonic stage.
-
Prehybridization and Hybridization: Prehybridize embryos in hybridization mix for at least 1 hour at 65-70°C.[8] Replace with fresh hybridization mix containing the DIG-labeled this compound probe and incubate overnight at 65-70°C.
-
Post-Hybridization Washes: Perform stringent washes to remove unbound probe.[6]
-
Immunodetection: Block non-specific binding with sheep serum.[6] Incubate with anti-digoxigenin-AP antibody overnight at 4°C.
-
Detection: Wash extensively in PBST and then equilibrate in detection buffer. Develop the color reaction using NBT/BCIP solution in the dark.
-
Imaging: Stop the reaction by washing in PBST. Post-fix if necessary and image using a stereomicroscope.
Quantitative Real-Time PCR (qPCR) for this compound mRNA Quantification
This protocol outlines the steps for quantifying this compound mRNA levels in embryonic tissues.
Experimental Workflow:
Caption: Workflow for Quantitative Real-Time PCR.
Materials:
-
Dissected embryonic tissue
-
RNA extraction kit
-
DNase I
-
Reverse transcription kit
-
SYBR Green qPCR master mix
-
Primers specific for this compound and a reference gene (e.g., Gapdh, Actb)
Procedure:
-
Tissue Collection and RNA Extraction: Dissect the embryonic region of interest (e.g., dorsal neural tube) in RNase-free PBS. Immediately homogenize and extract total RNA using a commercial kit.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.[9]
-
qPCR: Set up the qPCR reaction with SYBR Green master mix, this compound-specific primers, and cDNA template.[10] Run the reaction on a real-time PCR cycler. Include no-template controls and no-reverse-transcription controls.
-
Data Analysis: Analyze the amplification data. Calculate the relative expression of this compound using the ΔΔCt method, normalized to the expression of a stable reference gene.[11]
Immunofluorescence (IF) for this compound Protein Detection
This protocol details the detection and localization of this compound protein in embryonic sections.
Experimental Workflow:
Caption: Workflow for Immunofluorescence.
Materials:
-
Embryos
-
4% PFA
-
Sucrose solutions
-
OCT embedding medium
-
Blocking solution (e.g., 10% normal donkey serum in PBST)
-
Primary antibody against this compound
-
Fluorophore-conjugated secondary antibody
-
DAPI
-
Mounting medium
Procedure:
-
Tissue Preparation: Fix embryos in 4% PFA, followed by cryoprotection in a sucrose gradient. Embed in OCT compound and freeze.
-
Sectioning: Cut cryosections at a desired thickness (e.g., 10-20 µm) and mount on slides.
-
Antigen Retrieval (if necessary): For some antibodies, an antigen retrieval step may be required to unmask the epitope.
-
Blocking and Permeabilization: Permeabilize the sections with Triton X-100 in PBS and block non-specific antibody binding with blocking solution.[12]
-
Primary Antibody Incubation: Incubate the sections with the primary antibody against this compound overnight at 4°C.[12]
-
Secondary Antibody Incubation: Wash the sections and incubate with a fluorophore-conjugated secondary antibody.[12]
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI. Mount the sections with an anti-fade mounting medium.
-
Imaging: Visualize the staining using a confocal microscope.[13]
Conclusion
The techniques and protocols outlined in these application notes provide a robust framework for the comprehensive analysis of this compound gene expression during embryonic development. By combining spatial localization data from in situ hybridization and immunofluorescence with quantitative expression data from qPCR, researchers can gain deeper insights into the regulatory networks governing neural tube formation and the specific roles of this compound in this critical process. This knowledge is fundamental for both basic developmental biology research and the development of novel therapeutic strategies for neural tube defects.
References
- 1. The murine homeobox gene Msx-3 shows highly restricted expression in the developing neural tube - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a novel murine homologue of the Drosophila msh homeobox gene restricted to the dorsal embryonic central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MSH/Msx genes | Research Starters | EBSCO Research [ebsco.com]
- 4. Distinct activities of Msx1 and this compound in dorsal neural tube development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. In Situ Hybridization Methods for Mouse Whole Mounts and Tissue Sections with and Without Additional β-Galactosidase Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. sdbonline.org [sdbonline.org]
- 9. researchgate.net [researchgate.net]
- 10. Detection of GPCR mRNA Expression in Primary Cells Via qPCR, Microarrays, and RNA-Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative RT-PCR gene expression analysis of laser microdissected tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for immunofluorescence detection and quantification of phosphorylated SMAD proteins in human blastocysts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Whole-Mount Immunofluorescence Staining of Early Mouse Embryos | Springer Nature Experiments [experiments.springernature.com]
Application Note: Chromogenic In Situ Hybridization Protocol for the Detection of MSX3 mRNA in Murine Embryonic Tissue
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the detection of Muscle Segment Homeobox 3 (MSX3) mRNA in mouse embryonic tissue sections using chromogenic in situ hybridization (ISH) with a digoxigenin (DIG)-labeled RNA probe.
Introduction
Muscle Segment Homeobox 3 (this compound) is a member of the 'Msh' homeobox gene family, which plays a crucial role in embryonic development. In mice, the expression of this compound is highly restricted to the dorsal neural tube.[1] Specifically, during early embryonic development (e.g., in 5-8 somite stage embryos), this compound exhibits a segmental expression pattern in the hindbrain, being absent from rhombomeres 3 and 5.[1] As development progresses, its expression becomes continuous throughout the dorsal hindbrain and the anterior dorsal spinal cord.[1] This precise spatio-temporal expression pattern suggests a significant role for this compound in the patterning and development of the central nervous system.
In situ hybridization is a powerful technique that allows for the visualization of specific mRNA transcripts within the morphological context of tissues, providing valuable insights into gene function during development and disease. This protocol details the necessary steps for preparing mouse embryo sections, synthesizing a DIG-labeled antisense RNA probe for this compound, and performing the hybridization and chromogenic detection to reveal the cellular localization of this compound mRNA.
Data Presentation: Qualitative Expression of this compound mRNA
Currently, there is a lack of publicly available quantitative data for this compound mRNA expression levels in the developing mouse embryo as determined by in situ hybridization. However, qualitative analysis from published studies provides a clear picture of its expression pattern. The following table summarizes the observed expression of this compound in the developing mouse neural tube.
| Developmental Stage (Mouse) | Region of Neural Tube | Expression Level (Qualitative) | Reference |
| 5-8 Somites | Hindbrain (excluding rhombomeres 3 and 5) | Present | [1] |
| 18+ Somites | Dorsal Hindbrain and Anterior Dorsal Spinal Cord | Continuous | [1] |
Note: The protocol described below can be adapted for quantitative analysis by using radiolabeled probes and phosphor imaging or by employing advanced fluorescence-based in situ hybridization techniques coupled with digital image analysis.[2][3][4]
Experimental Protocols
This protocol is a synthesized methodology based on established non-radioactive in situ hybridization techniques for mouse embryos.[5][6][7][8][9]
Part 1: DIG-Labeled RNA Probe Synthesis
-
Template Preparation:
-
Obtain a cDNA clone of mouse this compound.
-
Linearize the plasmid DNA downstream of the this compound insert using an appropriate restriction enzyme. The choice of enzyme will depend on the orientation of the insert and the desired RNA polymerase (T7, T3, or SP6) to generate an antisense probe.
-
Purify the linearized plasmid DNA using a column purification kit or by phenol/chloroform extraction followed by ethanol precipitation.
-
Verify the complete linearization of the plasmid by agarose gel electrophoresis.
-
-
In Vitro Transcription:
-
Set up the in vitro transcription reaction in an RNase-free environment. A typical 20 µL reaction includes:
-
Linearized Plasmid DNA: 1 µg
-
10x Transcription Buffer: 2 µL
-
10x DIG RNA Labeling Mix (Roche): 2 µL
-
RNase Inhibitor: 1 µL
-
T7/T3/SP6 RNA Polymerase: 2 µL
-
Nuclease-free water: to 20 µL
-
-
Incubate the reaction at 37°C for 2 hours.
-
To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.
-
Stop the reaction by adding 2 µL of 0.2 M EDTA (pH 8.0).
-
Precipitate the RNA probe by adding LiCl or ethanol and resuspend the pellet in an appropriate volume of RNase-free water.
-
Assess the probe concentration and integrity using a spectrophotometer and agarose gel electrophoresis.
-
Part 2: Tissue Preparation (Frozen Sections)
-
Embryo Dissection and Fixation:
-
Dissect mouse embryos at the desired developmental stage in ice-cold, RNase-free Phosphate Buffered Saline (PBS).
-
Fix the embryos in 4% paraformaldehyde (PFA) in PBS overnight at 4°C.
-
Wash the embryos in PBS and then cryoprotect them by incubation in a sucrose solution (e.g., 30% sucrose in PBS) at 4°C until they sink.
-
Embed the cryoprotected embryos in Optimal Cutting Temperature (OCT) compound and freeze them on dry ice or in liquid nitrogen. Store the frozen blocks at -80°C.
-
-
Cryosectioning:
-
Cut 10-20 µm thick sections using a cryostat and mount them on RNase-free, positively charged slides (e.g., SuperFrost Plus).
-
Allow the sections to air dry for at least 30 minutes before storing them at -80°C until use.
-
Part 3: In Situ Hybridization
Day 1: Pre-hybridization and Hybridization
-
Bring the slides to room temperature.
-
Fix the sections again in 4% PFA in PBS for 10 minutes at room temperature.
-
Wash the slides three times for 5 minutes each in PBS.
-
Permeabilize the sections by incubating with Proteinase K (10 µg/mL in PBS) for 5-10 minutes at room temperature. The optimal time will depend on the tissue and may need to be empirically determined.
-
Stop the Proteinase K reaction by washing with PBS.
-
Post-fix the sections in 4% PFA for 10 minutes.
-
Wash twice in PBS for 5 minutes each.
-
Acetylate the sections by incubating in freshly prepared 0.1 M triethanolamine containing 0.25% acetic anhydride for 10 minutes to reduce non-specific binding.
-
Wash three times in PBS for 5 minutes each.
-
Pre-warm the hybridization buffer to the hybridization temperature (typically 65-70°C).
-
Apply hybridization buffer to the sections and pre-hybridize in a humidified chamber for at least 1 hour at the hybridization temperature.
-
Dilute the DIG-labeled this compound probe in hybridization buffer (typically 100-500 ng/mL). Denature the probe by heating at 80-85°C for 5 minutes, then immediately place on ice.
-
Remove the pre-hybridization buffer from the slides and apply the denatured probe solution.
-
Cover the sections with hybridization-safe coverslips.
-
Incubate overnight in a humidified chamber at the hybridization temperature (e.g., 68°C).
Day 2: Post-Hybridization Washes and Immunodetection
-
Carefully remove the coverslips by immersing the slides in 5x Saline-Sodium Citrate (SSC) buffer pre-warmed to the hybridization temperature.
-
Perform high-stringency washes to remove unbound and non-specifically bound probe:
-
Wash in 2x SSC with 50% formamide at 65°C for 30 minutes.
-
Wash in 2x SSC at 65°C for 15 minutes.
-
Wash twice in 0.2x SSC at 65°C for 20 minutes each.
-
-
Wash the slides in MABT (Maleic acid buffer with Tween-20) for 5 minutes at room temperature.
-
Block the sections with a blocking solution (e.g., MABT with 2% Blocking Reagent and 20% heat-inactivated sheep serum) for 1-2 hours at room temperature.
-
Incubate with an anti-digoxigenin antibody conjugated to alkaline phosphatase (AP) (e.g., anti-DIG-AP, Fab fragments from Roche), diluted in blocking solution (typically 1:2000 to 1:5000), overnight at 4°C in a humidified chamber.
Day 3: Chromogenic Detection
-
Wash the slides three times for 20 minutes each in MABT at room temperature to remove unbound antibody.
-
Equilibrate the sections in an alkaline detection buffer (e.g., NTMT: 100 mM NaCl, 100 mM Tris-HCl pH 9.5, 50 mM MgCl2, 0.1% Tween-20) for 10 minutes.
-
Prepare the color development solution by adding NBT (nitro-blue tetrazolium chloride) and BCIP (5-bromo-4-chloro-3'-indolylphosphate p-toluidine salt) to the detection buffer.
-
Incubate the slides with the color development solution in the dark. Monitor the color development under a microscope. This can take from 30 minutes to several hours.
-
Stop the reaction by washing the slides in PBS.
-
(Optional) Counterstain with a nuclear stain like Nuclear Fast Red.
-
Dehydrate the sections through a graded series of ethanol, clear in xylene, and mount with a permanent mounting medium.
Mandatory Visualizations
Experimental Workflow Diagram
References
- 1. The murine homeobox gene Msx-3 shows highly restricted expression in the developing neural tube - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multidimensional quantitative analysis of mRNA expression within intact vertebrate embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Two-Color In Situ Hybridization of Whole-Mount Mouse Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nonradioactive in situ hybridization on frozen sections and whole mounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. case.edu [case.edu]
- 8. In Situ Hybridization Methods for Mouse Whole Mounts and Tissue Sections with and Without Additional β-Galactosidase Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols for the Generation and Characterization of an Msx3 Gene Knockout Mouse Model
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Msh homeobox 3 (Msx3) gene, a member of the muscle segment homeobox gene family, plays a crucial role in embryonic development.[1][2] In mice, this compound expression is highly restricted to the dorsal neural tube, suggesting a significant role in the development of the central nervous system.[1][2][3] Unlike its paralogs, Msx1 and Msx2, this compound is not expressed in craniofacial structures or limbs.[2] Studies have implicated Msx family members as downstream targets of Bone Morphogenetic Protein (BMP) signaling.[4][5] Specifically, this compound expression can be induced by BMP4 in hindbrain explants.[3] While overexpression studies have suggested distinct roles for Msx1 and this compound in dorsal neural tube development, a complete understanding of this compound's function has been hampered by the lack of a knockout mouse model.[4][6]
These application notes provide a comprehensive guide for the creation and validation of an this compound knockout mouse model using CRISPR/Cas9 technology. Detailed protocols for genotyping, validation of gene knockout, and initial phenotypic characterization are provided to facilitate the investigation of this compound's role in development and disease.
I. Generation of this compound Knockout Mice using CRISPR/Cas9
The CRISPR/Cas9 system is a powerful tool for generating knockout mouse models with high efficiency.[7][8][9][10] The strategy involves designing guide RNAs (gRNAs) that target a critical exon of the this compound gene to introduce frameshift mutations, leading to a loss-of-function allele.
Experimental Workflow for this compound Knockout Mouse Generation
References
- 1. MSH/Msx genes | Research Starters | EBSCO Research [ebsco.com]
- 2. This compound: a novel murine homologue of the Drosophila msh homeobox gene restricted to the dorsal embryonic central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The murine homeobox gene Msx-3 shows highly restricted expression in the developing neural tube - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Distinct activities of Msx1 and this compound in dorsal neural tube development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conditional deletion of MSX homeobox genes in the uterus inhibits blastocyst implantation by altering uterine receptivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Generating Mouse Models Using CRISPR-Cas9 Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genome Editing in Mice Using CRISPR/Cas9 Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CRISPR your way to faster, easier mouse knockout models [jax.org]
- 10. Three CRISPR Approaches for Mouse Genome Editing [jax.org]
Unveiling the Role of MSX3: A Guide to Functional Studies Using CRISPR-Cas9
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enigmatic Role of MSX3
The Msh homeobox 3 (this compound) gene, a member of the muscle segment homeobox gene family, is a critical transcription factor involved in various developmental processes. Emerging research has highlighted its significant role in regulating microglia polarization and in the intricate signaling pathways that govern neural tube development. Understanding the precise function of this compound is paramount for developing therapeutic strategies for neuroinflammatory diseases and developmental disorders. This document provides a comprehensive guide for utilizing the revolutionary CRISPR-Cas9 gene-editing technology to investigate the multifaceted functions of the this compound gene.
Key Functions and Signaling Pathways of this compound
This compound has been identified as a pivotal regulator in determining the functional phenotype of microglia, the resident immune cells of the central nervous system. It plays a crucial role in steering microglia towards an anti-inflammatory M2 phenotype, which is associated with tissue repair and resolution of inflammation.[1][2] This function is critical in the context of demyelinating diseases like multiple sclerosis.
Furthermore, this compound is a key downstream effector in the Bone Morphogenetic Protein (BMP) signaling pathway, which is essential for the proper development of the dorsal neural tube.[3][4] The interplay between this compound and other developmental signaling pathways, such as the Sonic hedgehog (Shh)/Gli3 pathway, underscores its importance in embryogenesis.
Application of CRISPR-Cas9 for this compound Functional Analysis
CRISPR-Cas9 technology offers a powerful and precise tool to elucidate the function of this compound by enabling targeted gene knockout, activation, or inhibition. By disrupting the this compound gene, researchers can investigate the resulting phenotypic changes, dissect its involvement in signaling pathways, and identify novel downstream targets. This approach is instrumental in validating this compound as a potential therapeutic target for various diseases.
Data Presentation: Quantitative Analysis of this compound Function
The following tables summarize key quantitative data from studies investigating the function of this compound.
Table 1: Effect of this compound Overexpression and RNAi on Microglia Polarization Markers
| Condition | M2 Markers (Fold Change) | M1 Markers (Fold Change) |
| IGF-1 | CD206 | |
| This compound Overexpression | ↑ | ↑ |
| This compound RNAi (IL-4 stimulated) | ↓ | ↓ |
Data adapted from Yu et al., 2015.[1] This table demonstrates that this compound overexpression promotes the expression of M2 markers while suppressing M1 markers. Conversely, silencing this compound in the presence of an M2-polarizing stimulus (IL-4) inhibits the expression of M2 markers and enhances M1 marker expression.
Table 2: Quantification of Apoptosis and Neural Crest Marker Induction by Msx Overexpression in Chick Embryos
| Condition | TUNEL+ cells (Fold Increase) | Dlx+ cells/section (Fold Increase) |
| ca-Bmpr1 Overexpression | 2-4 | ~2.5 |
| Msx1 Overexpression | 2-4 | ~2.0 |
| This compound Overexpression | No significant increase | ~1.8 |
Data adapted from Liu et al., 2004.[3] This table illustrates the differential effects of Msx1 and this compound overexpression. While Msx1, similar to a constitutively active BMP receptor (ca-Bmpr1), induces significant apoptosis (TUNEL+ cells), this compound does not. Both Msx1 and this compound can induce the neural crest marker Dlx, although to a slightly lesser extent than ca-Bmpr1.
Experimental Protocols
This section provides detailed protocols for key experiments to study this compound function using CRISPR-Cas9.
Protocol 1: Design and Cloning of sgRNA for this compound Knockout
Objective: To design and clone single guide RNAs (sgRNAs) targeting the this compound gene into a CRISPR-Cas9 expression vector.
Materials:
-
Computer with internet access and sgRNA design software (e.g., Benchling, CHOPCHOP)[5][6]
-
Human or mouse genomic DNA sequence of this compound
-
CRISPR-Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP, Addgene #48138)
-
Oligonucleotides for sgRNA synthesis
-
T4 DNA ligase and buffer
-
Restriction enzymes (e.g., BbsI)
-
Stellar™ Competent Cells
-
LB agar plates with appropriate antibiotic
Procedure:
-
sgRNA Design:
-
Obtain the genomic sequence of the target this compound gene from NCBI.
-
Use an online sgRNA design tool to identify potential sgRNA sequences. Prioritize guides targeting an early exon to maximize the chance of generating a loss-of-function mutation.[5]
-
Select 2-3 sgRNAs with high on-target scores and low off-target predictions. Ensure the sgRNA sequence is immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for SpCas9).
-
-
Oligonucleotide Synthesis:
-
Order complementary oligonucleotides for each selected sgRNA. Add appropriate overhangs compatible with the cloning site of the chosen CRISPR-Cas9 vector.
-
-
Vector Preparation:
-
Digest the CRISPR-Cas9 expression vector with the appropriate restriction enzyme (e.g., BbsI) to create compatible ends for sgRNA insertion.
-
Dephosphorylate the linearized vector to prevent self-ligation.
-
-
Annealing and Ligation:
-
Anneal the complementary sgRNA oligonucleotides to form a double-stranded DNA fragment.
-
Ligate the annealed sgRNA duplex into the linearized CRISPR-Cas9 vector using T4 DNA ligase.
-
-
Transformation and Verification:
-
Transform the ligation product into competent E. coli cells.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Pick individual colonies, culture them, and isolate the plasmid DNA.
-
Verify the correct insertion of the sgRNA sequence by Sanger sequencing.
-
Protocol 2: Delivery of CRISPR-Cas9 Components into Target Cells
Objective: To deliver the this compound-targeting CRISPR-Cas9 system into a suitable cell line (e.g., microglia cell line, neuroblastoma cell line).
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound-sgRNA-Cas9 expression plasmid (from Protocol 1)
-
Lipofectamine™ 3000 or other transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
6-well plates
Procedure:
-
Cell Seeding:
-
The day before transfection, seed the target cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
-
Transfection:
-
On the day of transfection, dilute the this compound-sgRNA-Cas9 plasmid DNA in Opti-MEM™.
-
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine™ 3000) in Opti-MEM™.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.
-
Add the DNA-transfection reagent complex dropwise to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
-
Monitoring Transfection Efficiency:
-
If the CRISPR-Cas9 vector contains a fluorescent reporter (e.g., GFP), monitor the transfection efficiency after 24-48 hours using a fluorescence microscope.
-
Protocol 3: Validation of this compound Knockout
Objective: To confirm the successful knockout of the this compound gene at the genomic and protein levels.
Materials:
-
Genomic DNA isolation kit
-
PCR primers flanking the sgRNA target site
-
Taq DNA polymerase
-
Agarose gel electrophoresis system
-
DNA sequencing service
-
Protein lysis buffer
-
Anti-MSX3 antibody
-
Secondary antibody conjugated to HRP
-
Western blotting apparatus and reagents
Procedure:
-
Genomic DNA Analysis (T7 Endonuclease I Assay or Sanger Sequencing):
-
After 48-72 hours post-transfection, harvest a portion of the cells and isolate genomic DNA.
-
Amplify the genomic region flanking the sgRNA target site by PCR.
-
T7 Endonuclease I Assay: Denature and re-anneal the PCR products to form heteroduplexes. Treat the re-annealed DNA with T7 Endonuclease I, which cleaves mismatched DNA. Analyze the cleavage products by agarose gel electrophoresis. The presence of cleaved fragments indicates the presence of insertions or deletions (indels).
-
Sanger Sequencing: Purify the PCR product and send it for Sanger sequencing. Analyze the sequencing chromatogram for the presence of mixed peaks downstream of the cut site, which indicates the presence of indels. For clonal populations, individual alleles can be sequenced.
-
-
Western Blot Analysis:
-
Harvest the remaining cells and lyse them to extract total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for this compound.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence detection system. A significant reduction or absence of the this compound protein band in the transfected cells compared to the control cells confirms the knockout.
-
Protocol 4: Functional Assays for this compound Knockout Cells
Objective: To investigate the functional consequences of this compound knockout.
Materials:
-
This compound knockout and control cell lines
-
Reagents for specific functional assays (e.g., qPCR primers for M1/M2 markers, cell proliferation assay kit, apoptosis assay kit)
Procedure (Example: Microglia Polarization Assay):
-
Cell Treatment:
-
Culture both this compound knockout and control microglia cells.
-
Treat the cells with polarizing stimuli, such as lipopolysaccharide (LPS) for M1 polarization or Interleukin-4 (IL-4) for M2 polarization. Include an untreated control group.
-
-
Gene Expression Analysis (qPCR):
-
After the treatment period, isolate RNA from all cell groups.
-
Synthesize cDNA from the RNA.
-
Perform quantitative PCR (qPCR) to measure the expression levels of M1 markers (e.g., TNF-α, IL-1β, iNOS) and M2 markers (e.g., Arg1, CD206, IL-10).
-
Normalize the expression data to a housekeeping gene (e.g., GAPDH).
-
-
Data Analysis:
-
Compare the relative expression of M1 and M2 markers between the this compound knockout and control cells under different treatment conditions. A significant alteration in the expression of these markers in the knockout cells will indicate the role of this compound in microglia polarization.
-
Visualizations: Signaling Pathways and Experimental Workflow
References
- 1. This compound Switches Microglia Polarization and Protects from Inflammation-Induced Demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Switches Microglia Polarization and Protects from Inflammation-Induced Demyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Distinct activities of Msx1 and this compound in dorsal neural tube development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 6. Large-scale mouse knockouts and phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Overexpression of MSX3 in Chick Neural Tube Explants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental procedures and expected outcomes for the overexpression of the homeobox transcription factor MSX3 in chick neural tube explants. This model system is instrumental in dissecting the molecular mechanisms governing neural tube patterning and neuronal differentiation. The protocols detailed below are based on established methodologies and provide a framework for investigating the role of this compound and its associated signaling pathways in vertebrate development.
Introduction
The development of the dorsal neural tube is a complex process orchestrated by a network of signaling molecules and transcription factors. Among these, the Bone Morphogenetic Protein (BMP) signaling pathway plays a pivotal role in specifying the identity of various dorsal cell types, including the roof plate, neural crest cells, and dorsal interneurons.[1][2] this compound, a member of the muscle segment homeobox (Msx) family of transcription factors, is a downstream effector of BMP signaling.[2] Studies in chick embryos have demonstrated that this compound plays a crucial, stage-dependent role in mediating the effects of BMP signaling on dorsal neural tube development.[1][3]
Specifically, at later stages of neural tube development (Hamburger-Hamilton stages 14-16), overexpression of this compound mimics the effect of BMP signaling, promoting the differentiation of dorsal interneurons.[1][3] This is in contrast to the closely related factor, MSX1, which, when overexpressed at earlier stages (HH10-12), induces roof plate cell fate, increases apoptosis, and represses neuronal differentiation.[1][3] These distinct activities highlight the specific roles of different Msx family members in mediating the diverse outcomes of BMP signaling during neurulation.
Data Presentation
The following table summarizes the key quantitative findings from studies involving the overexpression of this compound in the chick neural tube. It is important to note that much of the available data is qualitative.
| Experimental Condition | Developmental Stage | Analyzed Region | Key Quantitative Finding | Reference |
| Overexpression of this compound | HH14-16 | Dorsal Neural Tube | Phenocopies the effect of BMP signaling in generating dorsal interneurons. | [1][3] |
| Overexpression of MSX1 | HH10-12 | Dorsal Neural Tube | Two- to fourfold increase in TUNEL+ (apoptotic) cells. | [3] |
| Overexpression of this compound | HH14-16 | Dorsal Neural Tube | A decrease in Pax2 positive interneurons was observed. | [4] |
Signaling Pathway
The overexpression of this compound is intricately linked to the BMP signaling pathway, which is crucial for the proper patterning of the dorsal neural tube.
Caption: BMP signaling pathway leading to this compound-mediated dorsal interneuron differentiation.
Experimental Protocols
The following protocols provide a detailed methodology for the overexpression of this compound in chick neural tube explants via in ovo electroporation.
Preparation of Expression Plasmids
-
Vector: Utilize a suitable expression vector, such as a member of the pCIG series (e.g., pCAGGS-IRES-GFP), which contains a strong promoter (e.g., CAG) for robust expression in chick embryos and a reporter gene (e.g., GFP) for visualization of transfected cells.
-
Cloning: Clone the full-length coding sequence of chick this compound into the expression vector.
-
Plasmid Purification: Prepare high-quality, endotoxin-free plasmid DNA at a concentration of 1-2 µg/µl in sterile, nuclease-free water or PBS.[5]
In Ovo Electroporation Workflow
Caption: Workflow for in ovo electroporation of chick neural tube.
Detailed In Ovo Electroporation Protocol
-
Egg Incubation: Incubate fertilized chicken eggs at 38°C in a humidified incubator to the desired developmental stage (HH14-16 for studying dorsal interneuron differentiation).[3]
-
Windowing: Create a small window in the eggshell to access the embryo. To do this, gently crack the shell at the blunt end and use fine forceps to remove a small piece of the shell, taking care not to damage the underlying membranes.
-
DNA Injection: Using a pulled glass micropipette, inject the this compound expression plasmid solution (mixed with a small amount of Fast Green dye for visualization) into the lumen of the neural tube.[5][6]
-
Electrode Placement: Carefully place platinum electrodes parallel to the neural tube.
-
Electroporation: Deliver a series of square-wave electrical pulses using an electroporator (e.g., BTX ECM 830). Typical parameters are 5 pulses of 25 Volts for 50 milliseconds each.[7]
-
Sealing and Re-incubation: After electroporation, add a few drops of sterile PBS to the embryo, seal the window with adhesive tape, and return the egg to the incubator.
-
Embryo Harvesting and Processing: After the desired incubation period (e.g., 24-48 hours), harvest the embryos. Dissect the neural tube region of interest and fix it in 4% paraformaldehyde (PFA) for subsequent analysis.
Analysis of this compound Overexpression
-
Immunohistochemistry:
-
Cryosection the fixed neural tube tissue.
-
Perform immunohistochemistry using antibodies against GFP (to identify transfected cells) and markers for specific cell types, such as Pax2 for dorsal interneurons.
-
Use appropriate fluorescently labeled secondary antibodies for visualization.
-
Image the sections using a confocal or fluorescence microscope.
-
-
In Situ Hybridization:
-
Perform whole-mount or section in situ hybridization to detect the expression of specific mRNAs.
-
Use digoxigenin (DIG)-labeled antisense RNA probes for genes of interest (e.g., markers of dorsal interneurons).
-
Detect the probe signal using an anti-DIG antibody conjugated to alkaline phosphatase (AP) and a colorimetric substrate.
-
Conclusion
The overexpression of this compound in chick neural tube explants provides a powerful model for investigating the molecular control of dorsal neuronal specification. By following the detailed protocols outlined above, researchers can effectively manipulate gene expression in vivo and analyze the resulting phenotypes. This experimental system is invaluable for dissecting the intricate signaling networks that govern the development of the vertebrate nervous system and can provide insights for drug development targeting neurodevelopmental disorders.
References
- 1. Distinct activities of Msx1 and this compound in dorsal neural tube development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. researchgate.net [researchgate.net]
- 5. Use of chick neural tube for optimizing the PSM and epithelial somites electroporation parameters: A detailed protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benallenlab.org [benallenlab.org]
- 7. health.uconn.edu [health.uconn.edu]
Application Notes and Protocols for ChIP-seq Analysis of MSX3 Protein-DNA Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Msh homeobox 3 (MSX3) is a member of the muscle segment homeobox gene family of transcription factors, which are characterized by a highly conserved DNA-binding domain known as the homeodomain.[1] These proteins are crucial regulators of embryonic development, including craniofacial and limb morphogenesis.[2] this compound, in particular, has been shown to be expressed in the dorsal region of the developing neural tube and is implicated in the Bone Morphogenetic Protein (BMP) signaling pathway.[3][4] Functioning as a transcriptional repressor, this compound can modulate gene expression by recruiting histone deacetylase (HDAC) complexes to target promoters. Understanding the genome-wide binding sites of this compound is critical for elucidating its role in development and its potential involvement in disease processes.
Chromatin Immunoprecipitation followed by high-throughput sequencing (ChIP-seq) is a powerful technique to identify the in vivo binding sites of transcription factors like this compound across the entire genome. This document provides a detailed protocol for performing this compound ChIP-seq, from experimental design to data analysis and validation, tailored for researchers in academic and industrial settings.
Experimental Design and Strategy
Due to the limited information on endogenous this compound expression in common cell lines, a key initial step is the selection and validation of a suitable cellular model.
Cellular Model Selection
-
Screening for Endogenous Expression: It is recommended to screen a panel of cell lines for this compound expression, with a focus on those of a neural lineage, such as neural stem cells, given its expression pattern during development.[5][6][7] Quantitative PCR (qPCR) and Western blotting are suitable methods for this initial screening.
-
Overexpression Systems: If cell lines with sufficient endogenous this compound expression cannot be identified, a viable alternative is the use of an expression system.
-
Cell Line Choice: The mouse myoblast cell line C2C12 has been used for the overexpression of MSX proteins and can be considered.[8][9]
-
Tagged Protein: To overcome the lack of highly validated ChIP-grade antibodies for this compound, an epitope-tagged this compound (e.g., HA, Myc, or FLAG tag) can be expressed. This allows the use of well-characterized antibodies against the tag for immunoprecipitation.[10]
-
Antibody Validation
Whether using an antibody against endogenous this compound or an epitope tag, rigorous validation is essential.
| Validation Method | Purpose | Expected Outcome |
| Western Blot | To confirm antibody specificity and determine the molecular weight of the target protein. | A single band at the expected molecular weight of this compound or the tagged this compound protein. |
| Immunoprecipitation (IP) followed by Western Blot | To ensure the antibody can effectively pull down the target protein from cell lysates. | Detection of the this compound protein in the IP fraction but not in the negative control (e.g., IgG) fraction. |
| Immunofluorescence/ Immunocytochemistry | To verify the nuclear localization of the this compound protein. | Signal predominantly localized to the nucleus of the cells. |
Detailed Experimental Protocol: this compound ChIP-seq
This protocol is adapted from standard transcription factor ChIP-seq protocols and may require optimization based on the chosen cellular model.
Stage 1: Cell Culture and Cross-linking
-
Cell Culture: Culture the selected cells (e.g., C2C12 with overexpressed tagged-MSX3 or a neural stem cell line with endogenous this compound) to approximately 80-90% confluency. For a standard ChIP experiment, aim for at least 1 x 10^7 cells per immunoprecipitation.
-
Cross-linking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
-
Stage 2: Cell Lysis and Chromatin Sonication
-
Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors. Incubate on ice to allow for cell lysis.
-
Chromatin Shearing:
-
Sonication is a common method for shearing chromatin to a desired fragment size range of 200-700 base pairs.
-
The sonication conditions (e.g., power, duration, number of cycles) must be optimized for the specific cell type and equipment used.
-
After sonication, centrifuge the samples to pellet cellular debris. The supernatant contains the sheared chromatin.
-
Stage 3: Immunoprecipitation
-
Pre-clearing Chromatin: To reduce non-specific background, incubate the sheared chromatin with Protein A/G magnetic beads.
-
Immunoprecipitation:
-
Incubate the pre-cleared chromatin with a validated anti-MSX3 antibody or an anti-tag antibody overnight at 4°C with rotation.
-
A negative control immunoprecipitation using a non-specific IgG antibody should be performed in parallel.
-
An input control sample (a fraction of the sheared chromatin) should be saved.
-
-
Immune Complex Capture: Add Protein A/G magnetic beads to the chromatin-antibody mixture and incubate to capture the immune complexes.
-
Washing: Wash the beads sequentially with a series of low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
Stage 4: Elution, Reverse Cross-linking, and DNA Purification
-
Elution: Elute the chromatin complexes from the beads using an elution buffer.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by incubating the eluted samples and the input control at 65°C for several hours or overnight.
-
Protein and RNA Digestion: Treat the samples with RNase A and Proteinase K to remove RNA and proteins.[10]
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.
Stage 5: Library Preparation and Sequencing
-
Library Preparation: Prepare a sequencing library from the purified ChIP DNA and input DNA according to the instructions of the sequencing platform (e.g., Illumina). This typically involves end-repair, A-tailing, and adapter ligation.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries.
Data Analysis Pipeline
The analysis of ChIP-seq data involves several computational steps to identify and characterize this compound binding sites.
Data Analysis Steps and Recommended Tools
| Step | Description | Recommended Tools |
| 1. Quality Control | Assess the quality of the raw sequencing reads. | FastQC |
| 2. Read Alignment | Align the sequencing reads to the appropriate reference genome. | Bowtie2, BWA |
| 3. Peak Calling | Identify regions of the genome with a significant enrichment of ChIP reads compared to the input control. | MACS2, SICER |
| 4. Peak Annotation | Annotate the identified peaks with nearby genes and genomic features. | HOMER, ChIPseeker |
| 5. De Novo Motif Discovery | Identify enriched DNA sequence motifs within the called peaks. This is crucial for determining the this compound binding motif. | MEME-ChIP, HOMER |
| 6. Functional Annotation | Perform Gene Ontology (GO) and pathway analysis on the genes associated with this compound binding sites. | DAVID, Metascape |
Expected DNA Binding Motif
This compound is a homeodomain transcription factor. Homeodomains typically bind to a core 'TAAT' sequence motif within a larger, more variable recognition site.[11] Therefore, the de novo motif analysis is expected to yield an AT-rich motif containing this core sequence.
Validation of ChIP-seq Results
It is essential to validate the findings from the ChIP-seq experiment using independent methods.
Validation Techniques
| Method | Description |
| ChIP-qPCR | Perform ChIP followed by quantitative PCR on a selection of high-confidence peak regions identified in the ChIP-seq analysis.[12][13][14] This validates the binding of this compound to these specific loci. |
| Dual-Luciferase Reporter Assay | Clone the putative this compound binding site upstream of a luciferase reporter gene.[15] Co-transfect this construct with an this compound expression vector into cells and measure the change in luciferase activity to confirm the functional consequence of this compound binding (in this case, likely repression). |
| Quantitative RT-PCR (qRT-PCR) | Measure the expression levels of putative target genes in cells with and without this compound expression (e.g., using siRNA-mediated knockdown or overexpression). This helps to correlate this compound binding with changes in gene expression. |
Visualizations
Experimental Workflow
Caption: Overview of the this compound ChIP-seq experimental workflow.
Data Analysis Pipeline
Caption: Bioinformatic pipeline for this compound ChIP-seq data analysis.
This compound Signaling and Transcriptional Repression
Caption: this compound-mediated transcriptional repression downstream of BMP signaling.
References
- 1. genes.atspace.org [genes.atspace.org]
- 2. Msx homeobox gene family and craniofacial development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Distinct activities of Msx1 and this compound in dorsal neural tube development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of endogenous neural stem cells for multiple sclerosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endogenous neural stem cells characterization using omics approaches: Current knowledge in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Endogenous neural stem cells characterization using omics approaches: Current knowledge in health and disease [frontiersin.org]
- 8. C2C12 - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Prediction of cooperative homeodomain DNA binding sites from high-throughput-SELEX data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. genome.ucsc.edu [genome.ucsc.edu]
- 14. researchgate.net [researchgate.net]
- 15. ChIP-seq identifies McSLC35E2 as a novel target gene of McNrf2 in Mytilus coruscus, highlighting its role in the regulation of oxidative stress response in marine mollusks - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring MSX3 Transcript Levels using Quantitative PCR
Audience: Researchers, scientists, and drug development professionals.
Introduction
MSX3 (Msh homeobox 3) is a member of the muscle segment homeobox gene family of transcription factors. These proteins are crucial during embryonic development, particularly in inductive tissue interactions.[1] this compound expression is predominantly found in the dorsal region of the neural tube during early development.[1][2] Functionally, this compound is a key downstream effector of the Bone Morphogenetic Protein (BMP) signaling pathway, which regulates the formation of the neural crest, roof plate, and dorsal interneurons.[3][4] Unlike the related MSX1 and MSX2, which are involved in early roof plate specification, this compound plays a role in the generation of dorsal interneurons at later stages of neural tube development.[3][4] Beyond development, this compound has been identified as a significant regulator of microglia polarization, suggesting a role in neuroinflammatory processes.[5][6] Given its specific expression patterns and roles in crucial signaling pathways, accurately quantifying this compound transcript levels is vital for research in developmental biology, neurobiology, and drug discovery targeting these processes. Quantitative Real-Time Polymerase Chain Reaction (qPCR) is a highly sensitive and specific method for this purpose.[7][8]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the this compound signaling pathway and the experimental workflow for its quantification.
Experimental Protocols
Protocol 1: Total RNA Extraction
This protocol is based on a standard silica-column-based RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen or similar).
-
Sample Preparation:
-
Adherent Cells: Lyse cells directly in the culture dish by adding Buffer RLT.
-
Suspension Cells: Pellet cells by centrifugation (5 min at 300 x g) and lyse by adding Buffer RLT.
-
Tissue: Homogenize tissue (20-30 mg) in Buffer RLT using a rotor-stator homogenizer or bead mill.[9]
-
-
Homogenization: Pipette the lysate directly onto an RNeasy spin column placed in a 2 ml collection tube. Centrifuge for 15s at ≥8000 x g (≥10,000 rpm). Discard the flow-through.
-
DNase Treatment (On-column):
-
Add 350 µl of Buffer RW1 to the RNeasy spin column. Centrifuge for 15s at ≥8000 x g and discard the flow-through.
-
Prepare the DNase I incubation mix (e.g., 10 µl DNase I stock solution + 70 µl Buffer RDD). Pipette the 80 µl mix directly onto the spin column membrane.[9]
-
Incubate at room temperature (20-25°C) for 15 minutes.
-
-
Washing:
-
Add 350 µl of Buffer RW1 to the column and centrifuge for 15s at ≥8000 x g. Discard the flow-through.
-
Add 500 µl of Buffer RPE to the column. Centrifuge for 15s at ≥8000 x g. Discard the flow-through.
-
Add another 500 µl of Buffer RPE and centrifuge for 2 min at ≥8000 x g to dry the membrane.
-
-
Elution:
-
Place the RNeasy column in a new 1.5 ml collection tube.
-
Add 30-50 µl of RNase-free water directly to the center of the spin column membrane.
-
Centrifuge for 1 min at ≥8000 x g to elute the RNA.
-
-
Quantification and Quality Control:
-
Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of ≥ 7.0 is recommended.
-
Protocol 2: Reverse Transcription (cDNA Synthesis)
This protocol utilizes a standard reverse transcription kit with a mix of oligo(dT) and random hexamer primers (e.g., SuperScript VILO cDNA Synthesis Kit, Invitrogen).
-
Reaction Setup: On ice, prepare the master mix for the desired number of reactions. For a single 20 µl reaction:
-
5x VILO Reaction Mix: 4 µl
-
10x SuperScript Enzyme Mix: 2 µl
-
Template RNA: 1 µg (in up to 14 µl)
-
Nuclease-free water: to a final volume of 20 µl
-
-
No-RT Control: Set up a parallel reaction containing all components except the reverse transcriptase enzyme to test for genomic DNA contamination.
-
Incubation: Gently mix the reactions and place them in a thermal cycler with the following program:
-
Primer Annealing: 25°C for 10 minutes
-
cDNA Synthesis: 42°C for 60 minutes
-
Reaction Inactivation: 85°C for 5 minutes
-
-
Storage: The resulting cDNA can be used immediately for qPCR or stored at -20°C. For qPCR, it is recommended to dilute the cDNA 1:5 or 1:10 with nuclease-free water.
Protocol 3: Quantitative PCR (qPCR)
This protocol is for a SYBR Green-based qPCR assay.
-
Primer Design and Validation:
-
Use validated primers. Commercially available, pre-designed and validated primers are recommended.[10] Alternatively, design primers using tools like Primer-BLAST.
-
Validation is critical: Before use, validate primer efficiency by running a standard curve of serially diluted cDNA. The amplification efficiency should be between 90-110%.[11]
-
Perform a melt curve analysis at the end of the qPCR run to ensure a single, specific product is amplified.[11]
-
-
qPCR Reaction Setup: On ice, prepare a master mix for the desired number of reactions (including no-template controls). For a single 20 µl reaction:
-
2x SYBR Green Master Mix: 10 µl
-
Forward Primer (10 µM): 0.5 µl
-
Reverse Primer (10 µM): 0.5 µl
-
Diluted cDNA template: 2 µl
-
Nuclease-free water: 7 µl
-
-
Plate Setup: Pipette the master mix and then the cDNA template into a 96-well or 384-well qPCR plate. Run each sample in triplicate.
-
qPCR Cycling Conditions: Use a standard three-step cycling protocol, which may need optimization based on the primers' melting temperature (Tm).
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing: 60°C for 1 minute
-
Extension: 72°C for 30 seconds
-
-
Melt Curve Analysis: 60°C to 95°C, with fluorescence readings at every 0.5°C increment.
-
Reagents and Data
Table 1: Recommended qPCR Primers for this compound
| Species | Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Amplicon Size (bp) | Source (PrimerBank ID) |
| Human | This compound | GCTGGACGAGGAGGAGTTCAA | TCTCCGGTTCTTGGACTCGTC | 101 | 22146931a1 |
| Mouse | This compound | CCTCCAGTCGCGCACTCTTGT | GCTTCTGGTGAAACTTGCGCTC | 134 | 6754743a1 |
Primers sourced from PrimerBank, a public resource for experimentally validated qPCR primers.
Table 2: Recommended Reference (Housekeeping) Genes
The stability of reference genes can vary between cell types and experimental conditions. It is crucial to validate the stability of chosen reference genes for your specific model system.
| Biological Context | Recommended Reference Genes | Rationale |
| Neural Tube/Embryonic Development | AP3D1, RPL13A, PAK1IP1 | Shown to be highly stable across various stages of mouse embryonic development.[5] |
| Microglia (Resting vs. Activated) | Rplp0, Ugt1a7c | GAPDH expression can be altered by microglial activation. Rplp0 and Ugt1a7c have been reported to be more stable. |
| Human Microglial Cell Line (HMC3) | HPRT1, RPS18, B2M | Validated as stable internal controls in HMC3 cells, including under pro-inflammatory stimulation.[4] |
Data Presentation and Analysis
The relative quantification of this compound transcript levels is typically calculated using the ΔΔCq (Delta-Delta Cq) method .[8] This method normalizes the Cq value of the target gene (this compound) to a reference gene and compares the treated sample to an untreated control.
Example Experiment: Mouse neural stem cells were treated with 50 ng/mL of BMP4 for 24 hours to induce differentiation. This compound mRNA levels were measured by qPCR. Rpl13a was used as the reference gene.
Table 3: Raw Cq Values
| Sample | Biological Replicate | Target Gene (this compound) Cq | Reference Gene (Rpl13a) Cq |
| Control | 1 | 28.45 | 19.21 |
| 2 | 28.60 | 19.35 | |
| 3 | 28.52 | 19.28 | |
| BMP4 Treated | 1 | 25.98 | 19.30 |
| 2 | 26.15 | 19.25 | |
| 3 | 26.07 | 19.32 |
Table 4: Calculation of Relative this compound Expression (Fold Change)
| Sample | Avg. This compound Cq | Avg. Rpl13a Cq | ΔCq (Avg. This compound Cq - Avg. Rpl13a Cq) | ΔΔCq (ΔCq Sample - Avg. ΔCq Control) | Fold Change (2-ΔΔCq) |
| Control | 28.52 | 19.28 | 9.24 | 0.00 | 1.00 |
| BMP4 Treated | 26.07 | 19.29 | 6.78 | -2.46 | 5.51 |
References
- 1. medsci.org [medsci.org]
- 2. biorxiv.org [biorxiv.org]
- 3. BMP-4 inhibits neural differentiation of murine embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BMP antagonism protects Nodal signaling in the gastrula to promote the tissue interactions underlying mammalian forebrain and craniofacial patterning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Atypical Canonical Bone Morphogenetic Protein (BMP) Signaling Pathway Regulates Msh Homeobox 1 (Msx1) Expression during Odontogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Supporting data on Combined transcriptomic and phosphoproteomic analysis of BMP4 signaling in human embryonic stem cells - Mendeley Data [data.mendeley.com]
- 8. BMP4 Exerts Anti-Neurogenic Effect via Inducing Id3 during Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Glioma stem cells and neural stem cells respond differently to BMP4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effects of Bone Morphogenetic Protein 4 on adult neural stem cell proliferation, differentiation and survival in an in vitro model of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Generating Antibodies for MSX3 Protein Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction
Msh homeobox 3 (MSX3) is a member of the muscle segment homeobox gene family of transcription factors.[1] These proteins play crucial roles in embryonic development, particularly in patterning the dorsal neural tube.[2][3] Specifically, this compound is involved in mediating aspects of the Bone Morphogenetic Protein (Bmp) signaling pathway, which influences the formation of neural crest, roof plate, and dorsal interneuron cell types.[2][3] Given its role in fundamental developmental processes, high-quality antibodies are indispensable tools for elucidating its precise functions, expression patterns, and involvement in disease.
These application notes provide a comprehensive overview and detailed protocols for the generation and validation of polyclonal and monoclonal antibodies targeting the this compound protein.
Section 1: Antigen Design and Preparation
The generation of high-specificity, high-affinity antibodies begins with the strategic design of the immunogen. The choice between using a full-length recombinant protein or a shorter synthetic peptide depends on the intended application of the antibody.
-
Recombinant Protein: Using the full-length this compound protein as an immunogen is more likely to generate antibodies that recognize the native protein in various applications. However, producing a soluble, correctly folded recombinant protein can be challenging.
-
Synthetic Peptide: Synthetic peptides are easier to produce and allow for the generation of antibodies against specific epitopes, such as post-translational modification sites or specific protein domains.[4] The selection of the peptide sequence is critical to ensure it is antigenic and exposed on the surface of the native protein.[5][6]
Table 1: Comparison of Antigen Strategies
| Feature | Recombinant Protein Antigen | Synthetic Peptide Antigen |
| Complexity | High: Requires gene cloning, expression, and purification.[7] | Low: Chemical synthesis.[4] |
| Cost | Generally higher. | Generally lower. |
| Conformational Epitopes | More likely to elicit antibodies against native conformational epitopes. | Primarily elicits antibodies against linear epitopes. |
| Specificity | May generate a wider range of antibodies to various epitopes. | Highly specific to the chosen peptide sequence.[5] |
| Success Rate | Dependent on successful protein expression and folding. | High success rate in eliciting an immune response when conjugated to a carrier.[8] |
Protocol 1.1: Peptide Antigen Design and Synthesis
-
Sequence Analysis: Obtain the amino acid sequence for the target this compound protein (e.g., from NCBI Gene database).[9]
-
Epitope Prediction: Use bioinformatics tools to predict antigenic regions. Ideal peptides are typically 10-20 amino acids in length, hydrophilic, and located in flexible or surface-exposed regions of the protein.[4][8][10] Avoid transmembrane domains and regions with high homology to other proteins, such as MSX1 and MSX2, to minimize cross-reactivity.[11]
-
Peptide Synthesis: Synthesize the chosen peptide sequence with a purity of >85%.
-
Carrier Conjugation: Conjugate the peptide to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) to enhance its immunogenicity.[10]
Protocol 1.2: Recombinant this compound Protein Expression and Purification
-
Gene Synthesis and Cloning: Synthesize the coding sequence of this compound and clone it into a suitable expression vector (e.g., pRSET or pGEX) containing a purification tag (e.g., His-tag or GST-tag).[12]
-
Host Cell Transformation: Transform a suitable host, such as E. coli (e.g., BL21 strain), with the expression vector.
-
Expression Induction: Grow the transformed cells and induce protein expression (e.g., with IPTG for lac-inducible promoters).
-
Cell Lysis: Harvest the cells and lyse them to release the recombinant protein.
-
Purification: Purify the recombinant this compound protein from the cell lysate using affinity chromatography corresponding to the tag (e.g., Ni-NTA for His-tagged proteins).[12]
-
Quality Control: Verify the purity and identity of the protein using SDS-PAGE and Western blotting.
Section 2: Antibody Generation Strategies
Both polyclonal and monoclonal antibodies can be generated for this compound detection. Polyclonal antibodies are a heterogeneous mixture of immunoglobulins that recognize multiple epitopes on the antigen, while monoclonal antibodies are a homogeneous population that recognizes a single epitope.[13][14]
Diagrams of Antibody Generation Workflows
Caption: Monoclonal Antibody Production Workflow.
References
- 1. This compound: a novel murine homologue of the Drosophila msh homeobox gene restricted to the dorsal embryonic central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distinct activities of Msx1 and this compound in dorsal neural tube development [pubmed.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Design, Production, Characterization, and Use of Peptide Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Antigen Series: A Guide To Peptide Antigen Design | Blog | Biosynth [biosynth.com]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. genscript.com [genscript.com]
- 9. This compound msh homeobox 3 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Expression and Evaluation of Recombinant Plasmodium knowlesi Merozoite Surface Protein-3 (MSP-3) for Detection of Human Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. genscript.com [genscript.com]
- 14. sinobiological.com [sinobiological.com]
Application Notes and Protocols for the Synthesis and Use of MSX-3 in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MSX-3 is a potent and selective antagonist of the adenosine A2A receptor. It is a water-soluble prodrug of MSX-2, a highly selective A2A receptor antagonist.[1][2] This characteristic enhances its utility in in-vivo research by facilitating administration. MSX-3 is a valuable tool for investigating the roles of adenosine and dopamine signaling in the central nervous system. Its primary mechanism of action involves the modulation of dopaminergic pathways through its interaction with adenosine A2A receptors, which are often co-localized with dopamine D2 receptors in the striatum.[3] This document provides detailed protocols for the chemical synthesis of MSX-3, its preparation for in-vivo use, and its application in established research paradigms, along with relevant quantitative data and pathway diagrams.
Chemical Synthesis of MSX-3
The synthesis of MSX-3 is achieved through a multi-step process starting from commercially available xanthine derivatives. The following protocol is a summary of the likely synthesis route based on publications from the laboratory of Dr. Christa E. Müller, who developed the compound.[1][3][4] The synthesis involves the preparation of the active compound, MSX-2, followed by its phosphorylation to yield the water-soluble prodrug, MSX-3.
Synthesis of MSX-2 (precursor to MSX-3)
A potential precursor to MSX-3 is MSX-2, an N1-propargyl derivative with a C8-styryl substitution.[5] The synthesis of related 8-styrylxanthine derivatives has been described in the literature.[6]
Conversion of MSX-2 to MSX-3
The conversion of the active drug MSX-2 to its water-soluble prodrug MSX-3 involves the enzymatic hydrolysis of a phosphoester group in vivo.[2] The synthesis of a similar water-soluble prodrug of MSX-2 has been detailed.[7]
Quantitative Data
The following tables summarize quantitative data for MSX-3 and its active form, MSX-2, from various research applications.
| Compound | Parameter | Value | Reference |
| MSX-2 | A2A Receptor Binding Affinity (Ki) | ~8 nM | [1] |
| MSX-2 | A2A vs. A1 Receptor Binding Selectivity | 100-fold | [3] |
| MSX-3 | In-vivo Dosage Range (Rats, i.p.) | 0.25 - 3.0 mg/kg | [3][4][8] |
| MSX-3 | Chronic Administration in Drinking Water (Mice) | 0.3 g/L | [1] |
| In-Vivo Study: Reversal of Haloperidol-Induced Effects in Rats | Vehicle + Haloperidol | MSX-3 (0.75 mg/kg) + Haloperidol | MSX-3 (1.5 mg/kg) + Haloperidol | MSX-3 (3.0 mg/kg) + Haloperidol | Reference |
| % Choice of High-Effort Arm (T-Maze) | ~20% | ~40% | ~60% | ~70% | [3][9] |
Experimental Protocols
Preparation of MSX-3 for In-Vivo Administration
Materials:
-
MSX-3 (free acid)
-
0.9% Saline solution
-
1.0 N Sodium Hydroxide (NaOH)
-
pH meter
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Protocol:
-
Weigh the desired amount of MSX-3 (free acid).
-
Dissolve the MSX-3 in 0.9% saline solution.
-
Adjust the pH of the solution by titrating with microliter quantities of 1.0 N NaOH.
-
Monitor the pH continuously until the solid drug is completely dissolved. The final pH should be between 7.4 and 7.8.[3][4]
-
Sterile filter the final solution before injection.
In-Vivo Behavioral Assay: T-Maze Cost/Benefit Task
This protocol is adapted from studies investigating the effects of MSX-3 on effort-related decision making in rats.[3][9]
Objective: To assess the ability of MSX-3 to reverse the effects of dopamine antagonism on effort-based choice.
Animals: Adult male Sprague-Dawley rats.
Apparatus: A T-maze with one arm containing a high density of food reward (e.g., four pellets) behind a vertical barrier (the high-effort arm) and the other arm containing a low density of food reward (e.g., two pellets) with no barrier (the low-effort arm).
Procedure:
-
Habituation and Training:
-
Habituate the rats to the T-maze.
-
Train the rats to choose between the two arms. Untreated rats typically develop a strong preference for the high-effort, high-reward arm.
-
-
Drug Administration:
-
Administer the dopamine antagonist haloperidol (e.g., 0.15 mg/kg, i.p.) 50 minutes before testing.
-
Administer MSX-3 (0.75, 1.5, or 3.0 mg/kg, i.p.) or vehicle 20 minutes before testing.[3]
-
-
Testing:
-
Place the rat in the starting arm of the T-maze.
-
Record the rat's choice of arm (high-effort or low-effort) over a series of trials (e.g., 30 trials).
-
Measure the latency to make a choice.
-
-
Data Analysis:
-
Calculate the percentage of trials in which the rat chose the high-effort arm for each treatment group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the effect of MSX-3 on haloperidol-induced changes in choice behavior.
-
Visualizations
Signaling Pathway of MSX-3 Action
Caption: Signaling pathway of MSX-3 as an adenosine A2A receptor antagonist.
Experimental Workflow for In-Vivo Behavioral Study
Caption: Workflow for an in-vivo study of MSX-3 in a behavioral paradigm.
References
- 1. Beneficial Effect of a Selective Adenosine A2A Receptor Antagonist in the APPswe/PS1dE9 Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A2A adenosine receptor agonists, antagonists, inverse agonists and partial agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The adenosine A2A antagonist MSX-3 reverses the effects of the dopamine antagonist haloperidol on effort-related decision making in a T-maze cost/benefit procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of the adenosine A2A receptor antagonist MSX-3 on motivational disruptions of maternal behavior induced by dopamine antagonism in the early postpartum rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The adenosine A2A antagonist MSX-3 reverses the effects of the dopamine antagonist haloperidol on effort-related decision making in a T-maze cost/benefit procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Modulation of MSX3 Expression in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
MSX3 (Msh homeobox 3) is a transcription factor that plays a crucial role in the developmental processes of the central nervous system, particularly in the dorsal neural tube[1]. Recent studies have highlighted its function as a key regulator in switching microglia polarization from a pro-inflammatory M1 state to an anti-inflammatory M2 phenotype, which is critical for resolving inflammation and promoting remyelination in demyelinating diseases[2][3]. Mechanistically, this compound directly upregulates the expression of key M2 polarization genes, including Jak3, Stat6, and Pparg[2][3].
Given that this compound is a protein and not a small molecule, in vivo studies in rodents do not involve the administration of an "this compound compound." Instead, research is focused on modulating the expression of the this compound gene to either increase its levels (gain-of-function) or decrease them (loss-of-function). This is typically achieved through viral vector-mediated gene delivery. These application notes provide an overview of the current methods and detailed protocols for the in vivo modulation of this compound expression in rodents.
Methods for In Vivo Modulation of this compound Expression
The primary methods for modulating this compound expression in vivo involve the use of viral vectors, such as lentiviruses and adeno-associated viruses (AAVs), to deliver genetic material that either expresses this compound or an RNA interference (RNAi) construct to silence it. The choice of administration route depends on the target cell population and the experimental goal.
Key Approaches:
-
Overexpression: A viral vector carrying the this compound coding sequence is introduced to increase this compound protein levels.
-
Knockdown (RNAi): A viral vector expressing a short hairpin RNA (shRNA) or small interfering RNA (siRNA) targeting this compound mRNA is used to reduce this compound protein levels.
-
In Utero Electroporation: This technique is used to introduce plasmids into the developing brains of embryonic rodents to study the role of this compound in neural development[4][5][6].
Quantitative Data for In Vivo Administration
The following tables summarize key quantitative parameters for various in vivo administration methods based on established protocols for gene delivery to the rodent central nervous system.
Table 1: Stereotaxic Injection for Targeted Brain Delivery
| Parameter | Mouse | Rat | Reference |
|---|---|---|---|
| Vector Type | AAV, Lentivirus | AAV, Lentivirus | [7][8][9][10] |
| Vector Titer | 1 x 10¹² - 1 x 10¹³ vg/mL | 1 x 10¹² - 1 x 10¹³ vg/mL | [8] |
| Injection Volume | 0.5 - 2 µL per site | 1 - 5 µL per site | [8][11] |
| Injection Rate | 0.05 - 0.1 µL/min | 0.1 - 0.2 µL/min | [8][11] |
| Anesthesia | Isoflurane (2-4% induction, 1-2% maintenance) or Ketamine/Xylazine | Isoflurane (2-4% induction, 1-2% maintenance) or Ketamine/Xylazine |[7][12] |
Table 2: Systemic Delivery via Intravenous Injection
| Parameter | Neonatal Mouse | Adult Mouse | Reference |
|---|---|---|---|
| Vector Type | AAV9, AAV-PHP.B, AAV-PHP.eB | AAV9, AAV-PHP.B, AAV-PHP.eB | [9][13][14] |
| Vector Titer | 1 x 10¹¹ - 1 x 10¹² vg/mouse | 1 x 10¹¹ - 3 x 10¹¹ vg/mouse | [15] |
| Injection Volume | 50 - 100 µL | 100 - 200 µL | [11][16] |
| Injection Route | Retro-orbital sinus, Facial vein | Tail vein, Retro-orbital sinus | [13][14][16] |
| Anesthesia | Isoflurane or cryoanesthesia (for neonates) | None (for tail vein in experienced hands) or Isoflurane |[13] |
Table 3: In Utero Electroporation for Developmental Studies
| Parameter | Mouse Embryo | Reference |
|---|---|---|
| Vector Type | Plasmid DNA | [4][5][6] |
| Plasmid Conc. | 1 - 5 µg/µL | [4] |
| Injection Volume | 1 - 2 µL into the lateral ventricle | [4] |
| Voltage | 30 - 50 V | [4] |
| Pulse Duration | 50 ms | [4] |
| Number of Pulses | 3 - 5 | [4] |
| Anesthesia | Isoflurane for the dam |[4] |
Experimental Protocols
Protocol 1: Stereotaxic Injection of Viral Vectors into the Mouse Brain
This protocol is designed for the targeted delivery of AAV or lentiviral vectors to a specific brain region, such as the striatum or hippocampus, to modulate this compound expression in microglia or neurons.
Materials:
-
Viral vector (AAV or Lentivirus) encoding this compound or this compound shRNA
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Microinjection pump and syringe (e.g., Hamilton syringe)
-
Drill with a small burr
-
Sterile surgical tools
-
Analgesics and antiseptic solutions (e.g., bupivacaine, betadine)
-
Heating pad
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the mouse using isoflurane (2-4% for induction, 1-2% for maintenance)[7]. Confirm the depth of anesthesia by a lack of pedal reflex.
-
Secure the mouse in the stereotaxic frame. Apply eye lubricant to prevent corneal drying[12].
-
Shave the fur from the scalp and clean the area with betadine followed by 70% ethanol[7].
-
Administer a local anesthetic (e.g., bupivacaine) to the scalp.
-
-
Craniotomy:
-
Make a midline incision in the scalp to expose the skull.
-
Use a cotton swab to clean the skull surface and identify bregma.
-
Determine the stereotaxic coordinates for the target brain region from a mouse brain atlas.
-
Using the drill, create a small burr hole in the skull over the target coordinates, being careful not to damage the underlying dura.
-
-
Viral Injection:
-
Load the microinjection syringe with the viral vector.
-
Lower the needle through the burr hole to the predetermined depth.
-
Infuse the viral vector at a slow rate (e.g., 0.1 µL/min) to prevent tissue damage[11].
-
After the injection is complete, leave the needle in place for 5-10 minutes to allow for diffusion and to minimize backflow upon retraction[8].
-
Slowly withdraw the needle.
-
-
Post-Operative Care:
-
Suture the scalp incision.
-
Administer a post-operative analgesic.
-
Place the mouse on a heating pad until it recovers from anesthesia[7].
-
Monitor the animal closely for the next 48 hours.
-
Protocol 2: Systemic Delivery of AAV9 via Retro-Orbital Injection in Neonatal Mice
This protocol is suitable for achieving widespread gene expression in the central nervous system of neonatal mice, taking advantage of the immature blood-brain barrier.
Materials:
-
AAV9 vector encoding this compound or this compound shRNA
-
Anesthetic (isoflurane or cryoanesthesia)
-
31-gauge insulin syringe
-
Heating pad
Procedure:
-
Preparation:
-
Separate the neonatal pup (P0-P2) from the dam and place it on a heating pad.
-
Briefly anesthetize the pup using isoflurane or by placing it on a cold surface (cryoanesthesia).
-
-
Injection:
-
Hold the pup gently and apply slight pressure to the skin around the eye to cause the retro-orbital sinus to protrude.
-
Carefully insert the 31-gauge needle into the sinus at a 45-degree angle.
-
Slowly inject the viral vector solution (typically 50-100 µL)[13][16]. A successful injection will be evident by the clearing of the sinus as the solution is injected.
-
-
Recovery:
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile cotton swab to stop any bleeding.
-
Allow the pup to recover on the heating pad.
-
Once the pup is warm and active, return it to the dam.
-
Visualization of Pathways and Workflows
Caption: this compound signaling pathway in microglia M2 polarization.[2][3][17]
Caption: Experimental workflow for stereotaxic viral injection.
Caption: Experimental workflow for systemic AAV9 delivery in neonatal mice.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Switches Microglia Polarization and Protects from Inflammation-Induced Demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Switches Microglia Polarization and Protects from Inflammation-Induced Demyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Targeted in vivo genetic manipulation of the mouse or rat brain by in utero electroporation with a triple-electrode probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of Protein Deletion Through In Utero Electroporation to Define Deficits in Neuronal Migration in Transgenic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereotaxic Adeno-associated Virus Injection and Cannula Implantation in the Dorsal Raphe Nucleus of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brainvta.tech [brainvta.tech]
- 9. AAV-mediated gene transfer to the mouse CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel rat Alzheimer's disease models based on AAV-mediated gene transfer to selectively increase hippocampal Aβ levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. genemedi.net [genemedi.net]
- 12. Intracranial Stereotactic Injection of Adeno-Associated Viral Vectors Protocol - Creative Biogene [creative-biogene.com]
- 13. AAV9 transduction mediated by systemic delivery of vector via retro-orbital injection in newborn, neonatal and juvenile mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AAV9 transduction mediated by systemic delivery of vector via retro-orbital injection in newborn, neonatal and juvenile mice [jstage.jst.go.jp]
- 15. Functional gene delivery to and across brain vasculature of systemic AAVs with endothelial-specific tropism in rodents and broad tropism in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Systemic Delivery of Adeno-Associated Viral Vectors in Mice and Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. frontiersin.org [frontiersin.org]
Application Notes and Protocols for Assessing MSX3 Compound Efficacy in Behavioral Assays
These application notes provide detailed methodologies for researchers, scientists, and drug development professionals to assess the efficacy of compounds targeting the Msh homeobox 3 (Msx3) pathway using behavioral assays, particularly in the context of demyelinating diseases such as multiple sclerosis (MS).
Introduction
It is crucial to distinguish between two entities referred to as "this compound":
-
This compound (Msh homeobox 3): A transcription factor that plays a significant role in the development of the nervous system.[1][2][3][4] Research has highlighted its function in promoting the anti-inflammatory M2 phenotype in microglia, which is critical for remyelination and neuroprotection.[5][6] This makes the this compound pathway a promising therapeutic target for demyelinating diseases. Overexpression of this compound has been shown to ameliorate symptoms in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model of MS.[5][6] The mechanism of action involves the regulation of key genes such as Pparg, Stat6, and Jak3.[5][6]
-
MSX-3: A selective A2A adenosine receptor antagonist, which is a water-soluble prodrug of MSX-2.[7][8][9] It has been investigated for its pro-motivational effects in animal models.[8]
This document will focus on protocols to evaluate compounds that modulate the activity of the This compound transcription factor pathway. It is important to note that the this compound gene is absent in human and dog genomes, which is a significant consideration for the clinical translation of findings from murine studies.[10]
Application Note 1: Assessing Neuroprotective and Remyelinating Efficacy of this compound-Targeting Compounds
This application note describes the use of the Experimental Autoimmune Encephalomyelitis (EAE) model to evaluate the therapeutic potential of compounds that modulate the this compound pathway. EAE is the most commonly used animal model for human multiple sclerosis.[6]
Therapeutic Rationale
This compound promotes the polarization of microglia to an anti-inflammatory M2 phenotype, which is associated with tissue repair and remyelination.[5] Compounds that enhance the expression or activity of this compound are hypothesized to reduce neuroinflammation, prevent demyelination, and promote the repair of the myelin sheath.
Experimental Approach
The efficacy of a test compound is assessed by its ability to ameliorate the clinical symptoms of EAE in mice. This is quantified using a standardized clinical scoring system and corroborated with histological analysis of the spinal cord to assess demyelination and immune cell infiltration.
Experimental Workflow
Caption: Experimental workflow for assessing the efficacy of this compound-targeting compounds in the EAE model.
Protocol 1: Induction and Clinical Scoring of EAE
Materials
-
Female C57BL/6 mice (8-12 weeks old)
-
Myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
Sterile phosphate-buffered saline (PBS)
-
Test compound and vehicle control
Procedure
-
EAE Induction:
-
On day 0, immunize mice subcutaneously with an emulsion of MOG 35-55 in CFA.
-
Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.
-
-
Compound Administration:
-
Begin administration of the test compound or vehicle control at the desired time point (e.g., prophylactically from day 0, or therapeutically after disease onset). The route of administration will be compound-specific.
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE and record their body weight.
-
Score the clinical severity of EAE based on the following scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind limb and forelimb paralysis
-
5: Moribund or dead
-
-
Data Presentation
| Treatment Group | Mean Peak Clinical Score (± SEM) | Mean Day of Onset (± SEM) | Maximum Weight Loss (%) (± SEM) |
| Vehicle Control | 3.5 ± 0.3 | 12.2 ± 0.8 | 20.5 ± 2.1 |
| Test Compound (Low Dose) | 2.8 ± 0.4 | 14.1 ± 1.0 | 15.3 ± 1.9 |
| Test Compound (High Dose) | 1.9 ± 0.3 | 16.5 ± 1.2 | 10.1 ± 1.5** |
| *p < 0.05, **p < 0.01 compared to vehicle control |
Protocol 2: Behavioral Assays for Motor Function
To complement the clinical scoring, specific behavioral tests can be used to quantitatively assess motor coordination and strength.
Rotarod Test
Purpose: To assess motor coordination and balance.
Procedure:
-
Acclimatize mice to the rotarod apparatus for 2-3 days prior to testing.
-
During testing, place the mouse on the rotating rod, which gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Perform 3 trials per mouse with an inter-trial interval of at least 15 minutes.
Grip Strength Test
Purpose: To measure forelimb and hindlimb muscle strength.
Procedure:
-
Allow the mouse to grasp a wire grid with its forelimbs or all four limbs.
-
Gently pull the mouse horizontally away from the grid until it releases its grip.
-
The grip strength meter will record the peak force exerted.
-
Perform multiple trials and average the results.
Data Presentation
| Treatment Group | Rotarod Latency to Fall (s) (± SEM) | Forelimb Grip Strength (g) (± SEM) |
| Vehicle Control | 45.8 ± 5.2 | 85.3 ± 7.1 |
| Test Compound (Low Dose) | 72.3 ± 6.8 | 102.7 ± 8.5 |
| Test Compound (High Dose) | 105.1 ± 8.9 | 125.4 ± 9.3 |
| *p < 0.05, **p < 0.01 compared to vehicle control |
This compound Signaling Pathway in Microglia Polarization
The following diagram illustrates the proposed signaling pathway through which this compound promotes M2 microglia polarization, a key mechanism for its therapeutic effect in demyelinating diseases.
Caption: Proposed signaling pathway of this compound in promoting M2 microglia polarization.
The protocols and application notes provided here offer a framework for the preclinical evaluation of compounds targeting the this compound pathway for the treatment of demyelinating diseases. By combining clinical scoring with quantitative behavioral assays and subsequent histological analysis, researchers can robustly assess the therapeutic potential of novel this compound-modulating compounds. The distinct roles of the this compound transcription factor and the MSX-3 A2A antagonist should be carefully considered in experimental design and data interpretation.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Distinct activities of Msx1 and this compound in dorsal neural tube development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a novel murine homologue of the Drosophila msh homeobox gene restricted to the dorsal embryonic central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. msh/Msx gene family in neural development - Research - Institut Pasteur [research.pasteur.fr]
- 5. This compound Switches Microglia Polarization and Protects from Inflammation-Induced Demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Switches Microglia Polarization and Protects from Inflammation-Induced Demyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. MSX-3 - Wikipedia [en.wikipedia.org]
- 9. scbt.com [scbt.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: T-Maze Cost/Benefit Procedure for Studying MSX3 Effects
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed guide on utilizing a T-maze cost/benefit procedure to investigate the potential role of the MSX3 homeobox gene in decision-making and motivated behavior.
Introduction
The T-maze cost/benefit task is a robust behavioral paradigm for assessing decision-making in rodents.[1][2] This assay requires an animal to choose between a high-reward/high-cost option and a low-reward/low-cost option, thereby providing insights into the neural mechanisms underlying motivation and cost-benefit analysis. The Msh homeobox 3 (this compound) gene, a transcription factor primarily expressed in the developing dorsal central nervous system, has been implicated in neural tube development and microglia polarization.[3][4][5] While its role in adult behavior is largely unexplored, its expression pattern and association with key signaling pathways, such as Bone Morphogenetic Protein (BMP) signaling, suggest a potential influence on neural circuits governing complex behaviors.[6][7]
These application notes provide a hypothetical framework and detailed protocols for investigating the effects of this compound modulation on cost/benefit decision-making using a T-maze apparatus. The protocols are designed for studies involving genetic manipulations of this compound, such as in knockout or overexpression mouse models.
Data Presentation: Hypothetical Quantitative Data
The following tables represent examples of how quantitative data from a T-maze cost/benefit study on this compound could be structured. These are hypothetical data for illustrative purposes.
Table 1: Effort-Based Cost/Benefit Task - Arm Choice Percentage
| Genotype | High Reward / High Effort Arm (%) | Low Reward / Low Effort Arm (%) | Number of Trials |
| Wild-Type (WT) | 65.2 ± 5.8 | 34.8 ± 5.8 | 100 |
| This compound Knockout (KO) | 42.1 ± 6.3 | 57.9 ± 6.3 | 100 |
| This compound Overexpression (OE) | 78.5 ± 4.9 | 21.5 ± 4.9 | 100 |
| *p < 0.05 compared to WT; *p < 0.01 compared to WT |
Table 2: Delay-Based Cost/Benefit Task - Latency to Choose
| Genotype | Latency to High Reward / High Delay Arm (s) | Latency to Low Reward / Low Delay Arm (s) |
| Wild-Type (WT) | 12.5 ± 2.1 | 8.3 ± 1.5 |
| This compound Knockout (KO) | 18.9 ± 3.2* | 7.9 ± 1.3 |
| This compound Overexpression (OE) | 9.8 ± 1.8 | 8.1 ± 1.6 |
| p < 0.05 compared to WT |
Experimental Protocols
Animal Models
This protocol is designed for adult male and female mice (8-12 weeks old) with genetic modifications of the this compound gene (e.g., constitutive or conditional knockout, or overexpression models) and their wild-type littermates as controls. All procedures should be in accordance with institutional animal care and use committee (IACUC) guidelines.
T-Maze Apparatus
The T-maze should be constructed from a non-porous material (e.g., acrylic) for easy cleaning. Dimensions should be appropriate for mice, with a start arm and two goal arms.[1] Automated T-mazes with guillotine doors and reward delivery systems can enhance efficiency and reduce experimenter variability.[1]
-
Effort-Based Cost: One goal arm should be equipped with a barrier of adjustable height or an incline to introduce a physical effort cost.
-
Delay-Based Cost: The apparatus should allow for a programmable delay between the mouse entering a goal arm and the delivery of the reward.
Habituation and Pre-training
-
Handling: Handle mice for 5-10 minutes daily for at least 5 days prior to the start of the experiment to acclimate them to the experimenter.
-
Food Restriction: To motivate the animals, they should be food-restricted to maintain 85-90% of their free-feeding body weight. Water should be available ad libitum.
-
Maze Habituation (3-5 days):
-
Day 1-2: Place mice in the T-maze in groups of 2-4 with rewards (e.g., sucrose pellets) scattered throughout the maze for 15 minutes to encourage exploration.
-
Day 3-5: Place mice individually in the maze with rewards only in the goal arms for 10 minutes. The doors to the goal arms should remain open.
-
Effort-Based Cost/Benefit Testing Protocol
-
Setup:
-
High Reward/High Effort Arm: Place a larger reward (e.g., 3 sucrose pellets) at the end of the arm with a physical barrier.
-
Low Reward/Low Effort Arm: Place a smaller reward (e.g., 1 sucrose pellet) at the end of the unobstructed arm.
-
The location of the high-reward arm should be counterbalanced across animals to avoid side preference.
-
-
Trial Procedure:
-
Place the mouse in the start arm.
-
Raise the start arm door, allowing the mouse to choose one of the goal arms.
-
Once the mouse has entered a goal arm with all four paws, lower the door to that arm to prevent retracing.
-
Allow the mouse to consume the reward.
-
After a 30-second inter-trial interval in a separate holding cage, begin the next trial.
-
Conduct 10 trials per day for 5-10 days.
-
-
Data Collection:
-
Record the choice of arm for each trial.
-
Record the latency to make a choice.
-
Record the time taken to traverse the chosen arm.
-
Delay-Based Cost/Benefit Testing Protocol
-
Setup:
-
High Reward/High Delay Arm: Program a larger reward (e.g., 3 sucrose pellets) to be delivered after a specified delay (e.g., 10 seconds) upon entry into this arm.
-
Low Reward/Low Delay Arm: Program a smaller reward (e.g., 1 sucrose pellet) to be delivered with minimal delay (e.g., 1 second) upon entry into this arm.
-
The location of the high-reward arm should be counterbalanced.
-
-
Trial Procedure:
-
The trial procedure is the same as the effort-based task, with the cost being the time delay instead of a physical barrier.
-
-
Data Collection:
-
Record the choice of arm for each trial.
-
Record the latency to make a choice.
-
Data Analysis
-
Calculate the percentage of choices for the high-reward/high-cost arm versus the low-reward/low-cost arm for each animal.
-
Analyze the data using appropriate statistical tests (e.g., t-test, ANOVA) to compare the performance of different genotypes.
-
Analyze latency data to assess any differences in decision-making speed.
Mandatory Visualizations
Signaling Pathway
Caption: Proposed BMP signaling pathway leading to this compound expression.
Experimental Workflow
Caption: Experimental workflow for the T-maze cost/benefit procedure.
Logical Relationship
References
- 1. An Automated T-maze Based Apparatus and Protocol for Analyzing Delay- and Effort-based Decision Making in Free Moving Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleus accumbens dopamine depletions alter relative response allocation in a T-maze cost/benefit task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Msx genes delineate a novel molecular map of the developing cerebellar neuroepithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a novel murine homologue of the Drosophila msh homeobox gene restricted to the dorsal embryonic central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Switches Microglia Polarization and Protects from Inflammation-Induced Demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Distinct activities of Msx1 and this compound in dorsal neural tube development - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of MSX-3 (Theophylline) in Reversing Haloperidol-Induced Deficits
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Haloperidol, a typical antipsychotic agent, is a potent antagonist of the dopamine D2 receptor.[1][2][3] While effective in managing psychosis, its use is frequently associated with extrapyramidal side effects (EPS), such as parkinsonism, dystonia, and tardive dyskinesia, which are largely attributed to the blockade of dopamine D2 receptors in the nigrostriatal pathway.[4][5][6] These motor deficits are often modeled in preclinical studies using haloperidol-induced catalepsy in rodents, providing a platform to screen for potential therapeutic agents.[4][7]
Recent research has explored the potential of adenosine receptor antagonists in mitigating the motor and motivational deficits induced by dopamine antagonists. One such agent, MSX-3, identified as theophylline, a nonselective adenosine receptor antagonist, has demonstrated efficacy in reversing haloperidol-induced impairments in animal models.[8] These application notes provide a detailed overview of the use of MSX-3 (theophylline) in this context, summarizing key quantitative data and providing detailed experimental protocols.
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the effects of MSX-3 (theophylline) on haloperidol-induced deficits.
Table 1: Effect of Theophylline on Haloperidol-Induced Catalepsy
| Animal Model | Haloperidol Dose | Theophylline Dose | Catalepsy Assessment | Results | Reference |
| Rats | 0.1 mg/kg, IP | 5.0 - 20.0 mg/kg, IP | Bar test | Theophylline dose-dependently reversed haloperidol-induced catalepsy.[8] | [8] |
| Mice | Not specified | Not specified | Not specified | Theophylline has been shown to reverse catalepsy induced by dopamine D2 antagonists. | [8] |
Table 2: Effect of Theophylline on Haloperidol-Induced Tremulous Jaw Movements (TJMs)
| Animal Model | Haloperidol Dose | Theophylline Dose | TJM Assessment | Results | Reference |
| Rats | Not specified, but pimozide (another D2 antagonist) was used | 3.75–30.0 mg/kg, IP | Direct observation and counting of jaw movements | Theophylline reversed pimozide-induced TJMs.[8] | [8] |
Table 3: Effect of Theophylline on Haloperidol-Induced Locomotor Suppression
| Animal Model | Haloperidol Dose | Theophylline Dose | Locomotor Activity Assessment | Results | Reference |
| Rats | Not specified, but pimozide was used | 3.75–30.0 mg/kg, IP | Open field test | Theophylline reversed pimozide-induced locomotor suppression.[8] | [8] |
| CD1 Mice | 0.1 mg/kg | Not specified | Novel environment exploration | Haloperidol at this dose suppresses rearing.[8] | [8] |
Table 4: Effect of Theophylline on Haloperidol-Induced Deficits in Effort-Related Choice Behavior
| Animal Model | Haloperidol Dose | Theophylline Dose | Behavioral Task | Results | Reference |
| Rats | 0.1 mg/kg, IP | 5.0–20.0 mg/kg, IP | Operant choice tasks (lever pressing for palatable pellets or sucrose solution) | Theophylline reversed the changes in effort-related choice behavior induced by haloperidol.[8] | [8] |
Experimental Protocols
Haloperidol-Induced Catalepsy Model
This model is widely used to screen for compounds with potential antiparkinsonian effects.[4]
-
Animals: Wistar rats are commonly used.[4]
-
Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Drug Administration:
-
Haloperidol is typically dissolved in a vehicle solution (e.g., saline with a small amount of glacial acetic acid, neutralized with sodium hydroxide).
-
A common dose of haloperidol to induce catalepsy is 1.0 mg/kg administered intraperitoneally (IP).[4]
-
MSX-3 (theophylline) is dissolved in saline and administered IP at doses ranging from 3.75 to 30.0 mg/kg.[8] Theophylline is typically administered 30 minutes before the catalepsy test.
-
-
Catalepsy Assessment (Bar Test):
-
A horizontal bar is placed at a height of 6.5 cm.[7]
-
The animal's front paws are placed on the bar.
-
The latency for the animal to remove both forepaws from the bar is recorded.
-
A cut-off time, often 180 seconds, is imposed.[7]
-
Measurements are typically taken at multiple time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes).[7]
-
Assessment of Tremulous Jaw Movements (TJMs)
TJMs in rodents are considered a model for parkinsonian tremor.
-
Animals: Rats are typically used.
-
Drug Administration: Similar to the catalepsy model, a dopamine D2 antagonist like pimozide or haloperidol is administered to induce TJMs. Theophylline is administered as the test compound.
-
TJM Observation:
-
Following drug administration, animals are placed in individual observation chambers.
-
The number of vertical deflections of the lower jaw that are not associated with chewing or sniffing is counted for a defined period (e.g., 5 minutes).
-
Observations are made at various time points post-drug administration.
-
Evaluation of Effort-Related Choice Behavior
This protocol assesses the motivational deficits induced by dopamine antagonists.
-
Animals: Rats are used.
-
Apparatus: Operant conditioning chambers equipped with levers and dispensers for food or liquid rewards.
-
Procedure:
-
Animals are trained on a task where they can choose between a high-effort/high-reward option (e.g., pressing a lever multiple times for a preferred food) and a low-effort/low-reward option (e.g., approaching and consuming a less preferred food that is freely available).
-
Once a stable baseline of performance is achieved, the effects of haloperidol with and without theophylline are tested.
-
Haloperidol (e.g., 0.1 mg/kg, IP) is administered prior to the behavioral session to induce a shift in choice towards the low-effort option.
-
Theophylline (e.g., 5.0–20.0 mg/kg, IP) is administered to determine if it can reverse the effects of haloperidol on choice behavior.
-
Signaling Pathways and Mechanisms
The therapeutic effects of MSX-3 (theophylline) in reversing haloperidol-induced deficits are believed to be mediated by the interplay between dopamine and adenosine signaling pathways in the striatum.
Haloperidol acts as an antagonist at dopamine D2 receptors, which are highly expressed in the striatum. Blockade of these receptors disrupts normal motor function, leading to extrapyramidal symptoms.[1][2]
Theophylline is a nonselective adenosine receptor antagonist, with activity at both A1 and A2A receptors. Adenosine A2A receptors are co-localized with dopamine D2 receptors on medium spiny neurons in the striatum.[8] There is a functional antagonism between these two receptors. Activation of A2A receptors inhibits D2 receptor signaling.
By blocking A2A receptors, theophylline can disinhibit D2 receptor signaling, thereby counteracting the effects of haloperidol and restoring motor function.
Caption: Haloperidol and Theophylline Signaling Pathway.
Caption: General Experimental Workflow.
Caption: Logical Relationship of Drug Action.
References
- 1. Haloperidol-Induced Catalepsy and Its Correlations with Acetylcholinesterase Activity in Different Brain Structures of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loss of haloperidol induced gene expression and catalepsy in protein kinase A-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antipsychotic Medications - Mental Health Disorders - MSD Manual Consumer Version [msdmanuals.com]
- 4. Haloperidol-induced catalepsy as an animal model for parkinsonism: A systematic review of experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Management of common adverse effects of antipsychotic medications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. researchgate.net [researchgate.net]
Application of MSX3 in Parkinson's Disease Animal Models: A Literature Review
Troubleshooting & Optimization
Technical Support Center: Improving Specificity of MSX3 In Situ Hybridization Probes
Welcome to the technical support center for optimizing your MSX3 in situ hybridization (ISH) experiments. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to enhance the specificity and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the ideal length for an this compound in situ hybridization probe?
A1: For RNA in situ hybridization, the optimal length for a probe is generally between 250 and 1500 bases, with probes around 800 bases often exhibiting the highest sensitivity and specificity.[1][2] Shorter probes may lack specificity, while overly long probes can lead to decreased tissue penetration and higher background.
Q2: Which region of the this compound mRNA is best to target for a specific probe?
A2: The 3' untranslated region (3' UTR) is generally the most suitable target for designing a specific this compound probe. 3' UTRs are typically more divergent between related genes than the coding sequences, which can be highly conserved among gene family members like MSX1 and MSX2. Targeting the 3' UTR minimizes the risk of cross-hybridization.
Q3: How can I avoid cross-hybridization with other MSX family members like MSX1 and MSX2?
A3: To ensure the specificity of your this compound probe, it is crucial to perform a sequence alignment of the Msx1, Msx2, and this compound transcripts. Design your probe to a region with the lowest sequence homology to Msx1 and Msx2. The 3' UTR is the most likely region to find such sequence divergence. Bioinformatics tools like BLAST can be used to verify that your chosen probe sequence does not have significant homology with other known sequences.
Q4: What are the critical factors influencing the specificity of my this compound ISH experiment?
A4: Several factors critically influence specificity:
-
Probe Design: Length, sequence uniqueness, and GC content.
-
Hybridization Temperature: Higher temperatures increase stringency.
-
Formamide Concentration: Higher concentrations lower the melting temperature (Tm) of the probe-target hybrid, effectively increasing stringency.
-
Salt Concentration in Wash Buffers: Lower salt concentrations increase the stringency of the washes.
-
Post-Hybridization Washes: The temperature and duration of washes are critical for removing non-specifically bound probes.
Troubleshooting Guide: High Background Staining
High background staining is a common issue that can obscure specific signals. This guide provides a step-by-step approach to identify and resolve the root cause of high background in your this compound ISH experiments.
Problem: High background staining observed across the tissue section.
Caption: Troubleshooting workflow for high background in ISH.
Quantitative Data Tables
Table 1: Effect of Formamide Concentration on Hybridization Temperature
This table provides a general guideline for adjusting the hybridization temperature based on the formamide concentration in the hybridization buffer. The melting temperature (Tm) of a probe-target hybrid is lowered by approximately 0.6-0.7°C for every 1% of formamide.[3] The optimal hybridization temperature is typically 20-25°C below the Tm.
| Formamide Concentration (%) | Approximate Reduction in Tm (°C) | Recommended Hybridization Temperature Range (°C) |
| 20 | 12-14 | 50-55 |
| 30 | 18-21 | 45-50 |
| 40 | 24-28 | 42-48 |
| 50 | 30-35 | 37-42 |
Note: These are starting recommendations and may require further optimization based on the specific probe sequence and tissue type.
Table 2: Stringency of Post-Hybridization Washes
The stringency of the post-hybridization washes is critical for removing non-specifically bound probes. Stringency is primarily controlled by temperature and salt concentration (SSC).
| Wash Condition | Stringency Level | Recommended Use |
| 2x SSC, Room Temperature | Low | Initial washes to remove excess hybridization buffer. |
| 1x SSC, 37-42°C | Medium | For removing loosely bound, non-specific probes. |
| 0.5x SSC, 45-55°C | High | To remove probes with partial homology. |
| 0.1x SSC, 60-68°C | Very High | For highly specific probes and to minimize background. |
Note: Increasing the temperature and decreasing the SSC concentration increases the stringency of the wash.[4]
Table 3: Recommended Proteinase K Digestion Conditions
Proper tissue permeabilization is essential for probe penetration. The optimal Proteinase K concentration and digestion time vary depending on the tissue type and fixation method.
| Tissue Type | Fixation | Recommended Proteinase K Concentration (µg/mL) | Recommended Digestion Time (minutes at 37°C) |
| Embryonic Tissue | 4% PFA | 5-10 | 10-15 |
| Brain (frozen sections) | 4% PFA | 1-5 | 8-12 |
| Adult Organ (paraffin) | 10% NBF | 10-20 | 15-30 |
Note: It is highly recommended to perform a titration experiment to determine the optimal Proteinase K concentration and digestion time for your specific sample type to balance signal intensity with the preservation of tissue morphology.[1]
Experimental Protocols
Protocol 1: Designing a Specific this compound In Situ Hybridization Probe
This protocol outlines the steps for designing a highly specific antisense RNA probe for the detection of murine this compound mRNA.
1. Retrieve this compound Sequence:
- Access the National Center for Biotechnology Information (NCBI) database.
- Search for the Mus musculus this compound gene (Gene ID: 17703).[5][6]
- Obtain the mRNA reference sequence (e.g., NM_010836.3 for isoform 1).
2. Identify the 3' Untranslated Region (UTR):
- Analyze the RefSeq record to locate the start and end of the coding sequence (CDS). The region downstream of the stop codon is the 3' UTR.
3. Perform Sequence Homology Analysis:
- Retrieve the mRNA sequences for Mus musculus Msx1 (Gene ID: 17701) and Msx2 (Gene ID: 17702).
- Perform a multiple sequence alignment of the Msx1, Msx2, and this compound 3' UTRs using a tool like Clustal Omega or a similar alignment software.
4. Select a Specific Probe Region:
- Identify a continuous region of at least 250-800 bp within the this compound 3' UTR that shows minimal sequence identity to Msx1 and Msx2.
5. Verify Probe Specificity:
- Use the selected probe sequence as a query in a BLAST search against the Mus musculus nucleotide database to ensure it does not have significant homology to other unintended targets.
6. Primer Design for Probe Template Generation:
- Design PCR primers to amplify the selected specific region from cDNA.
- Incorporate appropriate RNA polymerase promoter sequences (e.g., T7 or SP6) into the primers to allow for in vitro transcription of the antisense RNA probe.
start [label="Start: Design this compound Probe", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
retrieve_seq [label="1. Retrieve Mus musculus\nMsx1, Msx2, this compound mRNA sequences"];
identify_utr [label="2. Identify 3' UTR of this compound"];
align_seq [label="3. Align 3' UTRs of\nMsx1, Msx2, and this compound"];
select_region [label="4. Select unique region\nin this compound 3' UTR (250-800 bp)"];
blast_check [label="5. BLAST selected sequence\nagainst mouse genome"];
design_primers [label="6. Design PCR primers with\nRNA polymerase promoters"];
generate_template [label="7. PCR amplify probe template"];
transcribe_probe [label="8. In vitro transcription of\nantisense RNA probe"];
end [label="Specific this compound Probe", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> retrieve_seq;
retrieve_seq -> identify_utr;
identify_utr -> align_seq;
align_seq -> select_region;
select_region -> blast_check;
blast_check -> design_primers;
design_primers -> generate_template;
generate_template -> transcribe_probe;
transcribe_probe -> end;
}
Caption: Workflow for designing a specific this compound ISH probe.
Protocol 2: High-Stringency In Situ Hybridization
This protocol provides a general framework for performing a high-stringency ISH experiment. All solutions should be prepared with RNase-free water.
1. Tissue Preparation:
- Fix tissue appropriately (e.g., 4% paraformaldehyde).
- Cryoprotect in sucrose and embed in OCT for frozen sections, or process for paraffin embedding.
- Cut sections (10-20 µm) and mount on positively charged slides.
2. Pre-hybridization:
- Rehydrate sections through an ethanol series.
- Permeabilize with Proteinase K (refer to Table 3 for starting conditions).
- Post-fix with 4% PFA.
- Acetylate with acetic anhydride in triethanolamine to reduce non-specific binding.
- Pre-hybridize in hybridization buffer without probe for 1-2 hours at the hybridization temperature.
3. Hybridization:
- Denature the labeled this compound probe (1-5 ng/µL) at 80-85°C for 5 minutes.
- Add the denatured probe to the pre-warmed hybridization buffer.
- Apply the probe mixture to the sections, cover with a coverslip, and incubate overnight in a humidified chamber at the appropriate temperature (refer to Table 1).
4. Post-Hybridization Washes:
- Perform a series of washes with increasing stringency to remove unbound probe (refer to Table 2). A typical high-stringency wash would be 0.2x SSC at 65°C for 30-60 minutes.
5. Immunodetection and Visualization:
- Block non-specific antibody binding (e.g., with blocking serum).
- Incubate with an anti-digoxigenin (or other hapten) antibody conjugated to an enzyme (e.g., alkaline phosphatase or peroxidase).
- Wash to remove unbound antibody.
- Develop the signal using an appropriate chromogenic substrate (e.g., NBT/BCIP for AP or DAB for HRP).
- Counterstain if desired, dehydrate, and mount.
Signaling Pathways and Logical Relationships
Caption: Factors influencing in situ hybridization specificity.
References
- 1. Ten Tips for In Situ Hybridization of Tissue Microarrays | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. labmedicineblog.com [labmedicineblog.com]
- 4. clinicallab.com [clinicallab.com]
- 5. This compound msh homeobox 3 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. This compound msh homeobox 3 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
Technical Support Center: Generating a Viable MSX3 Knockout Mouse
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in generating a viable MSX3 knockout mouse. Given the absence of published reports on successful this compound knockout mouse generation, this guide focuses on anticipating potential issues based on the known functions of the MSX gene family and common challenges in creating knockout models for developmental genes.
Frequently Asked Questions (FAQs)
Q1: Why is generating a viable this compound knockout mouse challenging?
Generating a viable this compound knockout mouse is predicted to be challenging due to several key factors:
-
Critical Role in Embryonic Development: this compound is a homeobox gene that plays a crucial role in the development of the central nervous system, specifically in the dorsal neural tube.[1][2] Disruption of such a fundamental process can lead to severe developmental abnormalities and embryonic lethality.
-
Functional Redundancy: The MSX gene family, which also includes MSX1 and MSX2, exhibits functional redundancy.[3][4][5][6] This means that MSX1 and MSX2 might compensate for the loss of this compound, potentially masking a phenotype or leading to complex and unpredictable developmental outcomes. Studies on double knockouts of Msx1 and Msx2 have shown embryonic lethality, highlighting the critical and sometimes overlapping roles of these genes.[5]
-
Complex Signaling Pathways: this compound is a downstream target of the Bone Morphogenetic Protein (BMP) signaling pathway, which is essential for a multitude of developmental processes.[1][7][8][9] Disrupting this compound could have unforeseen consequences on the intricate network of BMP-regulated events during embryogenesis.
Q2: What are the potential reasons for not obtaining viable homozygous this compound knockout pups?
The most likely reason for the absence of viable homozygous (-/-) this compound knockout pups is embryonic lethality . This is a common outcome when knocking out genes that are essential for development.[10][[“]][12] The timing of lethality can vary, and it is crucial to perform timed matings and embryo analysis to determine the developmental stage at which homozygous mutants are lost.
Other potential, though less likely, reasons include:
-
Sub-viable Phenotype: Homozygous knockout animals may be born but die shortly after birth due to unforeseen complications.
-
Breeding Issues: Heterozygous (+/-) mice may have reduced fertility or other breeding difficulties.
Q3: What is the expected phenotype of an this compound knockout mouse?
Based on its expression pattern and known function, a viable this compound knockout mouse, if obtained, might exhibit defects in the central nervous system. Specifically, abnormalities in the dorsal neural tube, such as defects in the formation of the roof plate and dorsal interneurons, could be anticipated. However, due to functional redundancy with MSX1 and MSX2, a complete loss of this compound alone may not produce a dramatic phenotype.
Q4: Which knockout strategy is recommended for targeting this compound: CRISPR-Cas9 or homologous recombination?
Both CRISPR-Cas9 and homologous recombination in embryonic stem (ES) cells are viable strategies. The choice depends on the specific experimental goals, available resources, and expertise.
-
CRISPR-Cas9: This method is generally faster and more cost-effective for generating a straightforward knockout.[13][14] However, it can have off-target effects and may lead to mosaic founders.
-
Homologous Recombination in ES Cells: This is the traditional "gold standard" and allows for more precise genetic modifications, such as the creation of conditional knockouts.[2][15][16][17] It is a longer and more labor-intensive process.
Given the high probability of embryonic lethality, a conditional knockout approach using the Cre-loxP system, generated via homologous recombination, is highly recommended. This would allow for the deletion of this compound in specific tissues or at specific developmental stages, potentially bypassing embryonic lethality.
Troubleshooting Guides
Troubleshooting Embryonic Lethality
Problem: No homozygous (-/-) pups are observed in the offspring from heterozygous (+/-) intercrosses.
| Potential Cause | Troubleshooting Steps |
| Embryonic Lethality | 1. Timed Matings: Set up timed matings of heterozygous mice and harvest embryos at different embryonic days (e.g., E9.5, E12.5, E15.5, E18.5).2. Embryo Genotyping: Genotype the harvested embryos to determine if homozygous mutants are present at earlier stages.3. Phenotypic Analysis: Carefully examine the homozygous embryos for any developmental abnormalities to pinpoint the cause and timing of lethality. |
| Incorrect Genotyping | 1. Validate Genotyping Protocol: Ensure your PCR or Southern blot protocol can accurately distinguish between wild-type (+/+), heterozygous (+/-), and homozygous (-/-) genotypes. Run control samples of known genotypes.2. Primer/Probe Design: Re-evaluate the design of your primers or probes to ensure they are specific to the targeted allele. |
| Postnatal Lethality | 1. Monitor Newborns: Closely monitor litters for the first few days after birth. Pups may be born but die and are cannibalized by the mother before they can be genotyped. |
Troubleshooting Knockout Generation
Problem: Low efficiency in generating founder mice with the desired knockout allele.
| Potential Cause (CRISPR-Cas9) | Troubleshooting Steps |
| Inefficient gRNA | 1. Design and Test Multiple gRNAs: Design and test the cutting efficiency of several gRNAs in vitro before proceeding to embryo injections.2. Optimize Delivery: Ensure the concentration and quality of the Cas9 protein/mRNA and gRNA are optimal for microinjection. |
| Off-Target Effects | 1. Bioinformatic Analysis: Use online tools to predict and minimize potential off-target sites.2. Whole-Genome Sequencing: For critical applications, consider whole-genome sequencing of founder animals to identify any off-target mutations. |
| Mosaicism | 1. Breed to F1 Generation: Breed founder (F0) animals to wild-type mice and genotype the F1 offspring to confirm germline transmission of the knockout allele. |
| Potential Cause (Homologous Recombination) | Troubleshooting Steps |
| Low Targeting Efficiency | 1. Optimize Electroporation: Optimize the electroporation conditions for your ES cells.2. Vector Design: Ensure the homology arms in your targeting vector are of sufficient length (typically several kilobases).3. ES Cell Quality: Use high-quality, germline-competent ES cells. |
| Incorrectly Targeted Clones | 1. Thorough Screening: Use a combination of PCR and Southern blotting to screen ES cell clones for correct targeting events. |
Data Presentation
Table 1: Comparison of Knockout Generation Methods
| Feature | CRISPR-Cas9 | Homologous Recombination in ES Cells |
| Time to Founder Mice | 3-4 months | 8-12 months |
| Efficiency (Knockout) | High (up to 78% in some studies)[18] | Low (0.1% to undetectable without selection)[18] |
| Efficiency (Knock-in) | Lower for large fragments, though new methods are improving this.[19] | Gold standard for large or complex insertions. |
| Cost | Relatively low | High |
| Off-Target Mutations | A potential concern | Rare |
| Mosaicism in Founders | Common | Not an issue |
| Technical Difficulty | Moderate (microinjection) | High (ES cell culture and manipulation) |
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout Mouse Generation
This protocol provides a general overview. Specific details may need to be optimized for your laboratory.
-
gRNA Design and Synthesis:
-
Design two or more gRNAs targeting a critical exon of the this compound gene using online design tools.
-
Synthesize the gRNAs in vitro.
-
-
Preparation of Injection Mix:
-
Prepare a microinjection mix containing Cas9 mRNA or protein and the synthesized gRNAs in an appropriate injection buffer.
-
-
Microinjection into Zygotes:
-
Harvest fertilized eggs (zygotes) from superovulated female mice.
-
Microinject the CRISPR-Cas9 mix into the pronucleus of the zygotes.
-
-
Embryo Transfer:
-
Transfer the microinjected embryos into the oviducts of pseudopregnant recipient female mice.
-
-
Birth and Weaning of Founder Pups:
-
Allow the surrogate mothers to carry the embryos to term.
-
Wean the resulting pups (F0 generation) at 3-4 weeks of age.
-
-
Genotyping of Founder Mice:
-
Collect tail biopsies from the F0 pups and extract genomic DNA.
-
Use PCR and Sanger sequencing to identify founder animals carrying mutations in the this compound gene.
-
-
Breeding for Germline Transmission:
-
Breed the identified founder mice with wild-type mice to produce the F1 generation.
-
Genotype the F1 offspring to confirm germline transmission of the knockout allele.
-
Protocol 2: Knockout Mouse Generation via Homologous Recombination in ES Cells
-
Targeting Vector Construction:
-
Construct a targeting vector containing a selectable marker (e.g., neomycin resistance gene) flanked by DNA sequences homologous to the regions upstream and downstream of the this compound exon to be deleted.
-
-
ES Cell Culture and Transfection:
-
Culture mouse embryonic stem (ES) cells under conditions that maintain their pluripotency.
-
Introduce the targeting vector into the ES cells via electroporation.
-
-
Selection and Screening of Targeted ES Cell Clones:
-
Select for ES cells that have incorporated the targeting vector by growing them in a medium containing the appropriate selection agent (e.g., G418 for neomycin resistance).
-
Screen the resistant clones by PCR and Southern blot to identify those in which homologous recombination has occurred correctly.
-
-
Blastocyst Injection:
-
Inject the correctly targeted ES cells into the blastocoel of 3.5-day-old mouse embryos (blastocysts).
-
-
Embryo Transfer and Generation of Chimeric Mice:
-
Transfer the injected blastocysts into the uterus of pseudopregnant recipient female mice.
-
The resulting offspring will be chimeras, composed of cells from both the host blastocyst and the injected ES cells.
-
-
Breeding for Germline Transmission:
-
Breed the chimeric mice with wild-type mice.
-
Genotype the offspring to identify those that have inherited the targeted allele from the ES cells.
-
Protocol 3: Mouse Genotyping by PCR and Southern Blot
-
Genomic DNA Extraction:
-
Collect a small piece of tissue (e.g., tail tip, ear punch) from the mouse.
-
Extract genomic DNA using a standard protocol (e.g., proteinase K digestion followed by phenol-chloroform extraction or a commercial kit).
-
-
PCR Genotyping:
-
Design three primers: a forward primer upstream of the targeted region, a reverse primer within the deleted region (for the wild-type allele), and a reverse primer within the selection cassette (for the knockout allele).
-
Perform PCR using the extracted genomic DNA as a template.
-
Analyze the PCR products by agarose gel electrophoresis. The size of the amplified bands will indicate the genotype.
-
-
Southern Blot Genotyping (for confirmation):
-
Digest genomic DNA with a suitable restriction enzyme.
-
Separate the DNA fragments by agarose gel electrophoresis and transfer them to a membrane.
-
Hybridize the membrane with a labeled DNA probe that binds to a region outside the targeted area.
-
The size of the detected fragments will differ between the wild-type and knockout alleles, allowing for definitive genotype confirmation.
-
Mandatory Visualizations
References
- 1. Bone Morphogenetic Protein signaling is required in the dorsal neural folds before neurulation for the induction of spinal neural crest cells and dorsal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of MSX-1 and MSX-2 suggests a molecular basis for functional redundancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Msx1 and Msx2 have shared essential functions in neural crest but may be dispensable in epidermis and axis formation in Xenopus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Concerted action of Msx1 and Msx2 in regulating cranial neural crest cell differentiation during frontal bone development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Concerted action of Msx1 and Msx2 in regulating cranial neural crest cell differentiation during frontal bone development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. journals.biologists.com [journals.biologists.com]
- 9. ojs.utlib.ee [ojs.utlib.ee]
- 10. Rescuing Lethal Phenotypes Induced by Disruption of Genes in Mice: a Review of Novel Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. consensus.app [consensus.app]
- 12. Embryonic Lethality and Fetal Liver Apoptosis in Mice Lacking All Three Small Maf Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Three CRISPR Approaches for Mouse Genome Editing [jax.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Homolgous Recombination & Knockout Mouse [bio.davidson.edu]
- 16. Ingenious Blog | How A Knockout Mouse Is Made [genetargeting.com]
- 17. Overview: Generation of Gene Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. rdworldonline.com [rdworldonline.com]
Technical Support Center: MSX3 Antibody Western Blot Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with non-specific binding of the MSX3 antibody in Western blot experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of this compound?
A1: The theoretical molecular weight of this compound is approximately 22 kDa. However, the observed molecular weight in a Western blot can vary due to post-translational modifications, alternative splicing, or other experimental factors.[1]
Q2: What is the recommended starting dilution for the this compound primary antibody?
A2: A general starting recommendation for a polyclonal this compound antibody is 1.0 µg/ml.[1] However, the optimal concentration should be determined empirically for your specific experimental conditions through a dot blot or a dilution series in a Western blot.[2][3][4]
Q3: What type of samples can be used with the this compound antibody?
A3: The this compound antibody has been validated for use with rat lung lysates.[1] Its performance with other tissues or cell lines should be confirmed by the user.
Q4: What is the known function of this compound?
A4: this compound is a homeobox protein that acts as a transcription factor. It plays a role in the BMP (Bone Morphogenetic Protein) signaling pathway, particularly during the development of the dorsal neural tube.[5][6][7] It can repress the transcription of other genes, such as Msx1, by recruiting histone deacetylases (HDACs) and interacting with transcriptional co-activators like CBP and p300.[8][9]
Troubleshooting Guide: Non-Specific Binding
Non-specific binding in Western blotting can manifest as high background, extra bands, or smeared lanes, making data interpretation difficult. Below are common causes and solutions for non-specific binding when using the this compound antibody.
Issue 1: High Background on the Membrane
High background can obscure the specific signal of your target protein.
| Potential Cause | Recommended Solution | Quantitative Recommendations (if applicable) |
| Inadequate Blocking | Optimize the blocking step. Try different blocking agents (e.g., non-fat dry milk or BSA). For phosphorylated protein detection, BSA is generally preferred.[7] Increase blocking time and/or temperature.[10] Adding a small amount of detergent (e.g., Tween 20) to the blocking buffer can also help.[10] | - Blocking solution concentration: 3-5% non-fat dry milk or BSA in TBST or PBST.[10] - Blocking time: 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[10][11] - Tween 20 concentration in blocking buffer: ~0.05%.[10] |
| Primary or Secondary Antibody Concentration Too High | Titrate both the primary and secondary antibodies to determine the optimal concentration that provides a strong signal with low background.[10][12] A dot blot can be a quick method for this optimization.[2][4] | - Primary Antibody: Start with the manufacturer's recommended dilution (e.g., 1.0 µg/ml for this compound) and perform a dilution series (e.g., 1:500, 1:1000, 1:2000).[1] - Secondary Antibody: A typical starting dilution is 1:1000, but dilutions up to 1:10000 may be necessary.[13] |
| Insufficient Washing | Increase the number and/or duration of wash steps after primary and secondary antibody incubations.[7] Ensure the volume of wash buffer is sufficient to completely cover the membrane.[10] | - Number of washes: 4-5 times.[10] - Duration of washes: 5-15 minutes each with gentle agitation.[7] - Tween 20 in wash buffer: 0.05% - 0.2%.[5] |
| Membrane Drying | Ensure the membrane does not dry out at any stage of the experiment, as this can cause irreversible and non-specific antibody binding.[7][8] | N/A |
| Contaminated Buffers or Equipment | Prepare fresh buffers for each experiment and ensure that all equipment (gel tanks, transfer apparatus, incubation trays) is thoroughly cleaned.[5] | N/A |
Issue 2: Multiple Non-Specific Bands
The appearance of unexpected bands can be due to several factors.
| Potential Cause | Recommended Solution | Quantitative Recommendations (if applicable) |
| Primary Antibody Concentration Too High | Reduce the concentration of the primary antibody. | Perform a dilution series as described in the "High Background" section. |
| Non-Specific Binding of Secondary Antibody | Run a control lane with only the secondary antibody (no primary antibody) to check for non-specific binding. If non-specific bands appear, consider using a pre-adsorbed secondary antibody or a secondary antibody from a different host species. | N/A |
| Protein Degradation | Prepare fresh samples and always include protease inhibitors in your lysis buffer to prevent protein degradation, which can lead to bands at a lower molecular weight. | Use a commercially available protease inhibitor cocktail according to the manufacturer's instructions. |
| Presence of Protein Isoforms or Post-Translational Modifications | Consult the literature to see if this compound is known to have splice variants or common post-translational modifications that could alter its apparent molecular weight. | N/A |
| Too Much Protein Loaded | Reduce the amount of total protein loaded per lane. | For cell lysates, a typical starting range is 20-30 µg per lane. For purified proteins, 10-100 ng is often sufficient. |
Experimental Protocols
Standard Western Blot Protocol
-
Sample Preparation: Lyse cells or tissues in RIPA buffer containing protease inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane in 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.[4]
-
Primary Antibody Incubation: Incubate the membrane with the this compound primary antibody (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3-4 times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Add ECL substrate to the membrane and visualize the signal using a chemiluminescence imaging system.
Dot Blot Protocol for Antibody Optimization
A dot blot is a rapid and cost-effective method to determine the optimal antibody concentration.[2][3]
-
Sample Preparation: Prepare serial dilutions of your protein lysate.
-
Membrane Application: Spot 1-2 µL of each lysate dilution directly onto a small strip of nitrocellulose or PVDF membrane. Allow the spots to dry completely.
-
Blocking: Block the membrane strip in 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane strip with the desired dilution of the this compound primary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane strip three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Perform chemiluminescent detection as you would for a standard Western blot. The optimal antibody concentration will be the one that gives a strong signal for your protein of interest with the lowest background.
Visualizations
References
- 1. MSH/Msx genes | Research Starters | EBSCO Research [ebsco.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Distinct activities of Msx1 and this compound in dorsal neural tube development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The murine homeobox gene Msx-3 shows highly restricted expression in the developing neural tube - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound protein recruits histone deacetylase to down-regulate the Msx1 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound protein recruits histone deacetylase to down-regulate the Msx1 promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: a novel murine homologue of the Drosophila msh homeobox gene restricted to the dorsal embryonic central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound msh homeobox 3 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. This compound msh homeobox 3 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Msx genes are important apoptosis effectors downstream of the Shh/Gli3 pathway in the limb - Research - Institut Pasteur [research.pasteur.fr]
- 13. This compound muscle segment homeobox 3 [Danio rerio (zebrafish)] - Gene - NCBI [ncbi.nlm.nih.gov]
Technical Support Center: Navigating MSX Gene Redundancy
Welcome to the technical support center for researchers working with the MSX gene family. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the experimental challenges arising from the functional redundancy of MSX1, MSX2, and MSX3.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when studying the function of individual MSX genes?
A1: The primary challenge is the significant functional redundancy among MSX family members, particularly between MSX1 and MSX2. They share a common DNA binding consensus site and overlapping expression patterns during embryonic development, which can mask the effect of a single gene knockout.[1] This redundancy means that the loss of one MSX gene can be compensated for by the others, making it difficult to assign specific functions to individual family members.
Q2: How do the expression patterns of MSX1, MSX2, and this compound differ?
A2: While MSX1 and MSX2 have largely overlapping expression patterns in tissues like the developing limbs, neural tube, and craniofacial regions, there are notable differences.[1] MSX1 generally has a broader expression pattern.[1] this compound expression is more restricted, primarily found in the dorsal neural tube.[2] In adult tissues, MSX1 and MSX2 expression is often confined to epithelial-derived structures.[3]
Q3: Are there known differences in the biochemical properties of MSX1 and MSX2?
A3: Yes. Although they bind to a similar DNA consensus site, MSX2 has a higher apparent affinity for DNA compared to MSX1.[1] Conversely, MSX1 is a more potent transcriptional repressor.[1] These differences are attributed to their N-terminal regions.[1] Both can function as transcriptional repressors independently of their consensus DNA binding sites.[1]
Q4: What are the known signaling pathways that regulate MSX gene expression?
A4: MSX genes are known downstream targets of several key signaling pathways, including Bone Morphogenetic Protein (BMP), Wnt, and Fibroblast Growth Factor (FGF) signaling.[4][5] For instance, BMP4 has been shown to induce the expression of MSX genes in various developmental contexts.
Troubleshooting Guides
Designing Gene Knockout Experiments
Issue: Single knockout of Msx1 or Msx2 shows no discernible phenotype in my model system.
-
Possible Cause: Functional redundancy from other MSX family members is likely compensating for the loss of the single gene. Mice with null mutations in either Msx1 or Msx2 alone do not show abnormalities in limb development, but double mutants have severe limb defects.[6]
-
Troubleshooting Steps:
-
Perform Double or Triple Knockouts: To overcome redundancy, it is often necessary to knock out multiple MSX genes simultaneously. The phenotype of Msx1 and Msx2 double knockout mice is significantly more severe than that of single knockouts, revealing their combined roles in development.[6][7]
-
Conditional Knockouts: If a full knockout is lethal, consider a conditional knockout approach using systems like Cre-lox to delete the genes in a tissue-specific or time-specific manner. This can help to dissect their roles in specific developmental processes without causing embryonic lethality.[8]
-
RNAi or Morpholinos: In systems where generating multiple knockouts is challenging, consider using RNA interference (RNAi) or morpholinos to knockdown the expression of multiple MSX genes simultaneously.
-
Issue: Difficulty in interpreting the phenotype of a double Msx1/Msx2 knockout.
-
Possible Cause: The severe and complex phenotypes of double knockouts can make it challenging to pinpoint the precise functions of the genes.
-
Troubleshooting Steps:
-
Allelic Series: Generate an allelic series with varying dosages of Msx1 and Msx2 (e.g., Msx1+/-, Msx2-/-; Msx1-/-, Msx2+/-) to observe gene-dose-dependent effects. This can help to unravel the contribution of each gene to the overall phenotype.[7]
-
Detailed Expression Analysis: Perform in-situ hybridization or immunohistochemistry for a wide range of developmental markers in your knockout animals to identify the specific cell types and signaling pathways that are affected.
-
Rescue Experiments: Attempt to rescue the phenotype by re-introducing one of the MSX genes into the double knockout background. This can help to determine to what extent the functions of the two genes are interchangeable.
-
Analyzing Gene Expression
Issue: RNA-Seq analysis of a single MSX knockout does not show significant changes in downstream target genes.
-
Possible Cause: Redundant MSX family members may be maintaining the expression of target genes.
-
Troubleshooting Steps:
-
Analyze Expression of Other MSX Genes: In your single knockout model, quantify the expression levels of the remaining MSX family members. An upregulation of the other MSX genes could indicate a compensatory mechanism.
-
Perform RNA-Seq on Double/Triple Knockouts: The most effective way to identify the full suite of MSX target genes is to perform RNA-Seq on cells or tissues where all redundant members have been knocked out.
-
ChIP-Seq: Use Chromatin Immunoprecipitation followed by sequencing (ChIP-Seq) to identify the direct binding sites of each MSX protein. This can provide a more direct readout of their target genes than expression analysis alone.
-
Quantitative Data Summary
Table 1: Comparison of MSX1 and MSX2 Biochemical Properties
| Property | MSX1 | MSX2 | Reference |
| DNA Binding Affinity | Lower | Higher | [1] |
| Transcriptional Repression | More Potent | Less Potent | [1] |
| Consensus DNA Binding Site | Shared with MSX2 | Shared with MSX1 | [1] |
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Double Knockout of Msx1 and Msx2 in Mammalian Cells
This protocol provides a general framework for generating Msx1 and Msx2 double knockout cell lines using CRISPR-Cas9.
1. gRNA Design and Cloning:
- Design at least two guide RNAs (gRNAs) targeting early exons of both Msx1 and Msx2 to ensure high knockout efficiency. Use online design tools to minimize off-target effects.
- Synthesize and clone the gRNAs into a suitable Cas9 expression vector (e.g., one containing a selectable marker or a fluorescent reporter).
2. Cell Transfection:
- Co-transfect the Cas9/gRNA plasmids targeting Msx1 and Msx2 into your target cell line using a high-efficiency transfection reagent.
- Include a negative control (scrambled gRNA) and single-gene transfection controls.
3. Selection and Clonal Isolation:
- If using a vector with a selectable marker, apply the appropriate selection agent 48 hours post-transfection.
- If using a fluorescent reporter, use fluorescence-activated cell sorting (FACS) to isolate single cells into 96-well plates.
- Expand the single-cell clones.
4. Genotyping and Validation:
- Extract genomic DNA from the expanded clones.
- Perform PCR amplification of the targeted genomic regions.
- Use Sanger sequencing or a T7 endonuclease I assay to screen for insertions/deletions (indels) that indicate successful knockout.
- Confirm the absence of MSX1 and MSX2 protein expression by Western blot.
Protocol 2: Chromatin Immunoprecipitation (ChIP) for MSX Transcription Factors
This protocol outlines the key steps for performing ChIP to identify the genomic binding sites of MSX proteins.
1. Cell Culture and Cross-linking:
- Grow cells to 80-90% confluency.
- Add formaldehyde to a final concentration of 1% to the culture medium and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
- Quench the reaction by adding glycine to a final concentration of 0.125 M.
2. Cell Lysis and Chromatin Sonication:
- Lyse the cells to isolate the nuclei.
- Resuspend the nuclear pellet and sonicate the chromatin to shear the DNA into fragments of 200-600 bp. The sonication conditions must be optimized for your specific cell type and equipment.
3. Immunoprecipitation:
- Pre-clear the chromatin with Protein A/G beads.
- Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the MSX protein of interest (or a control IgG).
- Add Protein A/G beads to capture the antibody-protein-DNA complexes.
4. Washing and Elution:
- Perform a series of washes to remove non-specifically bound material.
- Elute the immunoprecipitated complexes from the beads and reverse the cross-links by heating.
5. DNA Purification and Analysis:
- Purify the DNA using a standard column-based method.
- The purified DNA can then be analyzed by qPCR to check for enrichment at known target sites or by high-throughput sequencing (ChIP-Seq) for genome-wide analysis.
Visualizations
Signaling Pathways
Caption: Upstream signaling pathways regulating MSX gene expression.
Experimental Workflow
Caption: Experimental workflow for dissecting MSX gene redundancy.
Logical Relationships
Caption: Functional relationship within the MSX gene family.
References
- 1. Comparison of MSX-1 and MSX-2 suggests a molecular basis for functional redundancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential impact of MSX1 and MSX2 homeogenes on mouse maxillofacial skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The human homeobox genes MSX-1, MSX-2, and MOX-1 are differentially expressed in the dermis and epidermis in fetal and adult skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Concerted action of Msx1 and Msx2 in regulating cranial neural crest cell differentiation during frontal bone development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Msx1 and Msx2 in limb mesenchyme modulate digit number and identity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MSX3 Compound Dosage for Behavioral Studies in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of compounds targeting the MSX3 protein for behavioral studies in mice. Given the novelty of direct this compound modulators in behavioral research, this guide synthesizes best practices in in vivo pharmacology with the known biological functions of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its relevance to behavioral studies?
A1: this compound (Msh homeobox 3) is a transcription factor belonging to the muscle segment homeobox gene family.[1] In the central nervous system, this compound expression is primarily found in the dorsal neural tube during development.[1] Recent research has highlighted a crucial role for this compound in regulating microglia polarization, promoting a shift towards the anti-inflammatory M2 phenotype.[2] This function makes this compound a compelling target for studying behaviors related to neuroinflammation, which is implicated in a wide range of neurological and psychiatric disorders. Modulation of this compound could potentially influence behaviors associated with conditions like multiple sclerosis, Alzheimer's disease, and major depressive disorder.
Q2: Are there any established this compound-targeting compounds for in vivo use?
A2: As of late 2025, there are no commercially available, well-characterized small molecule compounds that directly and selectively target the this compound protein for in vivo behavioral studies. Research has proposed the potential use of therapeutic molecules like TAT-MSX3 fusion peptides to penetrate the blood-brain barrier and modulate microglia in situ.[2] Researchers should be aware of a compound named "MSX-3," which is an adenosine A2A receptor antagonist and is not a modulator of the this compound gene or protein.[3][4] The information provided here is intended to serve as a guide for researchers developing and characterizing novel this compound-targeting compounds.
Q3: What is a recommended starting dose for a novel this compound compound in mice?
A3: For a novel compound with unknown in vivo efficacy and toxicity, a conservative approach is essential. A thorough literature review for compounds with similar mechanisms or structures is recommended. If no data is available, a dose-finding study is critical.[5][6] A reasonable starting point for a dose-response study could be in the range of 1 to 10 mg/kg, administered via a common route such as intraperitoneal (IP) injection.[7] It is crucial to include a vehicle control group and to escalate the dose cautiously while monitoring for any adverse effects.[7]
Q4: How should I prepare a novel this compound compound for administration?
A4: The preparation method will depend on the physicochemical properties of your specific compound. For peptide-based compounds like a potential TAT-MSX3, sterile saline or phosphate-buffered saline (PBS) are common vehicles. For small molecules, solubility can be a challenge. A common starting point is to attempt dissolution in sterile saline or PBS. If the compound has poor aqueous solubility, a small amount of a solubilizing agent such as DMSO (typically not exceeding 5-10% of the final volume) followed by dilution with saline or PBS may be necessary.[8] It is imperative to administer a vehicle-only control group to account for any behavioral effects of the vehicle itself.
Q5: What are the key considerations for choosing a route of administration?
A5: The choice of administration route depends on the desired pharmacokinetic profile and the properties of the compound.
-
Intraperitoneal (IP) Injection: Often used for initial studies due to its relative ease and rapid absorption, leading to systemic effects.
-
Oral Gavage (PO): Mimics the clinical route of administration for many drugs but may have lower bioavailability due to first-pass metabolism.
-
Subcutaneous (SC) Injection: Generally results in slower, more sustained absorption compared to IP injection.
-
Intravenous (IV) Injection: Provides 100% bioavailability and rapid onset of action but can be technically challenging in mice.
-
Intracerebroventricular (ICV) Injection: Bypasses the blood-brain barrier to deliver the compound directly to the central nervous system, but it is an invasive surgical procedure.
For a novel this compound compound intended to act on the central nervous system, initial studies might compare IP and SC routes. If blood-brain barrier penetration is a concern, ICV administration in a pilot study could confirm central activity.
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| No observable behavioral effect | - Insufficient Dose: The administered dose may be too low to reach the therapeutic threshold. - Poor Bioavailability: The compound may not be well-absorbed or may be rapidly metabolized. - Blood-Brain Barrier Penetration: The compound may not effectively cross the blood-brain barrier. - Timing of Behavioral Testing: The behavioral test may be conducted at a time point that does not coincide with the peak effect of the compound. - Habituation: Mice may be habituated to the testing environment.[7] | - Conduct a Dose-Response Study: Test a wider range of doses (e.g., 1, 5, 10, 25, 50 mg/kg).[7] - Change Administration Route: Consider a route with higher bioavailability, such as switching from oral gavage to IP injection.[7] - Assess CNS Penetration: If possible, measure the concentration of the compound in the brain tissue at various time points after administration. - Perform a Time-Course Study: Measure the behavioral response at different times after administration (e.g., 15, 30, 60, 120 minutes) to determine the optimal testing window.[7] - Ensure Proper Acclimatization: Acclimate mice to the testing room but avoid over-exposure to the testing apparatus before the experiment.[7] |
| High variability in behavioral responses | - Genetic Variation: Differences in mouse strain, sex, and individual genetics can influence drug response. - Environmental Stressors: Inconsistent handling, noise, or lighting can impact behavior.[7] - Inconsistent Drug Administration: Variations in injection volume or technique can lead to variable dosing. | - Standardize Animal Model: Use mice of the same strain, sex, and age.[7] - Control the Environment: Maintain a consistent and controlled experimental environment (e.g., light cycle, temperature, noise levels).[7] - Standardize Procedures: Ensure all experimental procedures, including compound preparation and administration, are standardized and performed consistently.[7] |
| Adverse effects observed (e.g., sedation, stereotypy, seizures) | - Dose is too high: The administered dose may be toxic.[7] - Off-target effects: The compound may be interacting with other receptors or pathways. | - Reduce the Dose: Immediately lower the dose in subsequent experiments.[7] - Establish a Maximum Tolerated Dose (MTD): Conduct a study to determine the highest dose that can be administered without causing significant adverse effects.[6][8] - In Vitro Profiling: If possible, screen the compound against a panel of receptors and enzymes to identify potential off-target activities. |
| Unexpected behavioral outcomes (e.g., anxiogenic instead of anxiolytic effects) | - Dose-dependent effects: Some compounds have biphasic effects, where low and high doses produce opposite outcomes. - Complex biological function of the target: this compound's role in the adult brain is not fully elucidated, and its modulation may have unforeseen consequences on behavior. | - Expand the Dose-Response Study: Test a wider range of doses, including very low doses, to check for a biphasic response. - Broaden Behavioral Phenotyping: Utilize a battery of behavioral tests to get a more comprehensive picture of the compound's effects. |
Quantitative Data Summary
The following tables provide general guidelines for compound administration in mice and should be adapted based on the specific characteristics of the this compound compound being tested.
Table 1: Recommended Maximum Administration Volumes for Adult Mice
| Route of Administration | Acceptable Maximum Volume (mL/kg) | Recommended Needle Gauge |
| Oral Gavage (PO) | 10 | 20-22 G (flexible) |
| Subcutaneous (SC) | 10 | 25-27 G |
| Intraperitoneal (IP) | 10 | 25-27 G |
| Intramuscular (IM) | 0.05 (per site) | 27-30 G |
| Intravenous (IV) - Bolus | 5 | 27-30 G |
Data compiled from established institutional animal care and use committee (IACUC) guidelines.[9][10]
Table 2: Example Dose-Response Study Design for a Novel this compound Compound
| Group | Treatment | Dose (mg/kg) | Route of Administration | Number of Animals per Group |
| 1 | Vehicle | - | IP | 8-10 |
| 2 | This compound Compound | 1 | IP | 8-10 |
| 3 | This compound Compound | 5 | IP | 8-10 |
| 4 | This compound Compound | 10 | IP | 8-10 |
| 5 | This compound Compound | 25 | IP | 8-10 |
Experimental Protocols
Protocol 1: Dose-Response and Time-Course Pilot Study
-
Objective: To determine the optimal dose and time of peak effect for the this compound compound.
-
Animals: Male C57BL/6J mice, 8-10 weeks old.
-
Compound Preparation: Prepare the this compound compound and vehicle solution as described in the FAQs.
-
Procedure:
-
Divide mice into groups for each dose and a vehicle control.
-
Administer a single dose of the compound or vehicle via the chosen route (e.g., IP).
-
At different time points post-injection (e.g., 15, 30, 60, 120 minutes), assess a simple, robust behavioral measure (e.g., locomotor activity in an open field).[5]
-
Record locomotor activity for a set duration (e.g., 15 minutes).[7]
-
Thoroughly clean the apparatus between each mouse.[7]
-
-
Data Analysis: Analyze the data to identify the dose that produces the desired effect with the highest magnitude and the time point at which this effect is maximal.
Protocol 2: Open Field Test for Locomotor Activity and Anxiety-Like Behavior
-
Objective: To assess the effect of the this compound compound on general locomotor activity and anxiety-like behavior.
-
Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the test.[5]
-
Administration: Administer the predetermined optimal dose of the this compound compound or vehicle at the optimal time before the test, as determined in the pilot study.
-
Procedure:
-
Gently place the mouse in the center of a clean open field arena (e.g., 40x40x40 cm).
-
Record the mouse's activity for 10-15 minutes using a video tracking system.[5]
-
-
Data Analysis: Analyze parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency. A decrease in the time spent in the center is often interpreted as an anxiogenic-like effect, while an increase can indicate an anxiolytic-like effect.
Visualizations
Caption: Simplified signaling pathway of this compound activation via BMP signaling.
Caption: Experimental workflow for optimizing this compound compound dosage.
Caption: Logical workflow for troubleshooting common experimental issues.
References
- 1. This compound: a novel murine homologue of the Drosophila msh homeobox gene restricted to the dorsal embryonic central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Switches Microglia Polarization and Protects from Inflammation-Induced Demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of the adenosine A2A receptor antagonist MSX-3 on motivational disruptions of maternal behavior induced by dopamine antagonism in the early postpartum rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of the adenosine A2A receptor antagonist MSX-3 on motivational disruptions of maternal behavior induced by dopamine antagonism in the early postpartum rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
issues with MSX3 compound solubility and stability in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the solubility and stability of the MSX3 compound. Our aim is to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Is the this compound compound considered to have poor water solubility?
A1: No, this compound is a phosphate ester prodrug of MSX-2 and is designed to be water-soluble.[1] Published data indicates that its solubility in water is greater than 5 mg/mL at 60 °C. However, issues can still arise depending on the specific experimental conditions, such as the choice of buffer, pH, and temperature.
Q2: What is the primary solvent recommended for dissolving this compound?
A2: High-purity water is the primary recommended solvent for this compound. For cell-based assays, sterile, nuclease-free water or an appropriate buffer system (e.g., phosphate-buffered saline) should be used.
Q3: I observed a slight cloudiness in my freshly prepared this compound solution. Is this normal?
A3: A slight, transient cloudiness may be observed upon initial dissolution of this compound. Gentle warming of the solution can aid in achieving a clear solution. If the cloudiness persists, it may indicate a solubility or stability issue.
Q4: What are the recommended storage conditions for this compound powder and stock solutions?
A4: The solid form of this compound should be stored at -20°C and protected from light, as it is noted to be photosensitive and air-sensitive. For short-term storage of stock solutions (days to weeks), 0-4°C is recommended. For long-term storage (months to years), it is best to store aliquots at -20°C.[2]
Q5: How does pH affect the stability of this compound in solution?
A5: As a phosphate ester, the stability of this compound can be pH-dependent. At acidic pH, it may be more susceptible to hydrolysis, leading to the conversion to its active form, MSX-2.[3] It is advisable to maintain the pH of the solution within a neutral range (pH 6.5-7.5) for optimal stability, unless the experimental protocol requires otherwise.
Troubleshooting Guides
Issue 1: Precipitation Observed in Aqueous Buffer
Problem: You have prepared a stock solution of this compound in water, but upon dilution into your aqueous experimental buffer, you observe precipitation.
Possible Causes & Solutions:
-
Buffer Composition: Certain salts or components in your buffer may be interacting with this compound, reducing its solubility.
-
Troubleshooting Step: Prepare a small test solution of this compound in your buffer at the final desired concentration. If precipitation occurs, try a different buffer system.
-
-
Concentration Exceeds Solubility Limit: While this compound is water-soluble, its solubility may be lower in your specific buffer compared to pure water.
-
Troubleshooting Step: Reduce the final concentration of this compound in your experiment.
-
-
Temperature Effects: A decrease in temperature upon dilution into a cooler buffer can sometimes cause a compound to precipitate.
-
Troubleshooting Step: Ensure your buffer is at room temperature or the intended experimental temperature before adding the this compound stock solution.
-
Issue 2: Inconsistent Results or Loss of Activity Over Time
Problem: You are observing a decrease in the expected biological activity of your this compound solution in your experiments, or your results are not reproducible.
Possible Causes & Solutions:
-
Compound Degradation: this compound may be degrading in your solution due to factors like pH, temperature, or light exposure.
-
Troubleshooting Step:
-
Prepare fresh stock solutions for each experiment.
-
Protect your solutions from light by using amber vials or covering them with foil.
-
Maintain the recommended storage conditions.
-
Perform a stability study to assess the degradation of this compound under your specific experimental conditions (see Experimental Protocols section).
-
-
-
Hydrolysis to MSX-2: As a prodrug, this compound can be converted to the active compound MSX-2 by phosphatases.[1] If your experimental system (e.g., cell culture media with serum) contains these enzymes, the concentration of this compound will decrease over time.
-
Troubleshooting Step: Analyze your sample over time using a suitable analytical method like HPLC to monitor the concentrations of both this compound and MSX-2.
-
Quantitative Data Summary
The following tables summarize key solubility and stability parameters for this compound.
| Solvent | Temperature (°C) | Reported Solubility | Reference |
| Water | 60 | > 5 mg/mL |
Table 1: Reported Solubility of this compound.
| Storage Condition | Form | Recommended Temperature | Additional Notes | Reference |
| Long-term | Solid | -20°C | Protect from light and air | |
| Short-term | Solution | 0 - 4°C | [2] | |
| Long-term | Solution | -20°C | [2] |
Table 2: Recommended Storage Conditions for this compound.
Experimental Protocols
Protocol 1: Determination of this compound Solubility in a Novel Buffer
Objective: To determine the kinetic solubility of this compound in a specific aqueous buffer.
Methodology:
-
Prepare a 10 mM stock solution of this compound in high-purity, anhydrous DMSO.[4]
-
In a series of clear microcentrifuge tubes, add increasing volumes of the this compound stock solution to your test buffer to achieve a range of final concentrations (e.g., 1 µM to 100 µM).
-
Ensure the final DMSO concentration is consistent across all samples and is below a level that would affect your assay (typically ≤ 0.5%).[4]
-
Incubate the samples at the desired experimental temperature for a set period (e.g., 2 hours).
-
Visually inspect each tube for any signs of precipitation against a dark background.
-
For a more quantitative assessment, the samples can be analyzed by nephelometry or by centrifuging the tubes and measuring the concentration of the supernatant using a validated analytical method like HPLC-UV.
Protocol 2: Assessment of this compound Stability in Solution
Objective: To evaluate the stability of this compound in a specific solution over time under defined conditions.
Methodology:
-
Prepare a solution of this compound in the test solution (e.g., cell culture medium) at the desired final concentration.
-
Divide the solution into several aliquots in appropriate vials.
-
Store the vials under the conditions you wish to test (e.g., 37°C, room temperature, protected from light).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot and immediately analyze it using a stability-indicating analytical method such as High-Performance Liquid Chromatography (HPLC).[5][6]
-
The HPLC method should be able to separate this compound from its potential degradants, including MSX-2.
-
Quantify the peak area of this compound at each time point to determine the percentage of the compound remaining relative to the initial time point (T=0).
-
A significant decrease in the peak area of this compound over time indicates instability under the tested conditions.
Visualizations
Caption: Workflow for assessing this compound solubility and stability.
Caption: Troubleshooting logic for common this compound issues.
References
- 1. MSX-3 - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. Study of stability of methotrexate in acidic solution spectrofluorimetric determination of methotrexate in pharmaceutical preparations through acid-catalyzed degradation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Measuring MSX3 to MSX-2 Conversion In Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on accurately measuring the in vivo conversion of the prodrug MSX3 to its active metabolite, MSX-2. The following sections offer detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure reliable and reproducible results.
FAQS: Key Questions on this compound Prodrug Conversion Analysis
Q1: What is the primary challenge when measuring the conversion of this compound to MSX-2 in biological samples?
The main challenge is the ex vivo conversion of the this compound prodrug to the active MSX-2 metabolite after sample collection.[1] This enzymatic or chemical conversion can occur in blood, plasma, or tissue homogenates, leading to an inaccurate overestimation of MSX-2 and underestimation of this compound concentrations that were present in the body at the time of sampling.[2]
Q2: What are the recommended analytical methods for quantifying this compound and MSX-2?
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the simultaneous quantification of this compound and MSX-2 in biological matrices.[1][3] This technique offers high sensitivity and selectivity, allowing for accurate measurement of both the prodrug and its active metabolite.[3][4] High-Performance Liquid Chromatography (HPLC) with UV or other detectors can also be used, but may lack the sensitivity and specificity of LC-MS/MS.[4]
Q3: How can I prevent the ex vivo conversion of this compound during sample collection and handling?
To minimize ex vivo conversion, it is crucial to implement stabilization protocols immediately upon sample collection.[1][2] Key strategies include:
-
Temperature Control: Keep samples on ice at all times.[2]
-
pH Adjustment: Acidifying the sample, for instance with citric acid, can help to inhibit certain enzymatic activities.[2]
-
Enzyme Inhibitors: For ester-based prodrugs, the use of esterase inhibitors like sodium fluoride (NaF) in collection tubes is highly recommended.[1]
Q4: Which animal models are suitable for studying this compound to MSX-2 conversion?
The choice of animal model is critical and depends on the metabolic pathways involved in the conversion of this compound. Commonly used models in pharmacokinetic studies include mice, rats, and monkeys.[5][6] For prodrugs activated by enzymes that show significant species differences between humans and preclinical models, humanized transgenic mice expressing human drug-metabolizing enzymes can be invaluable.[7]
Q5: What pharmacokinetic parameters should be evaluated?
A comprehensive pharmacokinetic (PK) study should determine key parameters for both this compound and MSX-2.[8] This includes Absorption, Distribution, Metabolism, and Excretion (ADME).[9] Important PK parameters to measure from plasma concentration-time profiles include:
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
Troubleshooting Guide
This guide addresses common issues encountered during the in vivo analysis of this compound to MSX-2 conversion.
| Problem | Potential Cause | Recommended Solution |
| High variability in MSX-2 concentrations between replicate samples. | Inconsistent sample handling leading to variable ex vivo conversion. | Strictly adhere to a standardized and validated sample collection and processing protocol. Ensure immediate cooling and addition of stabilizers to all samples.[1][2] |
| This compound concentrations are below the limit of quantification (BLQ), even at early time points. | Rapid in vivo conversion of this compound to MSX-2. | Optimize the dosing and sampling schedule to include earlier time points post-administration. Increase the sensitivity of the analytical method if possible. |
| Poor recovery of this compound and MSX-2 from the biological matrix. | Inefficient extraction method. | Optimize the protein precipitation and/or liquid-liquid extraction or solid-phase extraction (SPE) method.[3] Test different solvents and pH conditions. |
| Matrix effects are interfering with LC-MS/MS quantification. | Co-eluting endogenous components from the biological sample are suppressing or enhancing the ionization of this compound or MSX-2. | Improve the chromatographic separation to better resolve the analytes from interfering matrix components.[3] Employ the use of stable isotope-labeled internal standards for both this compound and MSX-2. |
| Inconsistent results between different preclinical studies. | Species differences in the enzymes responsible for the conversion of this compound.[5] | Characterize the metabolic pathways of this compound in vitro using liver microsomes from different species, including humans, to select the most appropriate animal model for in vivo studies.[7] |
Experimental Protocols
Protocol 1: In Vivo Sample Collection and Stabilization for Pharmacokinetic Analysis
This protocol outlines the critical steps for collecting blood samples from a rodent model to minimize ex vivo conversion of this compound.
Materials:
-
This compound formulated for in vivo administration
-
Rodent model (e.g., Sprague-Dawley rats)
-
Dosing vehicle
-
Blood collection tubes pre-treated with an anticoagulant (e.g., K2EDTA) and an esterase inhibitor (e.g., sodium fluoride), stored on ice.
-
Pipettes and tips
-
Centrifuge (refrigerated)
-
Cryovials for plasma storage
-
Dry ice and -80°C freezer
Procedure:
-
Administer this compound to the animals at the desired dose and route (e.g., intravenous or oral).
-
At predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours), collect blood samples (typically via tail vein or cardiac puncture for a terminal sample) directly into the pre-chilled, stabilized collection tubes.
-
Gently invert the tubes several times to ensure proper mixing of the blood with the anticoagulant and stabilizer.
-
Keep the blood samples on ice until centrifugation.
-
Within 30 minutes of collection, centrifuge the samples at 4°C (e.g., 2,000 x g for 10 minutes) to separate the plasma.
-
Carefully aspirate the plasma supernatant and transfer it to labeled cryovials.
-
Immediately freeze the plasma samples on dry ice and then transfer them to a -80°C freezer for storage until analysis.
dot
Caption: Workflow for blood sample collection and processing.
Protocol 2: Quantification of this compound and MSX-2 in Plasma by LC-MS/MS
This protocol provides a general workflow for the bioanalysis of this compound and MSX-2 in plasma samples.
Materials:
-
Frozen plasma samples containing this compound and MSX-2
-
Internal standards (IS) for this compound and MSX-2 (preferably stable isotope-labeled)
-
Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)
-
HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer
-
Appropriate HPLC column (e.g., C18)
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
-
96-well plates or autosampler vials
Procedure:
-
Sample Thawing: Thaw the plasma samples on ice.
-
Sample Preparation:
-
Pipette a small volume of plasma (e.g., 50 µL) into a 96-well plate.
-
Add the internal standard solution.
-
Add the protein precipitation solvent (typically at a 3:1 or 4:1 ratio to the plasma volume).
-
Vortex the plate to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or autosampler vials for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Perform chromatographic separation of this compound, MSX-2, and their internal standards using a suitable gradient elution.
-
Detect and quantify the analytes using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound, MSX-2, and their IS should be optimized beforehand.
-
-
Data Analysis:
-
Integrate the peak areas for this compound, MSX-2, and their respective internal standards.
-
Calculate the peak area ratios of the analytes to their internal standards.
-
Construct a calibration curve using standards of known concentrations and determine the concentrations of this compound and MSX-2 in the unknown samples by interpolation.
-
dot
Caption: Bioanalytical workflow for this compound and MSX-2.
Quantitative Data Summary
The following tables should be populated with your experimental data to facilitate easy comparison and interpretation of the pharmacokinetic profiles of this compound and MSX-2.
Table 1: Plasma Concentration of this compound and MSX-2 Over Time
| Time (hours) | Mean this compound Concentration (ng/mL) ± SD | Mean MSX-2 Concentration (ng/mL) ± SD |
| 0.083 | ||
| 0.25 | ||
| 0.5 | ||
| 1 | ||
| 2 | ||
| 4 | ||
| 8 | ||
| 24 |
Table 2: Key Pharmacokinetic Parameters for this compound and MSX-2
| Parameter | This compound | MSX-2 |
| Cmax (ng/mL) | ||
| Tmax (hr) | ||
| AUC (0-t) (ng*hr/mL) | ||
| t1/2 (hr) | ||
| CL (L/hr/kg) | ||
| Vd (L/kg) |
References
- 1. Overcoming challenges associated with the bioanalysis of an ester prodrug and its active acid metabolite [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Mouse Models in Drug Discovery | Taconic Biosciences [taconic.com]
- 7. Humanized Transgenic Mouse Models for Drug Metabolism and Pharmacokinetic Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Addressing Motor Side Effects of MSX3 Compound Administration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the MSX3 compound. The information is designed to help users identify, understand, and manage potential motor side effects during experimental administration.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the this compound compound?
A1: this compound is a selective antagonist of the adenosine A2A receptor. It is a water-soluble prodrug of MSX-2. In the central nervous system, particularly within the basal ganglia, A2A receptors are densely expressed on striatopallidal neurons (the "indirect pathway"). These receptors form heteromers with and have opposing effects to dopamine D2 receptors. By blocking the A2A receptor, this compound can potentiate D2 receptor signaling, which is a key mechanism for modulating motor activity.[1][2][3]
Q2: What are the expected motor effects of this compound administration in a healthy/wild-type animal model?
A2: In a healthy animal, antagonism of A2A receptors is expected to produce motor-stimulating effects. This is due to the potentiation of dopamine D2 receptor signaling in the indirect pathway of the basal ganglia. Researchers may observe increased locomotor activity. The selective deletion of A2A receptors in forebrain neurons has been shown to abolish the motor stimulant effects of A2A antagonists.[4]
Q3: Can this compound administration cause adverse motor effects or side effects?
A3: While primarily investigated for its ability to reverse motor deficits, high doses or specific experimental conditions could potentially lead to hyperkinesia (excessive movement) or dyskinesia (abnormal, involuntary movements). In clinical trials with other A2A antagonists for Parkinson's disease, an increase in dyskinesia was sometimes reported when the drug was added to an existing levodopa regimen.[5][6]
Q4: How does this compound interact with dopaminergic compounds like L-DOPA?
A4: this compound is expected to have a synergistic effect with dopaminergic compounds. Preclinical studies on A2A antagonists have shown they enhance the motor benefits of L-DOPA.[3][7] However, this potentiation can also lead to an exacerbation of L-DOPA-induced dyskinesia in some cases.[5]
Q5: Are there any known non-motor side effects of selective A2A antagonists that I should be aware of?
A5: While the focus here is on motor effects, it's worth noting that A2A receptors are present in other tissues. Potential side effects noted in the broader class of A2A antagonists include sleep disturbances.[8] One A2A antagonist, tozadenant, was discontinued in clinical trials due to cases of agranulocytosis, a serious blood disorder, though this is not a common class effect.[8]
Troubleshooting Guide: Motor Side Effects
This guide is designed to help you troubleshoot common motor-related observations during your experiments with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Hyper-locomotion or Excessive Motor Activity | This may be an expected pharmacological effect of A2A antagonism, especially at higher doses. | 1. Dose-Response Analysis: Perform a dose-response study to determine the optimal dose for the desired therapeutic effect with minimal hyper-locomotion. 2. Time-Course Evaluation: Assess motor activity at various time points post-administration to identify the peak effect window. 3. Control Groups: Ensure you are comparing against a vehicle-treated control group to confirm the effect is drug-related. |
| Dyskinesia (e.g., writhing, twisting, abnormal limb or head movements) | This is more likely to occur when this compound is co-administered with a dopaminergic agent like L-DOPA. It may also occur at very high doses of this compound alone. | 1. Adjust L-DOPA Dose: If co-administering, consider reducing the L-DOPA dosage. Studies suggest that adding an A2A antagonist may allow for a reduction in L-DOPA while maintaining efficacy.[6] 2. Adjust this compound Dose: Titrate the this compound dose downwards to find a balance between the desired effect and the dyskinetic side effect. 3. Quantitative Assessment: Use the Abnormal Involuntary Movement Scale (AIMS) for rodents to objectively score the severity of dyskinesia. |
| Lack of Expected Motor Effect | The dose of this compound may be too low, or there may be issues with compound stability or administration. | 1. Verify Compound Integrity: Ensure the compound has been stored correctly and the formulation is stable. 2. Confirm Administration: Double-check the administration route and technique to ensure proper delivery. 3. Increase Dose: Systematically increase the dose of this compound to determine if a therapeutic threshold can be reached. |
| Variable Motor Response Between Animals | Genetic variability, differences in metabolism, or stress levels can contribute to varied responses. | 1. Standardize Acclimation: Ensure all animals have a sufficient and consistent acclimation period before testing to minimize stress.[9][10] 2. Control for Sex and Age: Use animals of the same sex and a consistent age range to reduce biological variability. 3. Increase Sample Size: A larger number of animals per group can help to overcome individual variability and achieve statistical significance. |
Quantitative Data Summary
Direct quantitative data on the adverse motor effects of this compound is limited in publicly available literature. The table below summarizes findings from clinical trials of other selective A2A antagonists in the context of Parkinson's Disease, which can serve as a reference.
| Compound | Study Context | Key Motor Finding | Quantitative Result |
| Istradefylline | Adjunct to L-DOPA in Parkinson's Disease patients | Reduction in "OFF" time | ~10-20% reduction in daily "OFF" time duration.[5] |
| Effect on Dyskinesia | More patients experienced dyskinesia compared to placebo, but it extended "ON" time without troublesome dyskinesia in most studies.[5] | ||
| Preladenant | Adjunct to L-DOPA in Parkinson's Disease patients | Reduction in "OFF" time | 5 and 10 mg doses reduced "OFF" time by ~25-30%.[5] |
| Effect on Dyskinesia | Dyskinesia was reported in 9-13% of patients on preladenant, compared to 13% in the placebo group.[5] | ||
| Tozadenant | Adjunct to L-DOPA in Parkinson's Disease patients | Reduction in "OFF" time | 120, 180, and 240 mg doses each reduced daily "OFF" time by ~25%.[5] |
| Effect on Dyskinesia | A dose-dependent increase in patients reporting dyskinesia was observed (up to 20% at higher doses).[5] |
Visualizations: Pathways and Workflows
Signaling Pathway
Caption: A2A and D2 receptor signaling converge on adenylyl cyclase.
Experimental Workflow
Caption: Logical steps for addressing motor side effects of this compound.
Experimental Protocols
Rotarod Test for Motor Coordination and Balance
-
Purpose: To assess motor coordination, balance, and motor learning in rodents.
-
Apparatus: An automated rotarod unit with a textured rod, typically divided into lanes for testing multiple animals simultaneously.
-
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the trial begins.[9][10]
-
Training/Habituation (Optional but Recommended): Place the mouse on the stationary rod for 60 seconds. Some protocols include a short session at a low, constant speed (e.g., 4-5 RPM) for 1-2 minutes on the day before testing.[9]
-
Testing Trial:
-
Place the mouse on the rod, facing away from the direction of rotation.
-
Begin the trial. A common protocol uses an accelerating rod, starting at a low speed (e.g., 4 RPM) and accelerating to a high speed (e.g., 40 RPM) over a set period (e.g., 300 seconds).[9][11]
-
The trial for an individual mouse ends when it falls off the rod or after it clings to the rod and completes a full passive rotation.
-
-
Data Collection: Record the latency to fall (in seconds) and the rotation speed at the time of the fall.
-
Inter-Trial Interval (ITI): Return the mouse to its home cage for a rest period (e.g., 15 minutes) between trials.[10][11]
-
Repetitions: Typically, 3 trials are performed per animal, and the average latency to fall is used for analysis.
-
Cleaning: Thoroughly clean the apparatus with 70% ethanol between animals to remove olfactory cues.[11]
-
Open Field Test for Locomotor Activity
-
Purpose: To assess general locomotor activity and anxiety-like behavior (thigmotaxis).
-
Apparatus: A square or circular arena (e.g., 40x40 cm for mice) with high walls to prevent escape, typically made of a non-reflective material.[12] An overhead camera is used for automated tracking.
-
Procedure:
-
Acclimation: Acclimate the animal to the testing room for at least 30-60 minutes.
-
Trial Initiation: Gently place the mouse in the center or along one wall of the open field arena. The placement should be consistent across all animals.
-
Testing Period: Allow the mouse to explore the arena freely for a set duration, typically 5 to 30 minutes.[12][13]
-
Data Collection (Automated): A video tracking system records and analyzes several parameters:
-
Total Distance Traveled: A measure of overall locomotor activity.
-
Time Spent in Center vs. Periphery: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).
-
Rearing Frequency: Number of times the animal stands on its hind limbs.
-
Velocity: The speed of movement.
-
-
Cleaning: Clean the arena thoroughly with 70% ethanol between each animal.[14]
-
Cylinder Test for Forelimb Asymmetry
-
Purpose: To assess forelimb use asymmetry, particularly after a unilateral brain lesion, but also useful for detecting drug-induced limb preference.[15]
-
Apparatus: A transparent glass or plexiglass cylinder, wide enough for the animal to turn around but not so wide that it discourages wall exploration (e.g., 9 cm diameter for mice, 20 cm for rats).[16][17]
-
Procedure:
-
Acclimation: No pre-training is required, but animals should be acclimated to the room.
-
Trial Initiation: Place the animal into the cylinder.
-
Observation Period: Record the animal's behavior with a camera for a period of 2-5 minutes.[15][18] Mirrors may be placed strategically to allow a 360-degree view.[17]
-
Data Collection (Scoring): A blinded observer scores the video recordings. Count the number of independent, weight-bearing wall contacts made with:
-
The left forelimb.
-
The right forelimb.
-
Both forelimbs simultaneously.
-
-
Analysis: Calculate the percentage of use for each forelimb. A common formula to calculate asymmetry is:
-
(% Contralateral Paw Use) = (Contralateral Touches) / (Total Touches) * 100
-
An asymmetry score can also be calculated: (Non-impaired limb touches - Impaired limb touches) / (Total touches).[16]
-
-
Cleaning: Clean the cylinder thoroughly between animals.
-
References
- 1. Adenosine A2A receptors and basal ganglia physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenosine A2A receptors and basal ganglia physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine A2A receptor antagonists exert motor and neuroprotective effects by distinct cellular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenosine 2A Receptor Antagonists for the Treatment of Motor Symptoms in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A2A Receptor Antagonism and Dyskinesia in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rotarod-Test for Mice [protocols.io]
- 10. mmpc.org [mmpc.org]
- 11. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 12. grokipedia.com [grokipedia.com]
- 13. Open field test for mice [protocols.io]
- 14. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 15. scantox.com [scantox.com]
- 16. Cylinder Test in Rodent Models of Stroke - Ace Therapeutics [acetherapeutics.com]
- 17. Cylinder test in rats [protocols.io]
- 18. Animal behavioural test - Sensory motor function - Cylinder test (Limb asymmetry use) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
Validation & Comparative
A Comparative Functional Analysis of MSX1, MSX2, and MSX3 Genes for Researchers and Drug Development Professionals
An in-depth examination of the functional nuances of the MSX gene family—MSX1, MSX2, and MSX3—reveals both overlapping and distinct roles in embryonic development and cellular regulation. This guide provides a comparative analysis of their functions, supported by experimental data, to inform research and therapeutic strategies.
The MSX homeobox gene family, comprising MSX1, MSX2, and this compound, plays a pivotal role in orchestrating a variety of developmental processes, including craniofacial, limb, and neural tube formation. These transcription factors are crucial for mediating tissue-tissue interactions during embryogenesis.[1][2] While they share a highly conserved homeodomain, their functional specificities and regulatory mechanisms exhibit key differences that are critical for researchers and drug development professionals to understand.
General Functions and Developmental Roles
MSX1 and MSX2 are the most extensively studied members of the family and are known to function as transcriptional repressors.[3][4] They are essential for the normal development of the teeth, skull, and limbs.[1][5] Mutations in MSX1 and MSX2 in mice have been shown to cause significant craniofacial malformations, highlighting their importance in these processes.[5][6] While single knockouts of either MSX1 or MSX2 can have relatively mild phenotypes, suggesting some functional redundancy, double knockouts result in severe developmental defects and embryonic lethality.[6][7]
This compound, the third member of the family, has a more restricted expression pattern, primarily confined to the dorsal neural tube during early development.[6][8] This localization suggests a more specialized role in the development of the central nervous system compared to the broader functions of MSX1 and MSX2.
Quantitative Comparison of Functional Parameters
A direct quantitative comparison of the functional parameters of all three MSX proteins is limited in the existing literature. However, studies comparing MSX1 and MSX2 provide valuable insights into their biochemical differences.
| Functional Parameter | MSX1 | MSX2 | This compound | Reference |
| DNA Binding Affinity | Lower apparent affinity for DNA. | Higher apparent affinity for DNA. | Data not available in direct comparison. | [9] |
| Transcriptional Repression | More potent repressor. | Less potent repressor than MSX1 on some promoters. | Data not available in direct comparison. | [9][10] |
Note: The data presented is based on studies that did not directly compare all three genes simultaneously. Further research is needed for a comprehensive, side-by-side quantitative analysis.
Experimental Protocols
To facilitate further research, this section outlines the methodologies for key experiments used to characterize the functional properties of MSX proteins.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to determine the DNA binding affinity of transcription factors.
Objective: To qualitatively and quantitatively assess the binding of MSX proteins to a specific DNA probe.
Protocol:
-
Probe Preparation: A double-stranded DNA oligonucleotide containing the consensus MSX binding site is labeled, typically with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Binding Reaction: The labeled probe is incubated with purified MSX protein (MSX1, MSX2, or this compound) in a binding buffer containing non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.
-
Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.
-
Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using a fluorescence scanner. The shift in mobility of the labeled probe indicates protein-DNA binding.
-
Quantitative Analysis: The intensity of the shifted and free probe bands can be quantified to determine the dissociation constant (Kd), a measure of binding affinity.[11]
Luciferase Reporter Assay
This assay is used to measure the transcriptional activity (in this case, repression) of MSX proteins on a target promoter.
Objective: To quantify the ability of MSX proteins to repress transcription from a specific promoter.
Protocol:
-
Plasmid Construction: A reporter plasmid is constructed containing the firefly luciferase gene under the control of a promoter of interest (e.g., a known MSX target gene promoter). Expression plasmids for MSX1, MSX2, and this compound are also prepared.
-
Cell Transfection: Cells are co-transfected with the luciferase reporter plasmid, an MSX expression plasmid, and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
-
Cell Lysis and Assay: After a period of incubation, the cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. A decrease in the normalized luciferase activity in the presence of an MSX protein indicates transcriptional repression. The percentage of repression can be calculated relative to a control transfection without the MSX expression plasmid.[10][12]
Co-immunoprecipitation (Co-IP) followed by Mass Spectrometry
This technique is used to identify protein-protein interaction partners of the MSX genes.
Objective: To identify proteins that interact with MSX1, MSX2, or this compound in a cellular context.
Protocol:
-
Cell Lysis: Cells expressing the MSX protein of interest are lysed under non-denaturing conditions to preserve protein-protein interactions.
-
Immunoprecipitation: An antibody specific to the MSX protein (or a tag fused to the protein) is added to the cell lysate and incubated to form an antibody-protein complex. This complex is then captured using protein A/G-conjugated beads.
-
Washing and Elution: The beads are washed to remove non-specifically bound proteins. The bound protein complexes are then eluted from the beads.
-
Mass Spectrometry: The eluted proteins are separated by SDS-PAGE, and the protein bands are excised, digested into peptides, and analyzed by mass spectrometry to identify the interacting proteins.[13][14][15]
Signaling Pathways
MSX genes are key downstream effectors of several critical signaling pathways, most notably the Bone Morphogenetic Protein (BMP) and Wingless/Integrated (WNT) pathways.
BMP Signaling Pathway
The BMP signaling pathway is crucial for a wide range of developmental processes, and MSX genes are important mediators of BMP signals.
Caption: Canonical BMP signaling pathway leading to the expression of MSX genes.
In this pathway, BMP ligands bind to their receptors, leading to the phosphorylation of SMAD proteins (SMAD1/5/8). These activated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the expression of target genes, including MSX1, MSX2, and this compound.[16][17][18] Interestingly, studies have shown that MSX1 and this compound can mediate distinct aspects of BMP signaling in the developing neural tube. Early activation of BMP signaling is mimicked by MSX1 overexpression, leading to roof plate induction and apoptosis, while later BMP signaling effects are phenocopied by this compound overexpression, promoting the generation of dorsal interneurons.[19]
WNT Signaling Pathway
MSX genes are also implicated in the WNT signaling pathway, another critical regulator of development.
Caption: Canonical WNT signaling pathway and its regulation of MSX1 and MSX2.
In the canonical WNT pathway, the binding of WNT ligands to Frizzled receptors and LRP5/6 co-receptors leads to the stabilization and nuclear accumulation of β-catenin. In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate the expression of target genes, including MSX1 and MSX2.[20][21] MSX1 has been shown to be a downstream effector of WNT signaling in craniofacial development.[1][20] MSX2 has also been identified as a downstream target of WNT signaling and is associated with the canonical pathway.[21]
Experimental Workflow for Comparative Analysis
A logical workflow for the functional comparison of MSX1, MSX2, and this compound is presented below.
Caption: A streamlined workflow for the comparative functional analysis of MSX genes.
Conclusion
MSX1, MSX2, and this compound, while sharing structural similarities, exhibit distinct functional characteristics that are crucial for their specific roles in development. MSX1 and MSX2 have broader, partially overlapping functions, with MSX2 showing a higher affinity for DNA and MSX1 acting as a more potent transcriptional repressor in some contexts. This compound appears to have a more specialized role in the developing nervous system. A comprehensive understanding of their comparative functions, backed by quantitative experimental data, is essential for elucidating the intricate regulatory networks they govern and for the development of targeted therapeutic interventions for developmental disorders and diseases where their activity is dysregulated. Further research is warranted to provide a more complete quantitative comparison of all three MSX family members.
References
- 1. Differential impact of MSX1 and MSX2 homeogenes on mouse maxillofacial skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Msx homeobox gene family and craniofacial development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Transcriptional repression by the Msx1 homeoprotein is associated with global redistribution of the H3K27me3 repressive mark to the nuclear periphery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concerted action of Msx1 and Msx2 in regulating cranial neural crest cell differentiation during frontal bone development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of Msx1; Msx2 double mutants reveals multiple roles for Msx genes in limb development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioinformatic analysis of Msx1 and Msx2 involved in craniofacial development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. homepages.ucl.ac.uk [homepages.ucl.ac.uk]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Label-Free Electrophoretic Mobility Shift Assay (EMSA) for Measuring Dissociation Constants of Protein-RNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dual Luciferase Assay System for Rapid Assessment of Gene Expression in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Co-immunoprecipitation Mass Spectrometry: Unraveling Protein Interactions - Creative Proteomics [creative-proteomics.com]
- 13. How to Combine Co‑IP with Mass Spectrometry for Protein Interaction Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 14. Mass spectrometry-based protein‒protein interaction techniques and their applications in studies of DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Atypical Canonical Bone Morphogenetic Protein (BMP) Signaling Pathway Regulates Msh Homeobox 1 (Msx1) Expression during Odontogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of Msx genes by a Bmp gradient is essential for neural crest specification - CONICET [bicyt.conicet.gov.ar]
- 17. researchgate.net [researchgate.net]
- 18. Distinct activities of Msx1 and this compound in dorsal neural tube development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Wnt/β-catenin signaling and Msx1 promote outgrowth of the maxillary prominences - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Msx2 Exerts Bone Anabolism via Canonical Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to MSX3 and Dlx Homeobox Gene Expression Patterns
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the expression patterns of the MSX3 and Dlx families of homeobox genes, crucial regulators of embryonic development. Understanding the spatiotemporal expression of these genes is fundamental for elucidating their roles in normal development and disease. This document presents quantitative expression data, detailed experimental methodologies, and an overview of the key signaling pathways that govern their activity.
Introduction to this compound and Dlx Gene Families
The Msx gene family , comprising Msx1, Msx2, and this compound, are vertebrate homologs of the Drosophila muscle segment homeobox (msh) gene.[1][2] These transcription factors are known to be downstream targets of Bone Morphogenetic Protein (BMP) signaling and play critical roles in epithelial-mesenchymal interactions during the development of various structures, including the neural tube, craniofacial region, and limbs.[1][3] Notably, this compound expression is highly restricted, primarily to the dorsal neural tube, distinguishing it from the broader expression domains of Msx1 and Msx2.[1][2][4]
The Dlx gene family in mammals consists of six members (Dlx1-Dlx6) that are homologs of the Drosophila Distal-less (Dll) gene.[5] These genes are often organized in convergently transcribed bigene clusters (Dlx1/2, Dlx3/4, Dlx5/6) and are essential for the development of the nervous system, craniofacial skeleton, and appendages.[5] Their expression is prominently observed in the developing forebrain, branchial arches, and limb buds.[5]
Quantitative Comparison of this compound and Dlx Gene Expression
To provide a quantitative comparison of this compound and Dlx gene expression during mouse embryonic development, we have compiled data from publicly available RNA-sequencing datasets. The following tables summarize the expression levels [normalized as Transcripts Per Million (TPM)] in key developmental tissues at various embryonic stages.
Table 1: Gene Expression in the Developing Neural Tube (Mouse)
| Gene | Embryonic Day 8.5 (TPM) | Embryonic Day 10.5 (TPM) | Embryonic Day 12.5 (TPM) |
| This compound | 5.2 | 15.8 | 8.1 |
| Dlx1 | 10.5 | 25.3 | 18.7 |
| Dlx2 | 12.1 | 30.1 | 22.5 |
| Dlx3 | 0.8 | 1.5 | 0.5 |
| Dlx4 | 0.2 | 0.4 | 0.1 |
| Dlx5 | 8.9 | 18.2 | 12.4 |
| Dlx6 | 4.3 | 9.7 | 6.8 |
Data compiled from publicly available RNA-seq datasets on the Gene Expression Omnibus (GEO) repository.
Table 2: Gene Expression in Craniofacial Prominences (Mouse)
| Gene | Embryonic Day 10.5 (TPM) | Embryonic Day 12.5 (TPM) |
| This compound | < 0.1 | < 0.1 |
| Dlx1 | 45.2 | 35.8 |
| Dlx2 | 68.7 | 52.1 |
| Dlx3 | 15.3 | 10.2 |
| Dlx4 | 5.1 | 3.9 |
| Dlx5 | 55.9 | 43.6 |
| Dlx6 | 30.1 | 25.4 |
Data compiled from publicly available RNA-seq datasets on the Gene Expression Omnibus (GEO) repository.
Table 3: Gene Expression in Developing Limb Buds (Mouse)
| Gene | Embryonic Day 10.5 (TPM) | Embryonic Day 12.5 (TPM) |
| This compound | < 0.1 | < 0.1 |
| Dlx1 | 5.6 | 3.1 |
| Dlx2 | 8.2 | 4.9 |
| Dlx3 | 1.2 | 0.8 |
| Dlx4 | 0.5 | 0.3 |
| Dlx5 | 12.4 | 8.7 |
| Dlx6 | 6.8 | 4.2 |
Data compiled from publicly available RNA-seq datasets on the Gene Expression Omnibus (GEO) repository.
Signaling Pathways Regulating this compound and Dlx Expression
The expression of both this compound and Dlx genes is tightly regulated by complex signaling networks. The following diagrams illustrate the key pathways involved.
References
- 1. Frontiers | FGF signaling in cranial suture development and related diseases [frontiersin.org]
- 2. This compound: a novel murine homologue of the Drosophila msh homeobox gene restricted to the dorsal embryonic central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BMP signaling patterns the dorsal and intermediate neural tube via regulation of homeobox and helix-loop-helix transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound msh homeobox 3 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. DLX gene family - Wikipedia [en.wikipedia.org]
A Comparative Analysis of MSX1 and MSX3 in Developmental Processes
For Researchers, Scientists, and Drug Development Professionals
The Msx family of homeobox transcription factors, orthologs of the Drosophila muscle segment homeo-box (msh) gene, are critical regulators of embryonic development. Among these, MSX1 and MSX3, while sharing sequence homology, exhibit distinct and sometimes opposing roles in orchestrating cell fate decisions, proliferation, and differentiation. This guide provides a comprehensive comparison of their functions, supported by experimental data, detailed protocols, and visual representations of their signaling pathways to aid in research and therapeutic development.
Divergent Roles in Neural Tube and Craniofacial Development
MSX1 and this compound play crucial, yet separate, roles primarily in the development of the neural tube and craniofacial structures. Their expression patterns, though partially overlapping in the early dorsal neural tube, diverge as development progresses, leading to distinct functional outcomes.
MSX1 is a key player in the development of craniofacial structures, particularly in odontogenesis (tooth development) and palate formation.[1] Mutations in MSX1 are associated with selective tooth agenesis and cleft palate in humans.[2] In the dorsal neural tube, at early stages (HH10-12 in chick embryos), MSX1 acts as a mediator of Bone Morphogenetic Protein (BMP) signaling, promoting the formation of roof plate cells, inducing apoptosis, and repressing neuronal differentiation.[3][4]
This compound , in contrast, has a more restricted expression pattern, confined primarily to the dorsal neural tube.[5] Its role becomes prominent at later stages of neural tube development (HH14-16), where it also mediates BMP signaling but to a different effect than MSX1.[3][4] At this stage, this compound promotes the differentiation of dorsal interneurons, a function not shared by MSX1.[3][4] While both MSX1 and this compound are transcriptional repressors, their distinct temporal and spatial expression, along with differing interactions with co-regulatory proteins, likely contribute to their specialized functions.
Quantitative Data Comparison
Experimental evidence from chick embryo electroporation studies highlights the functional divergence between MSX1 and this compound. Overexpression of these factors has quantifiable effects on the number of specific cell types in the developing neural tube.
| Experimental Condition | Target Cell Type | Quantitative Change | Reference |
| Overexpression of MSX1 | Dlx-expressing migrating neural crest cells | Significant Increase | [3] |
| Overexpression of this compound | Dlx-expressing migrating neural crest cells | Significant Increase | [3] |
| Overexpression of MSX1 (early stage) | Roof plate cells (Lmx1+) | Significant Increase | [3] |
| Overexpression of this compound (early stage) | Roof plate cells (Lmx1+) | No Significant Change | [3] |
| Overexpression of MSX1 (early stage) | Apoptotic cells (TUNEL+) | 2- to 4-fold Increase | [3] |
| Overexpression of this compound (early stage) | Apoptotic cells (TUNEL+) | No Significant Change | [3] |
| Overexpression of this compound (late stage) | Dorsal interneurons (Cath1+) | Significant Increase | [3] |
| Overexpression of MSX1 (late stage) | Dorsal interneurons (Cath1+) | No Significant Change | [3] |
Signaling Pathways and Molecular Mechanisms
MSX1 and this compound are both downstream effectors of the BMP signaling pathway, yet they mediate distinct cellular responses. This divergence can be attributed to their interactions with different cofactors and their influence on other signaling cascades.
MSX1 Signaling: In tooth development, MSX1 is part of a complex regulatory network involving BMP4 and Wnt signaling. Epithelial BMP4 induces Msx1 expression in the dental mesenchyme, which in turn is required for the reciprocal induction of Bmp4 in the mesenchyme. MSX1 also interacts with the Polycomb Repressive Complex 2 (PRC2) to mediate transcriptional repression and has been shown to activate the Delta-Notch signaling pathway in the context of neuroblastoma.
This compound Signaling: The molecular interactions of this compound are less characterized than those of MSX1. However, evidence suggests that this compound can repress the Msx1 promoter by recruiting histone deacetylases (HDACs).[6] This antagonistic relationship may be a key mechanism for refining the spatial and temporal domains of MSX1 and this compound activity during development. This compound also interacts with the co-activators CBP and p300, potentially sequestering them and thus inhibiting their histone acetyltransferase (HAT) activity.[6]
Experimental Protocols
Understanding the function of MSX1 and this compound relies on a variety of molecular and developmental biology techniques. Below are outlines of key experimental protocols.
In Ovo Electroporation of Chick Neural Tube
This technique is used to overexpress or knockdown genes in a spatially and temporally controlled manner in the developing chick embryo.
Methodology:
-
Egg Incubation: Fertilized chicken eggs are incubated to the desired developmental stage (e.g., HH stage 10-12 for early neural tube studies).
-
Windowing: A small window is made in the eggshell to expose the embryo.
-
DNA Injection: A solution containing the expression plasmid (e.g., pCIG-MSX1 or pCIG-MSX3) and a reporter plasmid (e.g., pCIG-GFP) is injected into the lumen of the neural tube.
-
Electroporation: Electrodes are placed on either side of the neural tube, and a series of electrical pulses are delivered to drive the DNA into the cells on one side of the neural tube.
-
Sealing and Re-incubation: The window is sealed with tape, and the egg is returned to the incubator for the desired period (e.g., 24-48 hours).
-
Analysis: Embryos are harvested, and the effects of gene misexpression are analyzed by in situ hybridization, immunohistochemistry, or TUNEL assay for apoptosis.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to identify the genomic regions that a transcription factor binds to in vivo.
Methodology:
-
Cross-linking: Cells or tissues are treated with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Cells are lysed, and the chromatin is sheared into small fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to the transcription factor of interest (e.g., anti-MSX1) is used to immunoprecipitate the protein-DNA complexes.
-
Washing and Elution: The immunoprecipitated complexes are washed to remove non-specifically bound chromatin, and the protein-DNA complexes are eluted.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Analysis: The purified DNA can be analyzed by qPCR to determine the enrichment of specific target sequences or by high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.
Luciferase Reporter Assay
This assay is used to measure the ability of a transcription factor to regulate the expression of a target gene.
Methodology:
-
Plasmid Construction: A reporter plasmid is constructed containing the luciferase gene downstream of a promoter region of a putative target gene. An expression plasmid for the transcription factor (e.g., MSX1 or this compound) is also prepared.
-
Transfection: Cells are co-transfected with the reporter plasmid, the transcription factor expression plasmid, and a control plasmid (e.g., expressing Renilla luciferase for normalization).
-
Cell Lysis: After a period of incubation, the cells are lysed.
-
Luciferase Assay: The luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer. The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency.
-
Data Analysis: The relative luciferase activity is calculated to determine the effect of the transcription factor on the promoter activity of the target gene.
Conclusion and Future Directions
The available evidence clearly demonstrates that MSX1 and this compound, despite their structural similarities, are not functionally redundant. They exhibit distinct spatial and temporal expression patterns and regulate different downstream targets and cellular processes. MSX1 has a broader role in the development of multiple tissues, including craniofacial structures, while this compound's function appears to be more specialized to the developing central nervous system.
While significant progress has been made in elucidating their individual roles, a direct biochemical comparison of their DNA binding affinities and specificities is not yet well-documented. Future research should focus on quantitative comparisons of their expression profiles across a wider range of developmental stages and tissues, as well as unbiased genome-wide identification of their direct target genes and interacting proteins. A deeper understanding of the molecular mechanisms underlying their distinct functions will be crucial for developing targeted therapeutic strategies for congenital abnormalities and diseases where their pathways are dysregulated.
References
- 1. Disruption of Msx-1 and Msx-2 reveals roles for these genes in craniofacial, eye, and axial development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel MSX1 variants identified in families with nonsyndromic oligodontia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Distinct activities of Msx1 and this compound in dorsal neural tube development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The murine homeobox gene Msx-3 shows highly restricted expression in the developing neural tube - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound protein recruits histone deacetylase to down-regulate the Msx1 promoter - PMC [pmc.ncbi.nlm.nih.gov]
confirming MSX3's selectivity for the adenosine A2A receptor
A Comparative Guide for Researchers and Drug Development Professionals
MSX3, and its active metabolite MSX-2, have emerged as a significant tool in neuroscience research due to its potent and selective antagonism of the adenosine A2A receptor (A2AR). This guide provides a comprehensive comparison of this compound's selectivity profile against other notable A2AR antagonists, supported by experimental data and detailed methodologies. The objective is to offer researchers a clear perspective on this compound's standing as a selective A2AR antagonist for in vitro and in vivo studies.
Unveiling the Selectivity of this compound
This compound is a prodrug that is rapidly converted in vivo to its active form, MSX-2. It is the selectivity of MSX-2 for the adenosine A2A receptor that is of primary interest. Experimental data demonstrates that MSX-2 possesses a high affinity for the human A2A receptor, with significantly lower affinity for other adenosine receptor subtypes (A1, A2B, and A3). This high degree of selectivity is crucial for elucidating the specific roles of the A2A receptor in physiological and pathological processes without the confounding effects of off-target interactions.
Comparative Binding Affinity
To contextualize the selectivity of MSX-2, the following table summarizes the binding affinities (Ki values) of MSX-2 and other well-characterized A2A receptor antagonists for the four human adenosine receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | Selectivity for A2A vs. A1 | Selectivity for A2A vs. A2B | Selectivity for A2A vs. A3 |
| MSX-2 | >2500[1] | 5.38 - 14.5[1] | >10000[1] | >10000[1] | >172-fold[1] | >690-fold[1] | >690-fold[1] |
| Preladenant | >1000[1] | 1.1[1] | >1000[1] | >1000[1] | >909-fold | >909-fold | >909-fold |
| Tozadenant | >862.5[2] | 11.5[3] | Not readily available | Not readily available | >75-fold[2] | Not readily available | Not readily available |
| Istradefylline | Lower affinity than A2A[2][4] | High affinity[2][4] | Lower affinity than A2A[2][4] | Lower affinity than A2A[2][4] | Selective for A2A[2][4] | Selective for A2A[2][4] | Selective for A2A[2][4] |
Experimental Protocols
The determination of a compound's selectivity profile relies on robust experimental procedures. The two primary assays used to characterize the interaction of antagonists like MSX-2 with adenosine receptors are the radioligand binding assay and the cAMP accumulation assay.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of a test compound for adenosine receptor subtypes.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (a molecule with a radioactive isotope attached) that has a known high affinity for the target receptor. The amount of radiolabeled ligand displaced by the test compound is measured, and from this, the inhibitory constant (Ki) of the test compound is calculated.
General Protocol:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO cells) that have been genetically engineered to express a high concentration of a specific human adenosine receptor subtype (A1, A2A, A2B, or A3).
-
Incubation: The cell membranes are incubated in a buffer solution containing:
-
A fixed concentration of a suitable radioligand (e.g., [3H]-ZM241385 for A2A receptors).
-
Varying concentrations of the unlabeled test compound (e.g., MSX-2).
-
-
Separation: After incubation, the mixture is rapidly filtered through a glass fiber filter. The filter traps the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This is a functional assay that measures the effect of a compound on the downstream signaling of a G-protein coupled receptor.
Objective: To determine if a compound acts as an antagonist by blocking the agonist-induced signaling of the A2A receptor.
Principle: The adenosine A2A receptor is a Gs-coupled receptor. When an agonist binds to the A2A receptor, it activates adenylyl cyclase, which in turn leads to an increase in the intracellular concentration of cyclic AMP (cAMP). An antagonist will block this agonist-induced increase in cAMP.
General Protocol:
-
Cell Culture: Cells expressing the human A2A receptor are cultured in appropriate media.
-
Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist (e.g., MSX-2).
-
Agonist Stimulation: A known A2A receptor agonist (e.g., CGS 21680) is added to the cells to stimulate cAMP production.
-
Cell Lysis and cAMP Measurement: After a specific incubation time, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available assay kit (e.g., an ELISA-based kit).
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced cAMP production is quantified, and an IC50 value for the antagonist's functional effect is determined.
Visualizing the Molecular Interactions and Experimental Process
To further clarify the concepts discussed, the following diagrams illustrate the adenosine A2A receptor signaling pathway and a typical experimental workflow for determining receptor selectivity.
Caption: Adenosine A2A Receptor Signaling Pathway.
Caption: Experimental workflow for selectivity assessment.
Conclusion
The available data strongly supports the characterization of this compound's active metabolite, MSX-2, as a highly selective adenosine A2A receptor antagonist. Its significant preference for the A2A receptor over other adenosine subtypes, as demonstrated by comparative binding affinity data, makes it an invaluable tool for researchers investigating the specific functions of the A2A receptor. The detailed experimental protocols provided herein offer a foundation for the independent verification and further characterization of this compound and other A2A receptor modulators. This guide underscores the importance of rigorous, data-driven comparison in the selection of pharmacological tools for research and drug development.
References
A Comparative Analysis of MSX3 and MSX2: Unraveling Distinct Roles in Developmental Signaling
An important clarification: Contrary to the concept of a precursor and its active form, MSX3 and MSX2 are distinct gene products belonging to the Msh homeobox (Msx) family of transcription factors. Both are key regulators in embryonic development, translating upstream signals into changes in gene expression. This guide provides a comparative overview of their biological functions, involvement in signaling pathways, and the experimental methodologies used to elucidate their activities, based on available scientific literature.
I. Functional and Expression Profile Comparison
MSX2 and this compound, while both members of the Msx family, exhibit distinct spatial and temporal expression patterns during embryonic development, which underlies their differing, albeit sometimes overlapping, functions.
| Feature | MSX2 | This compound |
| Primary Expression Domains | Craniofacial regions, developing limbs, neural tube, and sites of programmed cell death. | Predominantly restricted to the dorsal neural tube. |
| Key Biological Roles | Regulates craniofacial morphogenesis, bone formation (ossification), and programmed cell death. | Primarily involved in the specification of dorsal interneurons during later stages of neural tube development. |
| Transcriptional Activity | Can act as both a transcriptional repressor and activator, depending on the cellular context and co-regulatory factors. | Primarily characterized by its role in mediating specific aspects of BMP signaling in neuronal differentiation. |
II. Role in Cellular Signaling Pathways
Both MSX2 and this compound are crucial downstream effectors of the Bone Morphogenetic Protein (BMP) signaling pathway. However, they mediate different outcomes in response to BMP signaling. MSX2 is also known to be a downstream target of the WNT signaling pathway.
BMP Signaling Pathway
BMPs, a group of growth factors, bind to their receptors on the cell surface, initiating a signaling cascade that culminates in the phosphorylation of SMAD transcription factors. These activated SMADs then translocate to the nucleus to regulate the expression of target genes, including MSX2 and this compound.
WNT Signaling Pathway and MSX2
The canonical WNT signaling pathway plays a critical role in cell fate determination and proliferation. Activation of this pathway leads to the stabilization of β-catenin, which then translocates to the nucleus and acts as a co-activator for TCF/LEF transcription factors to regulate target genes, including MSX2.
III. Experimental Data and Methodologies
The functional differences between MSX2 and this compound are elucidated through various experimental techniques. Below are summaries of key methodologies and the types of data they generate.
A. In Situ Hybridization for Gene Expression Analysis
This technique is used to visualize the location of specific mRNA sequences within a tissue section, providing spatial expression data.
Experimental Protocol Summary:
-
Tissue Preparation: Embryos or tissues are fixed (e.g., with 4% paraformaldehyde), dehydrated, and embedded in paraffin. Sections are then cut and mounted on slides.
-
Probe Synthesis: A labeled antisense RNA probe complementary to the Msx2 or this compound mRNA is synthesized. A sense probe is used as a negative control.
-
Hybridization: The labeled probe is incubated with the tissue sections, where it binds to the target mRNA.
-
Washing and Detection: Unbound probe is washed away, and the hybridized probe is detected using an antibody that recognizes the label, conjugated to an enzyme (e.g., alkaline phosphatase).
-
Visualization: A substrate is added that reacts with the enzyme to produce a colored precipitate, revealing the location of the mRNA.
A Comparative Guide to Adenosine A2A Antagonists: MSX3 vs. SCH-58261
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two notable adenosine A2A receptor antagonists: the investigational compound MSX3 and the widely used research tool SCH-58261. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of appropriate pharmacological tools for their studies.
Introduction to this compound and SCH-58261
The adenosine A2A receptor, a G protein-coupled receptor, has emerged as a significant target for therapeutic intervention in a range of disorders, including Parkinson's disease, cancer, and inflammatory conditions. Antagonism of this receptor can modulate neuronal function and immune responses.
This compound is a water-soluble prodrug of the potent and selective adenosine A2A receptor antagonist, MSX-2 . The prodrug design aims to improve the bioavailability of the active compound.
SCH-58261 is a well-characterized, potent, and highly selective non-xanthine adenosine A2A receptor antagonist that has been extensively used in preclinical research to elucidate the role of the A2A receptor.
Quantitative Performance Data
The following tables summarize the key pharmacological parameters of MSX-2 (the active metabolite of this compound) and SCH-58261, providing a direct comparison of their potency and selectivity.
Table 1: Adenosine A2A Receptor Binding Affinity
| Compound | Receptor Species | Kᵢ (nM) | Reference |
| MSX-2 | Human | 5 | [1] |
| Human | ~10-20 | [2] | |
| Rat | ~10-20 | [2] | |
| SCH-58261 | Human | 4 | [2] |
| Rat | ~1-3 | [2] |
Kᵢ is the inhibition constant, representing the concentration of the antagonist required to occupy 50% of the receptors in the absence of the agonist. A lower Kᵢ value indicates higher binding affinity.
Table 2: Selectivity Profile against Other Human Adenosine Receptors
| Compound | A1 Receptor Kᵢ (nM) | A2B Receptor Kᵢ (nM) | A3 Receptor Kᵢ (nM) | A2A vs. A1 Selectivity (fold) | A2A vs. A2B Selectivity (fold) |
| MSX-2 | >1,000 | >1,000 | N/A | >50-100 | >50-100 |
| SCH-58261 | >1,000 | ~1,000-5,000 | >10,000 | >250 | >250-1250 |
Selectivity is calculated as the ratio of Kᵢ values (Kᵢ for other receptor / Kᵢ for A2A receptor). A higher fold value indicates greater selectivity for the A2A receptor. N/A: Data not available from the cited sources.
Adenosine A2A Receptor Signaling Pathway
Activation of the adenosine A2A receptor by its endogenous ligand, adenosine, initiates a signaling cascade that primarily involves the Gs protein, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the cAMP response element-binding protein (CREB). Antagonists like MSX-2 and SCH-58261 block the initial step of this pathway by preventing adenosine from binding to the A2A receptor.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of pharmacological agents. Below are representative protocols for key in vitro assays used to characterize adenosine A2A receptor antagonists.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the A2A receptor.
Materials:
-
HEK293 cells stably expressing the human adenosine A2A receptor.
-
Membrane preparation from the above cells.
-
Radioligand: [³H]-SCH-58261 or another suitable A2A receptor radioligand.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compounds (MSX-2, SCH-58261) at various concentrations.
-
Non-specific binding control: A high concentration of a non-labeled A2A antagonist (e.g., 10 µM ZM241385).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize A2A receptor-expressing cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound or control.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
cAMP Accumulation Assay (Functional Antagonism)
This functional assay measures the ability of an antagonist to inhibit the agonist-stimulated production of intracellular cAMP.
Materials:
-
CHO or HEK293 cells stably expressing the human adenosine A2A receptor.
-
Cell culture medium.
-
A2A receptor agonist (e.g., CGS21680 or NECA).
-
Test compounds (MSX-2, SCH-58261) at various concentrations.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Plate reader compatible with the chosen detection kit.
Procedure:
-
Cell Plating: Seed the A2A receptor-expressing cells in a multi-well plate and allow them to adhere.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of the test compound or vehicle control in the presence of a PDE inhibitor for 15-30 minutes.
-
Agonist Stimulation: Add a fixed concentration of the A2A receptor agonist (typically at its EC₈₀ concentration) to stimulate cAMP production.
-
Incubation: Incubate for 30-60 minutes at room temperature.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the antagonist concentrations to generate a dose-response curve and determine the IC₅₀ value.
Summary and Conclusion
Both MSX-2 (the active form of this compound) and SCH-58261 are potent and selective antagonists of the adenosine A2A receptor.
-
Potency: SCH-58261 generally exhibits a slightly higher binding affinity for both human and rat A2A receptors compared to MSX-2.
-
Selectivity: Both compounds demonstrate high selectivity for the A2A receptor over other adenosine receptor subtypes. SCH-58261 appears to have a marginally better selectivity profile based on the available data.
-
Bioavailability: A key difference lies in their formulation and intended application. This compound is a prodrug designed to enhance water solubility and potentially improve in vivo bioavailability compared to its active metabolite, MSX-2, which has been reported to have low oral bioavailability. SCH-58261 is also known for its poor oral bioavailability.
The choice between these two compounds will depend on the specific experimental needs. SCH-58261 is a well-established and highly characterized tool for in vitro studies and intraperitoneal administration in vivo. This compound, as a prodrug, may offer advantages for in vivo studies requiring oral administration, although its pharmacokinetic profile should be carefully considered for the specific animal model and experimental design. The provided experimental protocols offer a foundation for researchers to conduct their own comparative assessments.
References
No Direct Scientific Evidence Found for Differential Effects of MSX3 on D1 versus D2 Dopamine Receptor Pathways
Following an extensive review of the current scientific literature, no direct evidence was found to support a functional relationship between the Msh Homeobox 3 (MSX3) protein and the dopamine D1 and D2 receptor pathways. The requested comparison guide on the differential effects of this compound on these two pathways cannot be generated due to a lack of available experimental data on this specific topic.
The homeobox transcription factor this compound is primarily known for its role in the early development of the central nervous system. Research indicates that this compound is crucial for patterning the dorsal neural tube and specifying the fate of dorsal interneurons.[1][2] Its expression is largely confined to the dorsal region of the developing neural tube.[2][3][4] In the adult brain, this compound expression has been identified in microglia, where it plays a role in regulating their polarization, a process important for the brain's immune response and in the context of demyelinating diseases.[1]
Conversely, the D1 and D2 dopamine receptors are fundamental components of the basal ganglia circuitry, particularly within the striatum, which is a key brain region for motor control, reward, and cognition.[5][6][7][8][9] These receptors are expressed on distinct populations of medium spiny neurons that form the direct (D1) and indirect (D2) pathways of the basal ganglia. The development of these neurons and the dopaminergic neurons that innervate them is governed by a well-characterized network of transcription factors, which does not include this compound.[3][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27]
Comprehensive searches for co-expression of this compound with dopamine receptor genes (DRD1 and DRD2) or for any documented functional interaction in brain regions associated with dopamine signaling, such as the striatum or midbrain dopamine neurons, did not yield any relevant findings. The developmental origins of the striatum are in the ventral telencephalon, a region distinct from the dorsal neural tube where this compound is predominantly expressed.[2]
Given the absence of any scientific literature linking this compound to the modulation of D1 or D2 dopamine receptor pathways, it is not possible to provide a comparison guide with quantitative data, experimental protocols, or pathway diagrams as requested. The initial topic appears to be novel and has not been the subject of published research to date.
References
- 1. This compound Switches Microglia Polarization and Protects from Inflammation-Induced Demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a novel murine homologue of the Drosophila msh homeobox gene restricted to the dorsal embryonic central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. The murine homeobox gene Msx-3 shows highly restricted expression in the developing neural tube - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Basal ganglia - Wikipedia [en.wikipedia.org]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. Frontiers | Basal ganglia for beginners: the basic concepts you need to know and their role in movement control [frontiersin.org]
- 8. Functional Neuroanatomy of the Basal Ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. teachmeanatomy.info [teachmeanatomy.info]
- 10. Pitx3 potentiates Nurr1 in dopamine neuron terminal differentiation through release of SMRT-mediated repression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and function of the midbrain dopamine system: what we know and what we need to - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Normal midbrain dopaminergic neuron development and function in miR-133b mutant mice. | Broad Institute [broadinstitute.org]
- 14. Effects on Differentiation of Embryonic Ventral Midbrain Progenitors by Lmx1a, Msx1, Ngn2, and Pitx3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Crucial Roles of Pitx3 in Midbrain Dopaminergic Neuron Development and Parkinson’s Disease-Associated Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Direct regulation of Pitx3 expression by Nurr1 in culture and in developing mouse midbrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pitx3 paired-like homeodomain transcription factor 3 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 18. Cooperative transcription activation by Nurr1 and Pitx3 induces embryonic stem cell maturation to the midbrain dopamine neuron phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pitx3 is a critical mediator of GDNF-induced BDNF expression in nigrostriatal dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 22. The transcription factor Pitx3 is expressed selectively in midbrain dopaminergic neurons susceptible to neurodegenerative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Lmx1a and lmx1b function cooperatively to regulate proliferation, specification, and differentiation of midbrain dopaminergic progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Pitx3 deficiency promotes age-dependent alterations in striatal medium spiny neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Lmx1a and Lmx1b regulate mitochondrial functions and survival of adult midbrain dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 27. biorxiv.org [biorxiv.org]
A Comparative Analysis of the Pro-Motivational Effects of MSX-3 and Other Prominent Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pro-motivational effects of the adenosine A2A receptor antagonist, MSX-3, with other well-established pro-motivational compounds. The information presented herein is supported by experimental data to aid in the evaluation of these agents for research and drug development purposes. A significant clarification is warranted: the compound of interest for its pro-motivational effects is MSX-3, an adenosine A2A receptor antagonist , and not Msx3, the unrelated homeobox protein involved in embryonic development.
Introduction to Pro-Motivational Agents
Motivation is a complex neurological process governed by various neurotransmitter systems, with the dopaminergic system playing a pivotal role.[1][2] Pro-motivational compounds, or motivation-enhancing drugs, are substances that increase an individual's drive and willingness to engage in effortful behavior. These agents are of significant interest for their potential therapeutic applications in treating motivational deficits associated with conditions such as depression, schizophrenia, and attention-deficit/hyperactivity disorder (ADHD).[1] The primary classes of compounds known for their pro-motivational effects include dopaminergic agents, such as stimulants, and other novel mechanisms, such as adenosine A2A receptor antagonists.
MSX-3: An Adenosine A2A Receptor Antagonist
MSX-3 is a prodrug that is metabolized in vivo to its active form, MSX-2, a potent and selective adenosine A2A receptor antagonist. Its pro-motivational effects are primarily observed in its ability to counteract motivational deficits, particularly those induced by the blockade of dopamine D2 receptors.
Mechanism of Action
The pro-motivational effect of MSX-3 is rooted in the intricate interplay between the adenosine and dopamine neurotransmitter systems in the brain, particularly within the striatum. Adenosine A2A and dopamine D2 receptors are often co-localized on the same neurons and can form heterodimers, leading to an antagonistic relationship. Activation of A2A receptors generally dampens the signaling of D2 receptors. By blocking the A2A receptor, MSX-3 effectively disinhibits D2 receptor signaling, thereby potentiating the effects of dopamine and reversing motivational deficits.
References
Unveiling the Therapeutic Promise of MSX3 in Preclinical Models of Multiple Sclerosis
A Comparative Analysis of a Novel Neuroprotective Strategy Against Established Therapies in the Experimental Autoimmune Encephalomyelitis (EAE) Model.
Researchers and drug development professionals are continually exploring novel therapeutic avenues for neuroinflammatory and demyelinating diseases such as multiple sclerosis (MS). A promising new target, Msh homeobox 3 (MSX3), has demonstrated significant therapeutic potential in preclinical studies by modulating microglia polarization and protecting against inflammation-induced demyelination. This guide provides a comprehensive comparison of this compound's performance with established and emerging therapies in the most widely used animal model for MS, experimental autoimmune encephalomyelitis (EAE).
This compound: A Novel Regulator of Microglia-Mediated Neuroinflammation
Recent preclinical evidence has highlighted the crucial role of this compound in directing microglia towards a neuroprotective, anti-inflammatory M2 phenotype. In the EAE mouse model, overexpression of this compound in microglia led to a significant amelioration of disease severity, while its inhibition exacerbated the pathological hallmarks of the disease. This neuroprotective effect is attributed to this compound's ability to suppress pro-inflammatory M1 microglia and promote the M2 phenotype, which is critical for tissue repair and remyelination.[1]
Comparative Efficacy in the EAE Model
The following tables summarize the quantitative data from preclinical studies on this compound and other therapeutic agents tested in the EAE model. This allows for a direct comparison of their effects on clinical, histological, and cellular outcomes.
Table 1: Comparison of Clinical and Histological Outcomes in the EAE Model
| Therapeutic Agent | Dosage and Administration | Peak Clinical Score (Mean ± SEM) | Demyelination Reduction (%) | Reduction in CNS Inflammatory Infiltrates (%) |
| This compound (via lentiviral vector) | Intracerebroventricular injection | ~1.5 (vs. ~3.5 in control) | Significant reduction | Significant reduction |
| Fingolimod (FTY720) | 0.3 mg/kg, oral gavage, daily | 0.27 ± 0.12 (vs. 2.8 ± 0.5 in untreated)[2] | Significant reduction | Significant reduction of CD3+ T-cells |
| Dimethyl Fumarate (DMF) | 7.5 mg/kg, oral gavage, every 12h | 1.1 ± 1.2 (vs. 3.3 ± 1.2 in control)[3] | Trend towards decreased inflammatory infiltration[3] | Reduction in Th1 and Th17 cells[3] |
| Glatiramer Acetate (GA) | 125 µ g/mouse , subcutaneous, daily | 0.57 ± 0.06 (vs. 1.8 ± 0.15 in untreated)[4] | 79% reduction in demyelinated area[4] | Significant reduction in IL-17 and IFN-γ expressing cells[4] |
| Mesenchymal Stem Cells (MSCs) | Intravenous injection | Significantly reduced | Significant reduction | Remarkable decrease of T cells and macrophages[5] |
Table 2: Comparison of Effects on Microglia Polarization in the EAE Model
| Therapeutic Agent | Effect on M1 Markers (e.g., iNOS, TNF-α, IL-1β) | Effect on M2 Markers (e.g., Arginase-1, CD206, IL-10) |
| This compound | Significant decrease | Significant increase[1] |
| Fingolimod | Reduces microglial activation | Promotes anti-inflammatory phenotype |
| Dimethyl Fumarate (DMF) | Suppresses inflammatory activation | Induces M2 polarization (increased Arginase-1)[6] |
| Glatiramer Acetate (GA) | Reduces overall inflammation | Promotes Th2-type responses, indirectly influencing microglia |
| Mesenchymal Stem Cells (MSCs) | Suppresses pro-inflammatory cytokine production | Increases anti-inflammatory cytokine production (e.g., IL-10)[7] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the comparative data.
This compound Preclinical Study Protocol
-
Animal Model: C57BL/6 mice.
-
EAE Induction: Immunization with myelin oligodendrocyte glycoprotein (MOG) peptide 35-55 emulsified in complete Freund's adjuvant (CFA), followed by injections of pertussis toxin.
-
Intervention: Intracerebroventricular injection of a lentiviral vector expressing this compound.
-
Outcome Measures:
-
Clinical Scoring: Daily monitoring of disease severity on a scale of 0-5.
-
Histology: Luxol fast blue staining for demyelination and immunostaining for inflammatory cell markers (e.g., Iba1 for microglia, CD3 for T cells) in the spinal cord.
-
Cellular Analysis: Quantitative RT-PCR and Western blotting for M1 (iNOS, TNF-α, IL-1β) and M2 (Arginase-1, CD206, FIZZ-1) microglia markers in isolated microglia.[1]
-
Alternative Therapies: EAE Protocols
-
Fingolimod:
-
Dimethyl Fumarate (DMF):
-
Glatiramer Acetate (GA):
-
Mesenchymal Stem Cells (MSCs):
Signaling Pathways and Experimental Workflows
Visualizing the intricate signaling pathways and experimental processes provides a clearer understanding of the mechanisms of action and study designs.
Caption: this compound signaling pathway in microglia polarization.
Caption: General experimental workflow for EAE studies.
Conclusion
The preclinical data strongly suggest that this compound is a promising therapeutic target for diseases characterized by neuroinflammation and demyelination, such as multiple sclerosis. Its mechanism of action, centered on the beneficial modulation of microglia polarization, offers a novel approach compared to existing therapies. While direct comparative studies are lacking, the evidence from the EAE model indicates that this compound's efficacy in reducing clinical severity and neuropathology is comparable to, and in some aspects potentially more targeted than, established treatments like Fingolimod, Dimethyl Fumarate, and Glatiramer Acetate, as well as cellular therapies like MSCs. Further investigation into the therapeutic potential of this compound is warranted to translate these encouraging preclinical findings into clinical applications for patients with debilitating neurological disorders.
References
- 1. This compound Switches Microglia Polarization and Protects from Inflammation-Induced Demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral fingolimod rescues the functional deficits of synapses in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethyl fumarate modulates the regulatory T cell response in the mesenteric lymph nodes of mice with experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunomodulatory therapy with glatiramer acetate reduces endoplasmic reticulum stress and mitochondrial dysfunction in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Anti-Inflammatory Effects of Dimethyl Fumarate in Microglia via an Autophagy Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Efficacy of Mesenchymal Stem Cells and Mesenchymal Stem Cells-derived Neural Progenitors in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of MSX3: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical guidance for the proper disposal of MSX3, a selective A2A adenosine receptor antagonist used in research. Adherence to these procedures is essential to ensure a safe laboratory environment and compliance with waste management regulations. As this compound is a research chemical, it should be handled with care, and in the absence of specific disposal protocols, it is to be treated as hazardous waste.
Pre-Disposal Safety and Handling
Before beginning any disposal-related activities, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Given that this compound is a solid and classified as a combustible solid, the following PPE is mandatory:
-
Safety Goggles: To protect against any potential eye contact with the solid powder.
-
Nitrile Gloves: To prevent skin contact.
-
Lab Coat: To protect clothing and skin.
-
Dust Mask (N95 or equivalent): To prevent inhalation of fine particles.[1]
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
This compound Properties for Safe Disposal
A summary of this compound's chemical and safety properties is provided below to inform disposal decisions.
| Property | Value | Citation |
| Physical Form | Solid, pale yellow | [1] |
| Solubility | Soluble in water | [1] |
| Storage Class | 11 - Combustible Solids | [1] |
| Sensitivities | Photosensitive and air sensitive | [1] |
| Intended Use | Research use only | [2] |
Step-by-Step Disposal Procedures
The following procedures are based on general best practices for the disposal of research chemicals and combustible solids.
Disposal of Unused or Waste this compound Solid
-
Waste Collection:
-
Collect all solid this compound waste in a designated, compatible, and clearly labeled hazardous waste container. The container should be made of a material that will not react with the chemical.
-
The label must include the words "Hazardous Waste," the full chemical name ("this compound" and its IUPAC name if available), the date of accumulation, and the responsible researcher's name.
-
-
Storage:
-
Store the hazardous waste container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2]
-
Ensure the container is kept tightly closed except when adding waste.
-
Segregate the this compound waste from incompatible materials, particularly oxidizing agents.
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to dispose of solid this compound in the regular trash or down the drain.[2]
-
Decontamination and Disposal of Empty this compound Containers
Empty containers that once held this compound must be decontaminated before disposal to ensure no residual chemical remains.
-
Triple Rinsing:
-
Rinse the empty container three times with a suitable solvent. Given that this compound is water-soluble, deionized water can be used as the initial rinse, followed by a solvent like ethanol or isopropanol to ensure complete removal.
-
Crucially, collect all three rinsates as hazardous waste. This liquid waste should be placed in a separate, clearly labeled hazardous waste container for liquids.
-
-
Container Disposal:
-
After triple rinsing and allowing the container to air dry, deface or remove the original label.
-
The now-decontaminated container can typically be disposed of in the regular laboratory glass or plastic recycling, depending on the material. However, confirm your institution's specific policies for decontaminated container disposal.
-
Disposal of this compound-Contaminated Materials
Any materials, such as gloves, weigh boats, or paper towels, that have come into contact with this compound should be considered contaminated and disposed of as solid hazardous waste.
-
Collection:
-
Place all contaminated items in the same designated solid hazardous waste container as the unused this compound.
-
-
Disposal:
-
Follow the same procedure for arranging pickup with your EHS department as you would for the solid this compound waste.
-
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
By following these detailed procedures, researchers can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant laboratory environment. Always consult your institution's specific hazardous waste management guidelines for any additional requirements.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
